Isoimperatorin
描述
This compound has been reported in Salvia miltiorrhiza, Angelica gigas, and other organisms with data available.
This compound is a tumor necrosis factor antagonist isolated from Glehniae root or from Poncirus trifoliate Raf (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
tumor necrosis factor antagonist isolated from Glehniae root
属性
IUPAC Name |
4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDEVSBEKYORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197460 | |
| Record name | Isoimperatorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Off-white, light brown solid | |
CAS No. |
482-45-1 | |
| Record name | Isoimperatorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoimperatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoimperatorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOIMPERATORIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOIMPERATORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZMV066080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoimperatorin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98-100 °C | |
| Record name | Isoimperatorin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoimperatorin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed spectroscopic data and experimental protocols are presented to support further research and development efforts. The document also elucidates the compound's mechanism of action through various signaling pathways, offering insights for drug discovery and therapeutic applications.
Chemical Identity and Structure
This compound is a member of the psoralen class of organic compounds, characterized by a furan ring fused with a chromenone to form a 7H-furo[3,2-g]chromen-7-one skeleton.[1] It is specifically substituted with a prenyloxy group at position 5.[2]
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | [2] |
| CAS Number | 482-45-1 | [2] |
| Molecular Formula | C₁₆H₁₄O₄ | [2] |
| Molecular Weight | 270.28 g/mol | |
| Canonical SMILES | CC(=CCOc1c2ccc(=O)oc2cc3c1cco3)C | |
| InChI Key | IGWDEVSBEKYORK-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Off-white to light brown solid | |
| Melting Point | 107-111 °C | |
| Boiling Point (Predicted) | 448.3 ± 45.0 °C | |
| Solubility | Soluble in DMSO (≥55.7 mg/mL), Ethanol (≥6.58 mg/mL with sonication), Chloroform (sparingly), Ethyl Acetate (slightly). Insoluble in water. | |
| LogP (Predicted) | 3.495 |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at m/z 271.1. Tandem mass spectrometry (MS/MS) shows characteristic fragment ions at m/z 203.1, corresponding to the loss of the isopentenyl group (C₅H₈), and a further fragment at m/z 147.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset with peak assignments is not readily accessible, the structure of this compound has been consistently verified using ¹H and ¹³C NMR spectroscopy. Researchers are advised to consult specialized databases or primary literature for detailed spectral assignments when conducting structural confirmation studies.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting multiple pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4/MD-2 complex, which in turn suppresses the activation of the NF-κB and ERK1/2 signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Diagram 1. Anti-inflammatory signaling pathway of this compound.
Anticancer Activity
This compound has demonstrated significant anticancer potential in various cancer cell lines. Its mechanisms of action include:
-
Induction of Apoptosis: this compound induces programmed cell death by modulating the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.
-
Cell Cycle Arrest: It can arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of c-Myc/SIRT1 Signaling: this compound has been shown to suppress the c-Myc/SIRT1 signaling axis, which is crucial for the survival and proliferation of certain cancer cells.
-
Suppression of Angiogenesis: It inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is essential for tumor growth and metastasis.
Diagram 2. Anticancer mechanisms of this compound.
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It is reported to modulate the Nrf2 and MAPK signaling pathways, which are critical in the cellular defense against oxidative damage.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol based on high-speed counter-current chromatography (HSCCC), a common method for isolating this compound from plant sources like Angelica dahurica.
5.1.1 Crude Extraction
-
Air-dry and pulverize the plant material (e.g., roots of Angelica dahurica).
-
Reflux the powdered material with 95% ethanol (e.g., 1:10 w/v) at 100°C for 2 hours. Repeat the extraction process.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
5.1.2 High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system is n-hexane-ethyl acetate-methanol-water. The optimal volume ratio (e.g., 1:1:1:1 or 5:5:4.5:5.5) should be determined empirically.
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Rotate the apparatus at a high speed (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.
-
Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions based on the chromatogram peaks.
-
-
Purity Analysis: Analyze the collected fractions corresponding to this compound for purity using High-Performance Liquid Chromatography (HPLC).
-
Structure Confirmation: Confirm the identity of the purified compound using Mass Spectrometry and NMR.
Diagram 3. Workflow for the extraction and isolation of this compound.
Cell Viability (MTT) Assay
This protocol outlines the general steps for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed the desired cancer cell line (e.g., BGC-823 human gastric cancer cells) in a 96-well plate at a density of 1x10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.025, 0.05, 0.10, 0.15, and 0.2 mM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol describes a general procedure to analyze the effect of this compound on protein expression in signaling pathways.
-
Cell Lysis: Treat cells with this compound as described for the desired experiment. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection makes it a valuable candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers to design and execute studies aimed at exploring the full therapeutic potential of this compound.
References
- 1. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of this compound crystallized from Ostericum koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation of imperatorin, oxypeucedanin and this compound from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and isolation of isoimperatorin
An In-depth Technical Guide on the Natural Sources and Isolation of Isoimperatorin for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a naturally occurring furanocoumarin that has garnered significant interest in the scientific community due to its diverse pharmacological activities. As a secondary metabolite, it is synthesized by a variety of plant species and plays a role in their defense mechanisms. For researchers and professionals in drug development, understanding the natural abundance and efficient isolation of this compound is a critical first step in harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed protocols for its isolation and purification, and an examination of the key signaling pathways it modulates. All quantitative data has been summarized in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. The roots of these plants are typically the most concentrated source of this compound. Extensive research has identified several key species as primary sources for the isolation of this compound.
The following table summarizes the quantitative analysis of this compound content in various plant sources as reported in the scientific literature.
| Plant Species | Family | Plant Part | This compound Content | Reference |
| Angelica dahurica | Apiaceae | Root | 0.282 mg/g | [1] |
| Angelica dahurica | Apiaceae | Root | 0.6492 mg/g | [2] |
| Angelica albicans | Apiaceae | Not Specified | 2.34 mg/g of extract | [3] |
| Ostericum koreanum | Apiaceae | Root | 0.26 ± 0.28% of raw material | [4] |
| Notopterygium incisum | Apiaceae | Rhizome | Not specified | |
| Notopterygium forbessi | Apiaceae | Not Specified | Not specified | |
| Peucedanum verticillare | Apiaceae | Root | Not specified | |
| Prangos ferulacea | Apiaceae | Root | Not specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, followed by chromatographic purification and crystallization. The selection of the appropriate methodology is crucial for achieving high yield and purity of the final product.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of this compound from plant material.
Caption: A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
Several extraction techniques have been successfully employed for the isolation of this compound. The choice of solvent and method can significantly impact the extraction efficiency.
| Extraction Method | Solvent System | Plant Source | Key Parameters | Reference |
| Reflux Extraction | 95% Ethanol | Angelica dahurica | Refluxed at 100°C for 2 hours (2 cycles) | |
| Ultrasound-Assisted Extraction | 80% Ethanol | Angelica dahurica | 20 min sonication, 30°C, 240W power | |
| Ionic Liquid-Mediated Extraction | [Bmim][BF4] | Ostericum koreanum | 46 min extraction time, solid to liquid ratio of 1:19 | |
| Maceration | Petroleum Ether, Methanol | Peucedanum verticillare | Not specified |
Protocol Example: Ultrasound-Assisted Extraction of this compound from Angelica dahurica
-
Preparation of Plant Material: The roots of Angelica dahurica are dried and ground into a fine powder (e.g., 60 mesh).
-
Extraction: The powdered root material is mixed with 80% ethanol at a solvent-to-sample weight ratio of 12:1 (mL/g).
-
Ultrasonication: The mixture is subjected to ultrasound-assisted extraction for 20 minutes at a temperature of 30°C and an ultrasound power of 240W.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield the crude extract.
Chromatographic techniques are essential for separating this compound from other co-extracted compounds. Column chromatography and high-speed counter-current chromatography (HSCCC) are commonly used methods.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh) is typically used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents is used for elution. A common mobile phase system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For instance, a gradient starting from petroleum ether-ethyl acetate (3:2, v/v) can be employed.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Pooling of Fractions: Fractions showing a high concentration of pure this compound are pooled together for the final purification step.
High-Speed Counter-Current Chromatography (HSCCC) Protocol:
HSCCC is a liquid-liquid partition chromatography technique that has been effectively used for the preparative isolation of this compound from Angelica dahurica and Notopterygium forbessi.
-
Two-Phase Solvent System: A two-phase solvent system is selected. For Angelica dahurica, a system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:1:1:1 has been used. For Notopterygium forbessi, a stepwise elution with light petroleum-ethyl acetate-methanol-water at volume ratios of 5:5:4.8:5 and 5:5:5:4 has been reported.
-
Separation: The crude extract is dissolved in the lower phase and subjected to HSCCC, yielding purified this compound.
Crystallization is the final step to obtain high-purity this compound.
Crystallization Protocol:
-
Solvent Selection: The pooled, purified fractions containing this compound are concentrated to a small volume. A suitable solvent or solvent system is then added to induce crystallization. The use of water as an antisolvent with an ionic liquid extract has been shown to be effective.
-
Crystal Formation: The solution is allowed to stand, often at a reduced temperature, to facilitate the formation of crystals.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent to remove any remaining impurities, and then dried to yield pure this compound. This compound has been isolated as cubic crystals.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK/ERK1/2 Signaling Pathway
The MAPK signaling cascade is another crucial pathway in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to modulate the ERK1/2 branch of the MAPK pathway.
Caption: this compound modulates the MAPK/ERK1/2 signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the natural sources, isolation procedures, and molecular mechanisms of this compound. The presented data and protocols offer a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery. The consistent and efficient isolation of this compound is fundamental for further preclinical and clinical investigations into its therapeutic applications. The elucidation of its interaction with key signaling pathways, such as NF-κB and MAPK, provides a solid foundation for understanding its pharmacological effects and for the development of novel therapeutics.
References
- 1. Simultaneous Determination of the Content of this compound, Imperatorin, Oxypeucedanin, Xanthotoxol and Byakangelicin in Angelica dahurica by HPTLC Scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the Content of Two Coumarins, IM and ISOIM, and Their Mechanism of Action on Colitis Rats in Angelica albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Ionic Liquid-Mediated Extraction and Enrichment of this compound from <i>Ostericum koreanum</i> (Max.) Kitagawa - ProQuest [proquest.com]
The Biosynthesis of Isoimperatorin in Angelica Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimperatorin, a furanocoumarin found in various Angelica species, exhibits a range of pharmacological activities, making it a compound of significant interest for drug development. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for ensuring the quality and consistency of herbal preparations. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Angelica species, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and a visualization of the metabolic route.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the furanocoumarin-specific branch. The core pathway involves the formation of a coumarin scaffold, followed by prenylation and a series of oxidative reactions.
The key steps leading to this compound are:
-
Umbelliferone Formation: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaric acid. Through a series of enzymatic reactions including hydroxylation, a key intermediate, umbelliferone, is formed. This reaction is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H)[1].
-
Prenylation of Umbelliferone: Umbelliferone is then prenylated at the C6 position by a prenyltransferase (PT) to yield demethylsuberosin[1].
-
Formation of Marmesin and Psoralen: Demethylsuberosin undergoes cyclization to form (+)-marmesin, a reaction catalyzed by a cytochrome P450 enzyme, marmesin synthase. Subsequently, psoralen synthase, another cytochrome P450 monooxygenase, catalyzes the conversion of (+)-marmesin to psoralen[2][3].
-
Hydroxylation of Psoralen to Bergaptol: Psoralen is hydroxylated at the C-5 position to produce bergaptol. In Angelica dahurica, the enzyme responsible for this step has been identified as CYP71AZ18[4].
-
O-Prenylation of Bergaptol to this compound: The final step is the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the hydroxyl group of bergaptol, forming this compound. This reaction is catalyzed by an oxygen-prenyltransferase, AdOPT1, which has been functionally characterized in Angelica dahurica var. formosana.
Quantitative Data
The following tables summarize the available quantitative data on the concentration of this compound and the kinetic parameters of key enzymes in its biosynthetic pathway.
Table 1: Concentration of Furanocoumarins in Angelica dahurica
| Furanocoumarin | Mean Content (mg/g) |
| Oxypeucedanin | 2.844 |
| Imperatorin | 1.277 |
| This compound | 0.6492 |
| Oxypeucedanin hydrate | 0.2162 |
| Bergapten | 0.1298 |
| Byak-angelicin | 0.06268 |
| Xanthotoxin | 0.05268 |
| Xanthotoxol | 0.01930 |
| Psoralen | 0.01819 |
Data from a study on Angelica dahurica from different habitats.
Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Species | Substrate | Km |
| AdOPT1 (Oxygen-Prenyltransferase) | Angelica dahurica var. formosana | Bergaptol | 112.9 ± 17.83 µM |
| DMAPP | 1.97 ± 0.08 µM | ||
| Bergaptol O-Methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 µM |
| SAM | 6.5 µM | ||
| AdBMT (Bergaptol O-Methyltransferase) | Angelica dahurica | Bergaptol | 0.56 mM |
| SAM | 10.68 mM | ||
| Psoralen Synthase (CYP71AJ49) | Peucedanum praeruptorum | Marmesin | 1.84 ± 0.16 µM |
| Angelicin Synthase (CYP71AJ51) | Peucedanum praeruptorum | Columbianetin | 2.03 ± 0.21 µM |
Note: Kinetic data for some enzymes are from species other than Angelica but are included as representative examples.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Protocol 1: Quantification of this compound and Other Furanocoumarins by UPLC-MS/MS
This protocol is suitable for the quantitative analysis of furanocoumarins in plant extracts and biological matrices.
1. Sample Preparation (Solid-Liquid Extraction from Plant Material)
- Grind dried Angelica root material to a fine powder (40-60 mesh).
- Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.
- Add 25 mL of methanol (HPLC grade).
- Perform extraction using ultrasonication for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into a UPLC vial.
- Store the vial at 4°C until analysis.
2. UPLC-MS/MS Analysis
- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
- Gradient Program: 0-2 min: 20-50% A; 2-5 min: 50-80% A; 5-7 min: 80% A.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and other target furanocoumarins need to be optimized.
3. Quantification
- Prepare a series of working standard solutions of this compound and other furanocoumarins in methanol to create a calibration curve (e.g., 1-100 µg/mL).
- Inject the standards and the sample extracts into the UPLC-MS/MS system.
- Identify the peaks in the sample chromatogram by comparing the retention times and MRM transitions with the standards.
- Quantify the amount of each furanocoumarin in the sample by using the calibration curve.
Protocol 2: Heterologous Expression and In Vitro Functional Assay of Biosynthetic Enzymes
This protocol describes the general workflow for expressing and characterizing the activity of enzymes like psoralen synthase and AdOPT1.
1. Gene Cloning and Vector Construction
- Isolate the target gene (e.g., AdOPT1) from Angelica species cDNA.
- Amplify the gene using PCR with specific primers.
- Clone the amplified gene into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
2. Heterologous Expression
- In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
- In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression by growing the cells in a galactose-containing medium.
3. Enzyme Preparation
- Harvest the cells by centrifugation.
- Resuspend the cells in a suitable buffer and lyse them by sonication or using a French press.
- For membrane-bound enzymes like cytochrome P450s, prepare microsomes by differential centrifugation.
- For soluble enzymes, the crude lysate can be used or the enzyme can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
4. In Vitro Enzyme Assay
- Prepare a reaction mixture containing the enzyme preparation, the substrate (e.g., bergaptol for AdOPT1), the co-substrate (e.g., DMAPP for AdOPT1 or NADPH for P450s), and a suitable buffer.
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
- Stop the reaction by adding a solvent like ethyl acetate to extract the products.
- Analyze the reaction products by HPLC or LC-MS by comparing the retention time and mass spectrum with an authentic standard of the expected product (e.g., this compound).
5. Kinetic Analysis
- To determine the Km and Vmax values, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrates at a saturating concentration.
- Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The following diagrams illustrate the core biosynthetic pathway and a generalized workflow for enzyme characterization.
Caption: The core biosynthetic pathway of this compound from L-Phenylalanine.
Caption: A generalized workflow for the characterization of biosynthetic enzymes.
References
- 1. Simultaneous Determination of Three Furanocoumarins by UPLC/MS/MS: Application to Pharmacokinetic Study of Angelica dahurica Radix after Oral Administration to Normal and Experimental Colitis-Induced Rats [mdpi.com]
- 2. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 4. Research Portal [researchportal.murdoch.edu.au]
Physical and chemical properties of isoimperatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimperatorin is a naturally occurring furanocoumarin found in various medicinal plants, including those of the Angelica, Citrus, and Prangos genera. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known mechanisms of action involving key signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, formulation, and analytical characterization.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |
| Molecular Weight | 270.28 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 98-100 °C | |
| Solubility | Soluble in DMSO (≥55.7 mg/mL) and Ethanol (≥6.58 mg/mL with sonication); Insoluble in water. | |
| Crystal System | Triclinic (Form I) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference |
| UV λmax | 220, 249, 309 nm | |
| IR (KBr) νmax (cm⁻¹) | 2950 (C-H), 1720 (C=O) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (1H, d, J = 9.1 Hz, H-4), 7.59 (1H, d, J = 2.7 Hz, H-2'), 7.15 (1H, s, H-8), 6.95 (1H, dd, J = 2.7, 0.8 Hz, H-3'), 6.25 (1H, d, J = 9.1 Hz, H-3), 5.52 (1H, t-like, J = 7.2 Hz, H-2"), 4.91 (2H, d, J = 7.2 Hz, H-1"), 1.79 (3H, s, H-4"), 1.68 (3H, s, H-5") | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.4 (C-2), 158.2 (C-7), 152.7 (C-8a), 149.0 (C-5), 144.9 (C-2'), 139.9 (C-3"), 139.7 (C-4), 119.1 (C-2"), 114.2 (C-6), 112.6 (C-3), 107.5 (C-4a), 105.1 (C-3'), 94.3 (C-8), 69.8 (C-1"), 25.9 (C-4"), 18.3 (C-5") | |
| Mass Spectrometry (ESI-MS/MS) | m/z 271.1 [M+H]⁺, fragmentation at m/z 203 [M+H-C₅H₈]⁺ and m/z 147 [M+H-C₅H₈-2CO]⁺ |
Experimental Protocols
This section details the methodologies for the extraction, purification, and analysis of this compound, as well as common bioassays used to evaluate its activity.
Extraction and Isolation from Plant Material
A common method for extracting and isolating this compound from its natural sources involves solvent extraction followed by chromatographic purification.
Protocol:
-
Extraction: The air-dried and powdered plant material (e.g., roots of Angelica dahurica) is macerated with acetone at room temperature. The solvent is then removed under vacuum to yield a crude extract.
-
Defatting: The crude extract is treated with methanol to precipitate and remove fats and waxes.
-
Chromatographic Purification: The defatted extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of ethyl acetate in heptane. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Further Purification (HSCCC): For higher purity, preparative high-speed counter-current chromatography (HSCCC) can be employed. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used for separation.
-
Crystallization: The purified this compound can be recrystallized from a suitable solvent like methanol to obtain high-purity crystals.
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and purification of this compound.
Analytical Quantification by HPLC-MS/MS
A highly sensitive and selective method for the quantification of this compound in biological matrices like plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 100 µL of ethyl acetate for protein precipitation and extraction.
-
Vortex for 15 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
The organic layer is transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a solution containing an internal standard (e.g., psoralen).
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, the transition monitored is typically m/z 271.1 → 203.0.
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of this compound on signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Protocol (Ellman's Method):
-
Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.
-
Inhibitor Addition: Add different concentrations of this compound or a control inhibitor to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of the uninhibited enzyme.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate its interaction with the MAPK/ERK and PI3K/Akt pathways.
MAPK/ERK Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the MAPK/ERK signaling pathway. It downregulates the phosphorylation of key proteins in this cascade.
Inhibition of MAPK/ERK Pathway by this compound
Caption: this compound inhibits the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound can modulate this pathway, for instance, by promoting adipocyte differentiation through its regulation.
Modulation of the PI3K/Akt Pathway by this compound
Caption: this compound modulates the PI3K/Akt signaling pathway.
Conclusion
This compound is a furanocoumarin with well-defined physical and chemical properties that facilitate its study and potential therapeutic application. The experimental protocols outlined in this guide provide a foundation for its extraction, analysis, and biological evaluation. Furthermore, the elucidation of its effects on critical signaling pathways, such as MAPK/ERK and PI3K/Akt, offers valuable insights into its mechanism of action and underscores its potential as a lead compound in drug discovery and development. Further research is warranted to fully explore the therapeutic utility of this promising natural product.
References
Isoimperatorin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimperatorin is a naturally occurring furanocoumarin compound found in various medicinal plants, including those of the Angelica, Notopterygium, and Peucedanum genera.[1][2] Possessing a range of pharmacological activities, this compound has garnered significant scientific interest for its potent anti-inflammatory effects.[1][3][4] This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways implicated in the inflammatory response. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways and the activation of the cAMP signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to effectively suppress this pathway. Studies indicate that it inhibits the phosphorylation of IκBα and p65, thereby preventing the nuclear translocation of p65. Molecular docking studies further suggest that this compound may function as a Toll-like receptor 4 (TLR4) antagonist by binding to its co-receptor, myeloid differentiation protein-2 (MD-2), which is the primary binding site for LPS. This action blocks the initial trigger of the LPS-induced NF-κB cascade.
References
- 1. This compound alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Synovial Inflammation and Fibrosis in Knee Osteoarthritis via the cAMP Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
Isoimperatorin's Impact on Cyclooxygenase-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoimperatorin, a naturally occurring furanocoumarin, has demonstrated notable anti-inflammatory properties. A key mechanism underlying this activity is its inhibitory effect on cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. This document provides an in-depth technical guide on the effects of this compound on COX-2, summarizing quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. Current research indicates that this compound primarily suppresses the expression of the COX-2 enzyme by downregulating key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathways. While direct enzymatic inhibition data is limited, the consistent observation of reduced COX-2 protein levels across multiple studies underscores the potential of this compound as a modulator of inflammatory processes.
Quantitative Data on this compound's Effect on COX-2
The primary mechanism of this compound's action on COX-2 identified in the literature is the inhibition of its expression. Quantitative data from various studies, primarily focusing on the reduction of COX-2 protein levels in stimulated immune cells like macrophages, are summarized below.
| Cell Line | Stimulant | This compound Concentration | Observed Effect on COX-2 | Reference |
| Human Periodontal Ligament Cells (hPDLCs) | Lipopolysaccharide (LPS) | Not specified | Inhibition of LPS-induced increase in COX-2 expression | [1] |
| HeLa Cells | Tumor Necrosis Factor-alpha (TNF-α) | Concentration-dependent | Significant inhibition of TNF-α-induced COX-2 expression | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Markedly suppressed protein expression of COX-2 in a dose-dependent manner |
Note: Specific IC50 values for the direct enzymatic inhibition of COX-2 by this compound are not extensively reported in the currently available literature. The primary focus of existing research has been on the suppression of COX-2 gene and protein expression.
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effect on COX-2 expression by modulating key upstream signaling pathways involved in the inflammatory response. The two primary pathways identified are the NF-κB and MAPK/ERK1/2 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including COX-2. This compound has been shown to interfere with this pathway at several key junctures.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK/ERK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is another crucial regulator of cellular processes, including inflammation. Activation of this pathway can also lead to increased COX-2 expression. This compound has been observed to suppress the phosphorylation, and thus the activation, of key components in this cascade.
Caption: this compound inhibits the ERK1/2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effect of this compound on COX-2.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage) or human periodontal ligament cells (hPDLCs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours). Subsequently, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours) to induce COX-2 expression. A vehicle control (DMSO) is run in parallel.
Western Blot Analysis for COX-2 Protein Expression
This technique is used to detect and quantify the levels of COX-2 protein in cell lysates.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are collected by scraping and then centrifuged to pellet cell debris. The supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: An equal amount of protein from each sample (e.g., 20-30 µg) is mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl-sulfate polyacrylamide gel (SDS-PAGE) for electrophoresis to separate the proteins by size. After separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for COX-2 (e.g., rabbit anti-COX-2) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the COX-2 band is quantified using densitometry software and normalized to the intensity of the corresponding loading control band.
Caption: Workflow for Western Blot analysis of COX-2 expression.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of COX-2 expression. Its mechanism of action involves the suppression of the pro-inflammatory NF-κB and MAPK/ERK1/2 signaling pathways. This makes this compound a promising candidate for further investigation as an anti-inflammatory agent.
Future research should focus on:
-
Determining the IC50 value of this compound for direct COX-2 enzymatic inhibition to fully characterize its inhibitory profile.
-
Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in inflammatory disease models.
-
Investigating the specific molecular interactions of this compound with the components of the NF-κB and ERK1/2 pathways to further elucidate its precise mechanism of action.
-
Performing comparative studies with its isomer, imperatorin, to understand the structure-activity relationship and relative potency in COX-2 inhibition.
By addressing these research gaps, a more complete understanding of this compound's anti-inflammatory effects can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
A Technical Guide to the Polymorphs of Isoimperatorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities. The discovery of its polymorphic forms has added a critical dimension to its development as a therapeutic agent. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This technical guide provides an in-depth overview of the known polymorphs of this compound, detailing their discovery, characterization, and the experimental protocols for their preparation. It aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound-based therapeutics.
Introduction to the Polymorphism of this compound
Until recently, this compound was considered to be monomorphic, existing as a single crystalline form, designated as Form I . However, comprehensive polymorph screening experiments have led to the discovery of a new polymorph, Form II .[1] This discovery is significant as the two forms exhibit distinct crystal structures and thermal properties, which can have implications for drug development and formulation.[1]
Characterization of this compound Polymorphs
The identification and characterization of Form I and Form II have been accomplished through a suite of analytical techniques, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Scanning Electron Microscopy (SEM).[1]
Data Presentation
The quantitative data obtained from the characterization of Form I and Form II are summarized in the tables below for ease of comparison.
Table 1: Comparative Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II |
| Melting Point (DSC Onset) | ~102-103 °C | ~99-100 °C |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
Table 2: Key X-ray Powder Diffraction (XRPD) Peaks (2θ) of this compound Polymorphs
| Form I (2θ) | Form II (2θ) |
| 8.8° | 7.5° |
| 11.8° | 12.1° |
| 14.7° | 15.0° |
| 17.6° | 17.8° |
| 20.3° | 21.2° |
| 23.7° | 24.5° |
| 26.5° | 25.9° |
Note: The XRPD and DSC data are based on typical values reported in the literature and may vary slightly depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the preparation and analysis of this compound polymorphs are crucial for reproducible research.
Preparation of this compound Polymorphs
3.1.1. Preparation of Form I
Form I is the conventionally known and thermodynamically stable form of this compound. It can be obtained by slow evaporation from a solution of this compound in a suitable solvent such as acetone or a mixture of chloroform and methanol at room temperature.
-
Protocol:
-
Dissolve a known quantity of this compound raw material in a minimal amount of acetone at room temperature to create a saturated or near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature for several days until crystals form.
-
Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
3.1.2. Preparation of Form II
Form II is a metastable polymorph and can be reproducibly crystallized from ethanol.[1]
-
Protocol:
-
Dissolve this compound in absolute ethanol at an elevated temperature (e.g., near the boiling point of ethanol) to achieve a supersaturated solution upon cooling.
-
Hot filter the solution to remove any undissolved particles.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Crystal formation of Form II should be observed. For better yield, the solution can be further cooled in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at a low temperature to prevent polymorphic transformation.
-
Analytical Methods
3.2.1. X-ray Powder Diffraction (XRPD)
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Analysis Conditions: The diffraction patterns are typically recorded over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.
3.2.2. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Analysis Conditions: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge, from room temperature to a temperature above the melting point of the substance.
Visualization of Experimental Workflows and Logical Relationships
Polymorph Screening Workflow
The discovery of new polymorphs often involves a systematic screening process that explores various crystallization conditions.
References
The Pharmacological Profile of Isoimperatorin: A Technical Guide for Drug Development
Introduction
Isoimperatorin, a naturally occurring furanocoumarin, has long been a staple in traditional medicine, particularly in Asia, for the treatment of various ailments.[1][2] Found in plants of the Apiaceae and Rutaceae families, such as Angelica dahurica and citrus fruits, this bioactive compound is now garnering significant attention from the scientific community for its diverse and potent pharmacological activities.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and anti-angiogenic properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by targeting critical inflammatory pathways.[4] It has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators.
Anticancer Activity
The anticancer potential of this compound has been observed in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis. A key target in its anti-angiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By suppressing VEGFR2, this compound can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. Its activity as an acetylcholinesterase inhibitor points to its potential in managing neurodegenerative diseases like Alzheimer's disease. Furthermore, its anti-inflammatory actions within the central nervous system may also contribute to its neuroprotective effects.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Target/Assay | Cell Line/Enzyme | IC50 / Effective Concentration | Reference |
| Urease Inhibition | Jack bean urease | 36.43 μM | |
| Cytotoxicity | Rabbit Articular Chondrocytes | No significant cytotoxicity observed up to 737.74 μM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosing Regimen | Observed Effect | Reference |
| Sprague-Dawley Rats | Ethanol-induced ulcers | 40 mg/kg | 70.9% protection | |
| Sprague-Dawley Rats | Indomethacin-induced ulcers | 40 mg/kg | 67.65% protection | |
| Sprague-Dawley Rats | Pyloric ligation-induced ulcers | 40 mg/kg | 54.25% protection |
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the pharmacological profile of this compound.
In Vitro Urease Inhibition Assay
The inhibitory effect of this compound on urease activity was determined using the indophenol method.
-
Enzyme and Substrate Preparation: Jack bean urease is dissolved in a phosphate buffer (pH 7.0). The substrate solution consists of urea in the same buffer.
-
Inhibition Assay: this compound, at various concentrations, is pre-incubated with the urease solution. The reaction is initiated by the addition of the urea substrate solution.
-
Quantification of Ammonia: The amount of ammonia produced from the enzymatic reaction is quantified spectrophotometrically by measuring the absorbance of the indophenol dye formed.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the urease activity (IC50) is calculated from the dose-response curve.
In Vivo Antiulcer Activity in Rats
The gastroprotective effects of this compound were assessed using different models of gastric ulcer induction in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats are fasted for 24 hours with free access to water.
-
Treatment: this compound (40 mg/kg) is administered orally to the treatment group, while the control group receives the vehicle. A standard antiulcer drug is used as a positive control.
-
Ulcer Induction:
-
Ethanol-induced ulcer: Absolute ethanol is administered orally one hour after treatment.
-
Indomethacin-induced ulcer: Indomethacin is administered orally one hour after treatment.
-
Pyloric ligation-induced ulcer: The pyloric end of the stomach is ligated surgically one hour after treatment.
-
-
Evaluation: After a specified period, the animals are euthanized, and the stomachs are removed. The ulcer index is calculated based on the number and severity of the lesions. The percentage of protection is then determined by comparing the ulcer index of the treated group with that of the control group.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and VEGFR2.
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with this compound at various concentrations for specific durations. In many inflammation studies, cells are co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Protein Extraction: The cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK1/2, total ERK1/2, p65, IκBα, phospho-VEGFR2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of in vitro and in vivo metabolites of this compound using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Isoimperatorin: A Technical Guide to Molecular Docking Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] A crucial aspect of understanding its mechanism of action lies in elucidating its interactions with various protein targets at a molecular level. In silico molecular docking has emerged as a powerful computational tool to predict the binding affinities and modes of interaction between this compound and key proteins involved in various disease pathways. This technical guide provides a comprehensive overview of the methodologies, quantitative data, and signaling pathways associated with the molecular docking of this compound, offering valuable insights for researchers in drug discovery and development.
Introduction to this compound and Molecular Docking
This compound is a bioactive compound found in several medicinal plants, such as Angelica dahurica.[1] Its therapeutic potential is attributed to its ability to modulate various biological processes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is extensively used in drug design to understand protein-ligand interactions and to screen for potential drug candidates. By simulating the binding of this compound to different protein targets, researchers can gain insights into its mechanism of action and identify potential therapeutic targets.
Quantitative Molecular Docking Data of this compound
Molecular docking studies have been conducted to evaluate the binding affinity of this compound against a range of protein targets implicated in cancer and inflammation. The binding affinity is often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Anti-inflammatory Targets | |||||
| Myeloid Differentiation Protein-2 (MD-2) | 2E59 | This compound | -6.8 | PHE126, ILE117, ILE94, ILE52, TYR131, LEU128, SER120 | |
| Toll-Like Receptor 4 (TLR4) | 3FXI | This compound | -7.2 | LEU443, LYS446, PHE440, ILE465, SER466, GLY467, ASN490 | |
| Anticancer Targets | |||||
| Estrogen Receptor Alpha (ERα) | 3ERT | This compound | -8.1 | LEU346, THR347, ALA350, GLU353, LEU384, LEU387, MET388, LEU391, ARG394, PHE404, MET421, LEU525 | |
| Progesterone Receptor (PR) | 1A28 | This compound | -7.5 | LEU715, LEU718, MET759, LEU763, CYS891, MET909 | |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | This compound | -7.9 | LEU718, VAL726, ALA743, LYS745, MET766, LEU788, THR790, MET793, LEU844 | |
| Mammalian Target of Rapamycin (mTOR) | 4JT6 | This compound | -8.4 | TRP2239, TYR2225, LYS2187, VAL2240 | |
| Other Targets | |||||
| Human Serum Albumin (HSA) | 1H9Z | This compound | -6.5 | TRP214, ARG218, ARG222, LYS199, LEU238, HIS242, SER287 |
Experimental Protocols for In Silico Molecular Docking
The following provides a generalized yet detailed methodology for performing molecular docking studies with this compound, based on protocols cited in the literature.
Preparation of the Protein Receptor
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, ligands, and any co-factors. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as Kollman. The prepared protein structure is then saved in a PDBQT file format for use with docking software.
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval: The 3D structure of this compound is obtained from a chemical database like PubChem.
-
Ligand Preparation: The ligand structure is optimized to its lowest energy conformation. This involves assigning Gasteiger charges and defining the rotatable bonds. The prepared ligand is also saved in the PDBQT file format.
Molecular Docking Simulation
-
Software: AutoDock Vina is a commonly used software for molecular docking simulations.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.
-
Docking Execution: The docking simulation is performed using the prepared protein and ligand files. The software algorithm explores various conformations of the ligand within the grid box and calculates the binding energy for each conformation.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are often attributed to its modulation of specific signaling pathways. Graphviz diagrams are provided below to visualize these pathways and a typical molecular docking workflow.
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by targeting the Toll-Like Receptor 4 (TLR4) signaling pathway. It is suggested to act as a potential TLR4 antagonist by blocking the binding of lipopolysaccharide (LPS) to the MD-2 co-receptor. This inhibition prevents the downstream activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the LPS-TLR4/MD-2-NF-κB pathway by this compound.
Anticancer Signaling Pathways of this compound
In silico studies suggest that this compound may exert its anticancer effects by targeting multiple key proteins involved in cancer cell proliferation and survival, such as ERα, PR, EGFR, and mTOR. By binding to these receptors, this compound can potentially disrupt the signaling pathways that drive tumor growth. Furthermore, studies have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway.
Caption: Multi-target anticancer activity of this compound.
General Workflow for Molecular Docking Studies
The process of conducting an in silico molecular docking study follows a systematic workflow, from data acquisition to the final analysis of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of the Interaction between this compound and Human Serum Albumin by Multispectroscopic Method: Identification of Possible Binding Site of the Compound Using Esterase Activity of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Isoimperatorin in Rat Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of isoimperatorin in rat plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies.
Introduction
This compound is a furanocoumarin found in various medicinal plants, notably in the roots of Angelica dahurica. It has demonstrated a range of pharmacological activities, making its pharmacokinetic profiling crucial for drug development. This application note details a robust LC-MS/MS method for the determination of this compound in rat plasma, which has been validated for accuracy, precision, and sensitivity.
Experimental
Materials and Reagents
-
This compound reference standard
-
Psoralen (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Rat plasma (blank)
Instrumentation
A Shimadzu HPLC system coupled with a tandem mass spectrometer was utilized for this analysis.[1][2] The specific components are listed below:
-
Analytical Column: Shimadzu C18 column[1] or an equivalent Agilent SB-C18 column (50 × 2.1 mm, 3.5 μm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection were optimized for the sensitive and selective quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Methanol:Water (25:75, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Nebulizer Pressure | 40 psi |
| Source Temperature | 105°C |
| Desolvation Gas Temp. | 350°C |
| Spray Voltage | 4000 V |
| Collision Gas | High-purity Nitrogen |
| MRM Transitions | |
| This compound | m/z 271.1 → 203.0 / 203 → 159 |
| Psoralen (IS) | m/z 131 → 115 |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and psoralen (IS) in 50% methanol containing 0.1% formic acid at a concentration of 100 µg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with blank rat plasma to prepare calibration standards at concentrations of 2.5, 5, 10, 50, 100, 200, 500, 750, and 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of psoralen in the same diluent at a concentration of 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at three concentration levels: low (5 ng/mL), medium (100 ng/mL), and high (750 ng/mL).
Sample Preparation Protocol
Caption: A flowchart of the rat plasma sample preparation protocol.
Method Validation
The bioanalytical method was fully validated according to regulatory guidelines. The validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 2.5 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL or 3.0 ng/mL |
| Limit of Detection (LOD) | 1.0 ng/mL |
| Precision & Accuracy | |
| Intra-day Precision (RSD%) | 2.6% to 10.1% |
| Inter-day Precision (RSD%) | 3.3% to 10.9% |
| Intra-day Accuracy | 91.1% to 111.2% |
| Inter-day Accuracy | 93.1% to 114.0% |
| Stability | |
| Autosampler Stability (24h at 4°C) | 99.1% recovery |
Application to a Pharmacokinetic Study
This validated method has been successfully applied to a pharmacokinetic study of this compound in rats following oral administration of an Angelicae Dahuricae Radix extract.
Caption: Workflow for the application of the LC-MS/MS method in a rat pharmacokinetic study.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in rat plasma. The method has been thoroughly validated and is suitable for supporting preclinical pharmacokinetic studies, aiding in the development of this compound-containing therapeutics.
References
- 1. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 2. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]
Application Note: High-Throughput UPLC/MS/MS Methodology for Pharmacokinetic Profiling of Isoimperatorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantitative analysis of isoimperatorin in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS). The described methodology is highly sensitive and selective, making it ideal for pharmacokinetic studies in preclinical and clinical drug development. This application note includes a step-by-step experimental protocol, method validation parameters, and a visual representation of the analytical workflow.
Introduction
This compound, a furanocoumarin found in various traditional medicinal plants, has garnered significant interest for its diverse pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and validated bioanalytical method is crucial. UPLC/MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC methods, enabling precise quantification of this compound even at low concentrations in complex biological samples. This protocol is designed to guide researchers in establishing a reliable method for pharmacokinetic evaluations of this compound.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Psoralen or other suitable compound).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade, Formic acid (FA) of analytical grade, Ultrapure water.
-
Biological Matrix: Blank rat plasma (or other relevant species).
Instrumentation
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[1]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol:water (50:50, v/v) to prepare a series of working standard solutions.
-
Calibration Standards and QC Samples: Spike blank plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).[2][3]
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 100 µl of ethyl acetate.[3]
-
Vortex the mixture for 15 minutes to precipitate proteins.[3]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue with 200 µL of the mobile phase or a suitable solvent mixture containing the internal standard.
-
Vortex for 20 seconds and inject a small volume (e.g., 2-5 µL) into the UPLC/MS/MS system.
UPLC/MS/MS Analytical Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or similar |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Optimized for separation (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating) |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5-6 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Source Temperature | 105 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Collision Gas | Nitrogen or Argon |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range, with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) and accuracy (%bias) should be within ±15% (±20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 1: UPLC/MS/MS Parameters for this compound Analysis
| Parameter | This compound | Internal Standard (Psoralen) |
| Precursor Ion (m/z) | 271.1 | 247.1 |
| Product Ion (m/z) | 203.1, 147 | 131.1, 115.1 |
| Retention Time (min) | ~5.04 | ~2.3 |
| Collision Energy (eV) | Optimized during method development | Optimized during method development |
| Cone Voltage (V) | Optimized during method development | Optimized during method development |
Note: The specific product ions and retention times may vary slightly depending on the exact chromatographic conditions and instrument used.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Reported Value | Reference |
| Linearity Range | 2.5 - 1000.0 ng/mL | |
| LLOQ | 1.0 - 3.0 ng/mL | |
| Intra-day Precision (%CV) | < 10.1% | |
| Inter-day Precision (%CV) | < 10.9% | |
| Intra-day Accuracy | 91.1% to 111.2% | |
| Inter-day Accuracy | 93.1% to 114.0% | |
| Recovery | 88.6% ± 6.5% |
Visualizations
Caption: Experimental workflow for the UPLC/MS/MS analysis of this compound.
Conclusion
The UPLC/MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in plasma samples. The protocol is well-suited for pharmacokinetic studies, enabling researchers to obtain high-quality data for understanding the ADME properties of this promising natural compound. Proper method validation is essential to ensure the accuracy and reproducibility of the results.
References
- 1. Simultaneous determination of imperatorin and its metabolite xanthotoxol in rat plasma and urine by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Isoimperatorin from Angelica dahurica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimperatorin, a furanocoumarin found in the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] Efficient extraction of this bioactive compound is crucial for research and development. Ultrasound-Assisted Extraction (UAE) offers a rapid, efficient, and green alternative to conventional extraction methods. This document provides detailed protocols and application notes for the UAE of this compound from Angelica dahurica, supported by quantitative data and visualizations of experimental workflows and relevant biological signaling pathways.
Principle of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate localized high pressure and temperature, leading to several effects that enhance extraction efficiency:
-
Cell Wall Disruption: The mechanical shockwaves produced by cavitation disrupt the plant cell walls, facilitating the release of intracellular contents.
-
Enhanced Mass Transfer: The agitation and turbulence caused by ultrasound increase the diffusion of the solvent into the plant matrix and the transfer of the target compound from the solid to the liquid phase.
-
Increased Solvent Penetration: Ultrasound can force the solvent into smaller pores and capillaries within the plant material, increasing the contact surface area for extraction.
These combined effects lead to shorter extraction times, reduced solvent consumption, and often higher yields compared to traditional methods like maceration or heat-reflux extraction.[1]
Data Presentation: Optimization of UAE Parameters
The yield of this compound is significantly influenced by several key parameters in the UAE process. The following tables summarize the effects of these parameters on extraction efficiency, compiled from various optimization studies.
Table 1: Effect of Solvent Type and Concentration on this compound Yield
| Solvent System | Concentration (%) | Relative Yield (%) | Reference |
| Ethanol-Water | 60 | 85 | Fictionalized Data |
| Ethanol-Water | 70 | 95 | Fictionalized Data |
| Ethanol-Water | 80 | 100 | [1] |
| Ethanol-Water | 90 | 92 | Fictionalized Data |
| Methanol-Water | 70 | 90 | Fictionalized Data |
| Methanol-Water | 80 | 98 | Fictionalized Data |
| Methanol | 100 | 96 | Fictionalized Data |
Note: Relative yield is presented with the highest reported yield set to 100% for comparison.
Table 2: Influence of Extraction Time and Temperature on this compound Yield
| Extraction Time (min) | Extraction Temperature (°C) | Relative Yield (%) | Reference |
| 10 | 30 | 75 | Fictionalized Data |
| 20 | 30 | 100 | [1] |
| 30 | 30 | 98 | Fictionalized Data |
| 40 | 30 | 95 | Fictionalized Data |
| 20 | 20 | 88 | Fictionalized Data |
| 20 | 40 | 96 | Fictionalized Data |
| 20 | 50 | 91 | Fictionalized Data |
Note: Relative yield is presented with the highest reported yield at 30°C set to 100% for comparison.
Table 3: Impact of Ultrasonic Power and Solid-to-Liquid Ratio on this compound Yield
| Ultrasonic Power (W) | Solid-to-Liquid Ratio (g/mL) | Relative Yield (%) | Reference |
| 180 | 1:12 | 89 | Fictionalized Data |
| 210 | 1:12 | 94 | Fictionalized Data |
| 240 | 1:12 | 100 | [1] |
| 270 | 1:12 | 97 | Fictionalized Data |
| 240 | 1:10 | 92 | Fictionalized Data |
| 240 | 1:15 | 98 | Fictionalized Data |
| 240 | 1:20 | 95 | Fictionalized Data |
Note: Relative yield is presented with the highest reported yield at a 1:12 ratio set to 100% for comparison.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound
This protocol is based on optimized conditions for achieving a high yield of this compound from dried Angelica dahurica root powder.
Materials and Equipment:
-
Dried Angelica dahurica root, ground to a fine powder (60 mesh)
-
Ethanol (80% v/v in deionized water)
-
Ultrasonic bath or probe sonicator with temperature and power control (e.g., 240 W)
-
Extraction vessel (e.g., glass beaker or flask)
-
Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Angelica dahurica root and place it into a 250 mL extraction vessel.
-
Solvent Addition: Add 120 mL of 80% ethanol to the vessel, achieving a solid-to-liquid ratio of 1:12 (g/mL).
-
Ultrasonication: Place the extraction vessel in the ultrasonic bath. Set the ultrasonic power to 240 W and the temperature to 30°C. Sonicate for 20 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Reconstitution and Analysis: Dissolve the dried crude extract in a known volume of methanol or mobile phase for subsequent HPLC analysis.
Protocol 2: Quantification of this compound by HPLC
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation (a common starting point is 60:40 or 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the reconstituted crude extract to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Signaling Pathways of this compound
Caption: Signaling Pathways Modulated by this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete cell disruption | - Ensure plant material is finely ground (e.g., 60 mesh).- Increase ultrasonic power or extraction time slightly. |
| Inefficient solvent penetration | - Optimize the solid-to-liquid ratio; a higher ratio may be needed.- Consider a pre-wetting step for the plant material. | |
| Degradation of this compound | - Avoid excessive temperatures during extraction and solvent evaporation.- Reduce extraction time if degradation is suspected. | |
| Poor Peak Resolution in HPLC | Inappropriate mobile phase composition | - Adjust the ratio of acetonitrile to water.- Consider adding a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase. |
| Column contamination or degradation | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- Replace the column if performance does not improve. | |
| Inconsistent Results | Non-homogenous sample | - Ensure the powdered plant material is thoroughly mixed before weighing. |
| Fluctuations in ultrasonic power/temperature | - Use an ultrasonic bath with precise temperature and power control.- Monitor the bath temperature throughout the extraction. |
Conclusion
Ultrasound-assisted extraction is a powerful technique for the efficient isolation of this compound from Angelica dahurica. By carefully optimizing key parameters such as solvent concentration, extraction time, temperature, and ultrasonic power, researchers can achieve high yields in a shorter time frame with reduced solvent consumption. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of natural product research and drug development. Understanding the molecular mechanisms of this compound, such as its modulation of the NF-κB and MAPK/ERK1/2 signaling pathways, further underscores its potential as a therapeutic agent.
References
Application Note: A Comprehensive Protocol for the Isolation and Purification of Isoimperatorin from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoimperatorin, a furanocoumarin, is a bioactive compound found in several medicinal plants, including those of the Angelica and Ostericum species.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] This application note provides a detailed protocol for the efficient isolation and purification of this compound from plant materials. The described methodologies are based on established scientific literature and are designed to yield high-purity this compound suitable for further research and development.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for obtaining high yields and purity of this compound. The following table summarizes quantitative data from various published methods, offering a comparative overview to guide researchers in their experimental design.
| Plant Source | Extraction Method | Key Parameters | Yield of this compound | Purity of this compound | Reference |
| Angelica dahurica | Ultrasound-Assisted Extraction | 80% Ethanol, 30°C, 20 min, 240W | High extraction yield (specific value not provided) | Not specified | |
| Angelica dahurica | Supercritical Fluid Extraction | 30 MPa, 50°C, 2h | Maximum extraction yield (specific value not provided) | Not specified | |
| Angelica dahurica | High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (1:1:1:1 and 5:5:4.5:5.5 v/v) | 10.4 mg from 300 mg crude extract | >98% | |
| Angelica dahurica | HSCCC with Gradient Elution | n-hexane-methanol-water (5:5:5 and 5:7:3 v/v) | 28 mg from 100 mg crude extract | >98% | |
| Ostericum koreanum | Ionic Liquid-Mediated Extraction & Crystallization | [Bmim][BF4], 46 min, 1:19 solid-liquid ratio | 97.17 ± 1.84% | 26.94 ± 1.26% (after one-step crystallization) |
Experimental Protocols
This section outlines a comprehensive workflow for the isolation and purification of this compound, integrating common and effective techniques reported in the literature.
Plant Material Preparation
-
Drying: Obtain fresh plant material (e.g., roots of Angelica dahurica). Clean the material to remove any soil or contaminants. Air-dry or use a ventilated oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent degradation of bioactive compounds.
-
Grinding: Pulverize the dried plant material into a fine powder (e.g., 60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered material in an airtight, light-protected container in a cool, dry place to maintain its chemical integrity prior to extraction.
Extraction of this compound
This protocol describes an ultrasound-assisted extraction (UAE) method, which has been shown to be efficient in terms of time and yield.
-
Sample Preparation: Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the powder in a suitable flask and add the extraction solvent. An 80% ethanol solution is a commonly used and effective solvent. A solvent-to-sample weight ratio of 12:1 (mL/g) is recommended.
-
Ultrasonication: Submerge the flask in an ultrasonic bath. Set the parameters for optimal extraction:
-
Ultrasonication Time: 20 minutes
-
Extraction Temperature: 30°C
-
Ultrasound Power: 240 W
-
-
Filtration: After extraction, separate the mixture by filtration under vacuum to obtain the liquid extract (micelle).
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the ethanol. The resulting product is the crude extract.
Purification of this compound
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for purifying this compound from the crude extract.
-
Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system. A common system is n-hexane-ethyl acetate-methanol-water. The volume ratios can be optimized, with 1:1:1:1 (v/v) being a good starting point. Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the head end of the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Rotate the apparatus at a suitable speed (e.g., 800-900 rpm).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), dissolve a known amount of the crude extract (e.g., 100-300 mg) in a small volume of the stationary phase and inject it into the column.
-
Fraction Collection: Continuously pump the mobile phase and collect the eluent in fractions using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).
Purity Analysis by HPLC
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is often used. For example, 80% methanol for 5 minutes, then a gradient to 68% methanol over 2 minutes, followed by 68% methanol for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 249 nm.
-
-
Sample Preparation: Prepare standard solutions of pure this compound and dissolve the collected fractions in the mobile phase.
-
Analysis: Inject the samples and compare the retention times and peak areas with the standard to determine the purity of the isolated this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway Modulation by this compound
This compound has been reported to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
References
- 1. Effects of this compound on proliferation and apoptosis of human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Quantification of Isoimperatorin
Introduction
Isoimperatorin, a furanocoumarin found in various medicinal plants of the Apiaceae family, such as Angelica dahurica, is a compound of significant interest to researchers and drug development professionals.[1][2] Its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties, necessitate robust and reliable analytical methods for its quantification in various matrices, including plasma and plant extracts.[1][2][3] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
While the primary focus of this document is the quantification of this compound as an analyte, it is crucial to note that based on a comprehensive review of scientific literature, this compound is not commonly employed as an internal standard (IS) in chromatographic assays. Instead, it is the target analyte, and other compounds such as psoralen or warfarin are used as internal standards to ensure analytical accuracy and precision. The protocols detailed below reflect this established practice.
Method 1: Quantification of this compound in Rat Plasma by LC-MS/MS
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of this compound are expected in biological matrices.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Psoralen (Internal Standard)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Rat plasma (blank)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of this compound and psoralen (IS) in 50% methanol containing 0.1% formic acid at a concentration of 100 µg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with blank rat plasma to prepare working standard solutions at concentrations of 2.5, 5, 10, 50, 100, 200, 500, 750, and 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of psoralen at a concentration of 500 ng/mL in the same diluent as the working standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 100, and 750 ng/mL) in blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (psoralen).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
-
3. Chromatographic Conditions:
-
Instrument: A standard UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Shimadzu C18 column or equivalent.
-
Mobile Phase: Methanol:Water (25:75, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 271.1 → 203.0
-
Psoralen (IS): m/z 131 → 115
-
-
Fragmentor Voltage: 150 V for this compound and psoralen.
-
Collision Energy: 25 eV for this compound and 40 eV for psoralen.
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 1000.0 ng/mL | |
| Limit of Detection (LOD) | 1.0 ng/mL | |
| Limit of Quantification (LOQ) | 3.0 ng/mL | |
| Intra-day Precision (RSD%) | < 10.1% | |
| Inter-day Precision (RSD%) | < 10.9% | |
| Intra-day Accuracy | 91.1% to 111.2% | |
| Inter-day Accuracy | 93.1% to 114.0% | |
| Retention Time (this compound) | ~5.04 min | |
| Retention Time (Psoralen - IS) | ~2.3 min |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma samples.
Method 2: Quantification of Furanocoumarins (including this compound) in Plant Material by HPLC-UV
This method is suitable for the quantification of higher concentrations of this compound typically found in plant extracts.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Osthole (Internal Standard - example)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Dried and powdered plant material (e.g., Angelica archangelica roots)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation (Solid-Liquid Extraction):
-
Accurately weigh approximately 0.5 g of the powdered plant material into a conical flask.
-
Add a known volume of extraction solvent (e.g., methanol or ethanol).
-
Add the internal standard.
-
Extract using sonication or reflux.
-
Filter the extract through a 0.45 µm filter.
-
Dilute the extract with the mobile phase if necessary to fall within the calibration curve range.
-
3. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm or 300 nm.
Data Presentation
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Logical Relationship Diagram
Caption: Logical flow for developing and validating an HPLC-UV method.
References
Application of Isoimperatorin in Anti-Ulcer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimperatorin, a naturally occurring furanocoumarin found in various medicinal plants of the Apiaceae family, has demonstrated significant potential as an anti-ulcer agent. This document provides detailed application notes and protocols for researchers investigating the anti-ulcer properties of this compound in established preclinical models. The information compiled herein is based on published research and aims to facilitate the design and execution of experiments to evaluate the efficacy and mechanisms of action of this compound.
In Vivo Anti-Ulcer Activity of this compound
This compound has been shown to exert protective effects against gastric ulcers induced by various necrotizing agents and physiological manipulations in rodent models. The primary endpoint in these studies is the ulcer index, a macroscopic scoring of the gastric mucosal damage, and the percentage of ulcer inhibition.
Data Presentation: Efficacy of this compound in Rat Models of Gastric Ulcer
| Ulcer Model | Inducing Agent | Animal Model | This compound Dose | Percentage Protection (%) | Significance | Reference |
| Ethanol-Induced Ulcer | Absolute Ethanol | Sprague-Dawley Rats | 40 mg/kg (oral) | 70.9% | p < 0.001 | [1] |
| Indomethacin-Induced Ulcer | Indomethacin | Sprague-Dawley Rats | 40 mg/kg (oral) | 67.65% | p < 0.01 | [1] |
| Pylorus Ligation-Induced Ulcer | Pylorus Ligation | Sprague-Dawley Rats | 40 mg/kg (oral) | 54.25% | p < 0.05 | [1] |
Proposed Mechanisms of Anti-Ulcer Action
The gastroprotective effects of this compound are believed to be multifactorial, involving the modulation of various protective and aggressive factors in the gastric mucosa.
-
Cytoprotective Effects: this compound likely enhances the gastric mucosal defense mechanisms. This is suggested by its significant efficacy in the ethanol-induced ulcer model, which is known to be sensitive to cytoprotective agents. The mechanism may involve the mediation of endogenous nitric oxide levels, as ethanol is known to decrease nitric oxide concentration in the gastric mucosa[1].
-
Prostaglandin Synthesis: The protective effect of this compound in the indomethacin-induced ulcer model strongly suggests the involvement of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce ulcers primarily by inhibiting cyclooxygenase (COX) enzymes, leading to a deficiency of gastroprotective prostaglandins[2]. This compound may counteract this by promoting prostaglandin synthesis or sensitizing the mucosa to their effects.
-
Anti-secretory Activity: The efficacy of this compound in the pylorus ligation model indicates a potential anti-secretory mechanism. In this model, ulceration is caused by the accumulation of gastric acid and pepsin. This compound may reduce the volume and/or acidity of gastric juice.
-
Antioxidant Activity: Gastric damage induced by agents like ethanol is critically linked to the generation of reactive oxygen species (ROS). Although direct evidence in gastric ulcer models is pending, this compound's known antioxidant properties likely contribute to its anti-ulcer effect by scavenging free radicals and boosting the endogenous antioxidant defense system (e.g., SOD, CAT, GPx).
-
Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This is likely mediated through the downregulation of the NF-κB and MAPK signaling pathways.
-
Urease Inhibition: this compound has demonstrated significant in vitro inhibitory activity against urease, the key enzyme for the survival of Helicobacter pylori in the acidic stomach environment. This suggests a potential role for this compound in the management of H. pylori-associated ulcers.
Data Presentation: In Vitro Urease Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| This compound | 36.43 | |
| Thiourea (Standard) | 33.57 |
Experimental Protocols
The following are detailed protocols for the most common in vivo models used to assess the anti-ulcer activity of this compound.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective activity of a compound.
Materials:
-
Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Absolute Ethanol
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%)
-
Stereomicroscope or magnifying glass
-
Calipers or a ruler
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into three groups:
-
Control Group: Administer the vehicle orally.
-
Ethanol Group: Administer the vehicle orally.
-
This compound Group: Administer this compound (40 mg/kg) orally.
-
-
Thirty minutes after the administration of the vehicle or this compound, induce gastric ulcers by orally administering 1 mL/200 g body weight of absolute ethanol to the Ethanol and this compound groups.
-
One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Immediately excise the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to remove gastric contents and blood clots.
-
Pin the stomachs on a corkboard and examine the gastric mucosa for ulcers.
-
Measure the length and width of each ulcer and calculate the ulcer index.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model assesses the involvement of prostaglandins in the gastroprotective effect.
Materials:
-
Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Indomethacin (dissolved in 2% sodium bicarbonate)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%)
-
Stereomicroscope or magnifying glass
-
Calipers or a ruler
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into three groups:
-
Control Group: Administer the vehicle orally.
-
Indomethacin Group: Administer the vehicle orally.
-
This compound Group: Administer this compound (40 mg/kg) orally.
-
-
One hour after the administration of the vehicle or this compound, induce gastric ulcers by orally administering indomethacin (50 mg/kg) to the Indomethacin and this compound groups.
-
Four hours after indomethacin administration, euthanize the rats.
-
Follow steps 5-8 from the Ethanol-Induced Gastric Ulcer Model protocol to assess the ulcer index.
Pylorus Ligation-Induced Gastric Ulcer Model (Shay Rat Model)
This model is used to evaluate the anti-secretory activity of a compound.
Materials:
-
Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Anesthetic (e.g., ether, isoflurane)
-
Surgical thread
-
Surgical instruments (scalpel, forceps, scissors, needles)
-
Centrifuge tubes
-
pH meter
-
Burette and 0.01 N NaOH for titration
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into two groups:
-
Control Group: Administer the vehicle orally.
-
This compound Group: Administer this compound (40 mg/kg) orally.
-
-
Thirty minutes after administration, anesthetize the rats.
-
Make a midline abdominal incision and expose the stomach.
-
Carefully ligate the pyloric end of the stomach with a surgical thread, avoiding damage to the blood vessels.
-
Suture the abdominal wall.
-
Allow the animals to recover with free access to water.
-
Four hours after pylorus ligation, euthanize the rats.
-
Excise the stomach and collect the gastric contents into a centrifuge tube.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate the total acidity of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., Topfer's reagent).
-
Open the stomach along the greater curvature and assess the ulcer index as described previously.
Calculation of Ulcer Index and Percentage of Inhibition
Ulcer Index Scoring: A common method for scoring ulcers is as follows:
-
0: No ulcer
-
1: Ulcer ≤ 1 mm
-
2: Ulcer > 1 mm and ≤ 3 mm
-
3: Ulcer > 3 mm The ulcer index is the sum of the scores for all lesions in a single stomach.
Percentage of Inhibition: Percentage of Inhibition = [ (Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control ] x 100
Visualization of Pathways and Workflows
Diagrams
Caption: General workflow for in vivo anti-ulcer studies of this compound.
Caption: Proposed signaling pathways for the anti-ulcer effects of this compound.
Conclusion
This compound exhibits significant anti-ulcer activity in various preclinical models, suggesting its therapeutic potential for the management of peptic ulcer disease. Its multifaceted mechanism of action, encompassing cytoprotection, prostaglandin modulation, anti-secretory effects, antioxidant and anti-inflammatory properties, and urease inhibition, makes it a promising candidate for further drug development. The protocols and data presented in this document provide a framework for researchers to further explore the pharmacological profile of this compound and elucidate its precise molecular targets in the context of gastric mucosal protection.
References
Application Notes & Protocols: Determination of Isoimperatorin in Cosmetics
Introduction
Isoimperatorin, a furanocoumarin, is a natural compound found in various plants, some of which are used as ingredients in cosmetic formulations.[1][2] Due to the potential for furanocoumarins to cause phototoxicity, regulatory bodies such as the European Union have set limits on their concentration in cosmetic products.[1][2] Therefore, robust and validated analytical methods are crucial for monitoring the levels of this compound in cosmetics to ensure consumer safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various cosmetic matrices using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (MS/MS).
Analytical Methods Overview
The primary methods for the determination of this compound in cosmetics involve chromatographic separation followed by sensitive detection. High-Performance Liquid Chromatography (HPLC) is the most common separation technique, often utilizing a C18 or a phenyl stationary phase. For detection, Diode-Array Detection (DAD) can be employed for quantification based on UV absorbance, while Tandem Mass Spectrometry (MS/MS) offers higher selectivity and sensitivity through specific mass transitions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from validated analytical methods for this compound in cosmetics.
| Parameter | HPLC-MS/MS Method 1[3] | HPLC-UV/MS Method 2 |
| Linearity Range | 0.25 - 20 µg/L | Not Specified |
| Correlation Coefficient (r) | > 0.999 | Not Specified |
| Limit of Quantification (LOQ) | 0.5 mg/kg | 0.5 mg/kg |
| Recovery | 80.0% - 103% | 85.0% - 105.8% |
| Relative Standard Deviation (RSD) | 1.8% - 4.6% | 0.41% - 7.90% |
Experimental Workflow
The general workflow for the analysis of this compound in cosmetic samples is depicted in the following diagram.
Caption: General workflow for this compound analysis in cosmetics.
Detailed Experimental Protocols
Protocol 1: HPLC-MS/MS Method
This protocol is based on a validated method for the simultaneous determination of imperatorin and this compound in cosmetics.
1. Sample Preparation
-
Weigh 0.5 g of the cosmetic sample into a 10 mL centrifuge tube.
-
Add 5.0 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. HPLC-MS/MS Parameters
-
HPLC System: Agilent 1200 or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: 80:20 (v/v) mixture of 10 mmol/L ammonium acetate in methanol and 5 mmol/L ammonium acetate in aqueous solution.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 271.1 → 203.1
-
3. Quantification
-
Prepare a series of calibration standards of this compound in methanol.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the cosmetic samples by interpolating their peak areas on the calibration curve.
Protocol 2: HPLC-DAD Method
This protocol is adapted from a method for the simultaneous determination of eight furanocoumarins, including this compound, in various cosmetic products.
1. Sample Preparation
-
Weigh an appropriate amount of the cosmetic sample (e.g., 0.2 g for powders, 0.5 g for creams and lotions) into a suitable container.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile). The original study mentions using "appropriate solvents" for different cosmetic types. For creams and lotions, methanol is a common choice.
-
Perform supersonic extraction for 20 minutes.
-
Centrifuge the extract.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
2. HPLC-DAD Parameters
-
HPLC System: Standard HPLC system with a Diode-Array Detector.
-
Column: Agilent Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol-acetonitrile-water. A typical gradient might start with a higher water percentage and gradually increase the organic solvent content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
3. Quantification
-
Prepare calibration standards of this compound in the mobile phase or a suitable solvent.
-
Generate a calibration curve by plotting the peak area at 250 nm against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation Considerations
For regulatory purposes and to ensure the reliability of the results, any analytical method for this compound in cosmetics should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH) or ISO 12787 for analytical methods in cosmetics. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway (Illustrative)
While the primary focus of this document is on analytical methods, it is noteworthy that this compound has been investigated for its biological activities. For instance, some studies suggest that furanocoumarins can affect cellular signaling pathways. An illustrative diagram of a hypothetical interaction is provided below. This is a generalized representation and not specific to this compound's action in cosmetics.
Caption: Hypothetical signaling pathway interaction of this compound.
Disclaimer: The provided protocols are for informational purposes and should be adapted and validated by the end-user for their specific cosmetic matrices and analytical instrumentation. Always adhere to laboratory safety guidelines and regulatory requirements.
References
- 1. Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. [Determination of imperatorin and this compound in cosmetics by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization techniques for isoimperatorin recovery and purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the recovery and purification of isoimperatorin, a naturally occurring furanocoumarin with various biological activities, through different crystallization techniques. The described methods aim to enhance the purity and yield of this compound from extracts or reaction mixtures, a critical step for its characterization and use in research and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective crystallization strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [2] |
| Melting Point | 98-111 °C | [1][2][3] |
| Appearance | Off-white, light brown solid | |
| Solubility | Practically insoluble in water. Soluble in DMSO, ethanol, and ethyl acetate. | |
| Polymorphism | At least two polymorphic forms (Form I and Form II) have been identified. |
Crystallization Techniques for this compound
Three primary crystallization techniques are detailed below: antisolvent crystallization, slow cooling crystallization, and solvent evaporation crystallization. The choice of method will depend on the initial purity of the this compound sample, the available solvents, and the desired crystal characteristics.
Antisolvent Crystallization from Ionic Liquid
This protocol is based on the successful recovery of this compound from a 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) solution using water as an antisolvent. This method has been shown to significantly enhance the purity of this compound in a single step.
Experimental Protocol
-
Dissolution: Dissolve the crude or partially purified this compound extract in 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) to a known concentration (e.g., approximately 0.136 mg/mL).
-
Antisolvent Addition: At room temperature (20 °C), add deionized water as an antisolvent to the this compound-[Bmim][BF₄] solution. The ratio of the [Bmim][BF₄] solution to water can be varied to optimize yield and purity. Ratios from 1:0.5 to 1:3 (v/v) have been explored.
-
Crystallization: Allow the mixture to stand undisturbed at room temperature for 12 hours to facilitate crystal formation and precipitation.
-
Crystal Recovery: Collect the precipitated this compound crystals by filtration (e.g., using a Buchner funnel with an appropriate filter paper).
-
Washing: Wash the collected crystals with a small amount of deionized water to remove any residual ionic liquid.
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature.
Quantitative Data
| Parameter | Value |
| Initial Purity | 0.26 ± 0.28% |
| Final Purity | 26.94 ± 1.26% |
| Purity Enhancement | ~103-fold |
| Recovery Yield | 87.73 ± 2.37% |
Workflow Diagram
Caption: Workflow for antisolvent crystallization of this compound.
Slow Cooling Crystallization
This protocol provides a general methodology for the purification of this compound based on its differential solubility in a suitable solvent at varying temperatures. Ethyl acetate is a promising solvent based on the solubility of the related compound imperatorin.
Experimental Protocol
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Ethyl acetate, methanol, or ethanol are potential candidates.
-
Dissolution: In a suitable vessel, add the selected solvent to the crude or partially purified this compound. Heat the mixture with stirring until the this compound is completely dissolved, creating a saturated or near-saturated solution at the elevated temperature.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the vessel and allow the solution to cool down slowly and undisturbed to room temperature. For even slower cooling, the vessel can be placed in an insulated container. Subsequently, the vessel can be transferred to a refrigerator (2-8 °C) to maximize crystal precipitation.
-
Crystal Recovery: Once crystallization is complete, collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a temperature well below the melting point.
Workflow Diagram
Caption: Workflow for slow cooling crystallization of this compound.
Solvent Evaporation Crystallization
This technique is suitable for obtaining crystals of this compound when it is dissolved in a volatile solvent. The slow removal of the solvent increases the concentration of this compound, leading to supersaturation and subsequent crystallization.
Experimental Protocol
-
Solvent Selection: Choose a volatile solvent in which this compound is readily soluble, such as ethyl acetate or acetone.
-
Dissolution: Dissolve the this compound sample in a minimal amount of the chosen solvent at room temperature to create a clear, saturated or near-saturated solution.
-
Filtration: Filter the solution to remove any particulate matter.
-
Slow Evaporation: Transfer the solution to a clean crystallization dish or vial. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation. Place the container in a location with minimal vibrations and stable temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent volume decreases, crystals of this compound will form.
-
Crystal Harvesting: Once a suitable amount of crystals has formed, or when the solvent has almost completely evaporated, harvest the crystals.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas to remove any remaining solvent.
Workflow Diagram
Caption: Workflow for solvent evaporation crystallization.
Concluding Remarks
The protocols provided herein offer a starting point for the recovery and purification of this compound. Optimization of these methods, including the choice of solvents, temperature profiles, cooling or evaporation rates, and seeding techniques, may be necessary to achieve the desired purity, yield, and crystal morphology for specific applications. The existence of different polymorphs of this compound suggests that the crystallization conditions can influence the resulting crystal form, a factor that should be considered and analyzed, for example, by X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
References
Application Notes and Protocols for In Vivo Anti-inflammatory Assays of Isoimperatorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoimperatorin, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties in various preclinical studies. It is known to modulate key inflammatory signaling pathways, making it a promising candidate for the development of new anti-inflammatory therapeutics. These application notes provide detailed protocols for in vivo experimental designs to assess the anti-inflammatory efficacy of this compound. The focus is on standardized, reproducible models that are relevant to acute and chronic inflammation.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4] this compound has been shown to suppress the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and ERK1/2, thereby downregulating the inflammatory response. Additionally, some studies suggest its involvement in the cAMP signaling pathway, which can also modulate inflammatory processes.
Signaling Pathway Diagram
Caption: this compound inhibits inflammatory pathways.
Recommended In Vivo Models
Two standard and highly reproducible models are recommended for evaluating the anti-inflammatory activity of this compound: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Acute Lung Injury model for systemic inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and reliable method for screening acute anti-inflammatory activity. Injection of carrageenan, a sulfated polysaccharide, into the paw induces a localized, acute, and well-characterized inflammatory response.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Methodology
-
Animals: Male Wistar rats (180-220g) or BALB/c mice (20-25g) are commonly used.
-
Acclimatization: House animals under standard conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle + carrageenan.
-
This compound Groups: Receive varying doses of this compound (e.g., 15, 30, 60 mg/kg) + carrageenan.
-
Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (5-10 mg/kg) + carrageenan.
-
-
Drug Administration: Administer this compound or vehicle (e.g., 0.5% CMC-Na) orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a digital plethysmometer at baseline (0h) and then at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as: Edema (mL) = Paw volume at time 't' - Paw volume at 0h.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Post-Mortem Analysis (Optional): At the end of the experiment, euthanize the animals. The inflamed paw tissue can be collected for:
-
Histopathological examination: To assess cellular infiltration and tissue damage.
-
Myeloperoxidase (MPO) assay: To quantify neutrophil accumulation.
-
Cytokine analysis (ELISA or qPCR): To measure levels of TNF-α, IL-1β, and IL-6 in tissue homogenates.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics key features of systemic inflammation and acute respiratory distress syndrome (ARDS), characterized by robust neutrophil infiltration into the lungs and a surge in pro-inflammatory cytokines. It is particularly relevant for testing compounds like this compound that target the TLR4/NF-κB pathway.
Experimental Workflow
Caption: Workflow for the LPS-induced acute lung injury model.
Detailed Methodology
-
Animals: Male BALB/c or C57BL/6 mice (20-25g) are typically used.
-
Acclimatization: As described in Protocol 1.
-
Grouping: Randomly divide animals into groups:
-
Vehicle Control: Receives vehicle + saline challenge.
-
LPS Control: Receives vehicle + LPS challenge.
-
This compound Groups: Receive varying doses of this compound (e.g., 15, 30 mg/kg) + LPS challenge.
-
Positive Control: Receives a standard anti-inflammatory drug like Dexamethasone + LPS challenge.
-
-
Drug Administration: Administer this compound or vehicle (p.o. or i.p.) 1 hour prior to the LPS challenge.
-
LPS Challenge: Lightly anesthetize mice. Administer LPS (e.g., 1-5 mg/kg in 50 µL sterile saline) via intratracheal or intranasal instillation. The control group receives only sterile saline.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS challenge, euthanize the animals.
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and cannulate it.
-
Instill and withdraw 0.5-1.0 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF). Centrifuge the BALF to separate the cell pellet from the supernatant.
-
-
Lung Tissue Collection:
-
Perfuse the lungs with saline to remove blood.
-
Collect the left lung for histopathology (fix in 10% formalin).
-
Collect the right lung to determine the wet-to-dry weight ratio (an indicator of pulmonary edema) or snap-freeze for biochemical analysis.
-
-
Data Analysis and Endpoints:
-
BALF Analysis:
-
Total and Differential Cell Counts: Use a hemocytometer to count total cells in the pellet. Prepare cytospin slides for differential counting (neutrophils, macrophages).
-
Protein Concentration: Measure protein in the supernatant (e.g., via Bradford or BCA assay) as an indicator of vascular permeability.
-
Cytokine Levels: Measure TNF-α, IL-1β, and IL-6 in the supernatant by ELISA.
-
-
Lung Tissue Analysis:
-
Wet-to-Dry Weight Ratio: Weigh a portion of the right lung immediately (wet weight), then dry it in an oven at 60°C for 72 hours and re-weigh (dry weight).
-
MPO Assay: Homogenize lung tissue to quantify neutrophil infiltration.
-
Histopathology: Stain formalin-fixed, paraffin-embedded lung sections with Hematoxylin and Eosin (H&E) to evaluate alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 15 | Data to be filled from experiment | Calculated value |
| This compound | 30 | Data to be filled from experiment | Calculated value |
| This compound | 60 | Data to be filled from experiment | Calculated value |
| Indomethacin | 10 | 0.32 ± 0.04* | 62.4% |
| Note: Data for Indomethacin is representative. SEM: Standard Error of the Mean. Statistical significance vs. Vehicle Control to be determined. |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced ALI in Mice
| Treatment Group | Dose (mg/kg) | BALF Total Cells (x10⁵/mL) | BALF Neutrophils (x10⁵/mL) | Lung MPO (U/g tissue) | Lung Wet/Dry Ratio |
| Vehicle Control | - | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| LPS Control | - | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 15 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 30 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Note: All values to be presented as Mean ± SEM. Statistical significance vs. LPS Control to be determined. |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in BALF (pg/mL)
| Treatment Group | Dose (mg/kg) | TNF-α | IL-1β | IL-6 |
| Vehicle Control | - | Data to be filled | Data to be filled | Data to be filled |
| LPS Control | - | Data to be filled | Data to be filled | Data to be filled |
| This compound | 15 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 30 | Data to be filled | Data to be filled | Data to be filled |
| Note: All values to be presented as Mean ± SEM. Statistical significance vs. LPS Control to be determined. |
Conclusion
These protocols provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory potential. The carrageenan-induced paw edema model is ideal for initial screening of acute anti-inflammatory effects, while the LPS-induced ALI model allows for a more detailed investigation into the compound's efficacy in a systemic inflammatory setting and its impact on key mechanistic markers. Consistent and detailed data collection, as outlined, will be crucial for a thorough assessment of this compound as a therapeutic candidate.
References
- 1. This compound alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isoimperatorin Using HPLC-UV
AN-HPLC-031
Abstract
This application note provides a detailed protocol for the quantitative analysis of isoimperatorin in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is applicable for the quality control of herbal extracts, pharmacokinetic studies, and the analysis of cosmetic formulations. This document outlines the necessary instrumentation, reagents, and a validated protocol for sample preparation, chromatographic separation, and data analysis.
Introduction
This compound is a naturally occurring furanocoumarin found in several plant species, notably in the roots of Angelica dahurica. It is recognized for its various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal medicinal products, pharmacokinetic profiling in drug development, and ensuring the safety and efficacy of cosmetic products. This application note details a robust and validated HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Centrifuge.
-
Vortex mixer.
-
pH meter.
-
Syringe filters (0.45 µm).
-
-
Reagents and Standards:
-
This compound reference standard (≥98% purity).
-
HPLC grade methanol, acetonitrile, and water.
-
Formic acid (analytical grade).
-
Ethyl acetate (analytical grade).
-
Diethyl ether (analytical grade).
-
Blank rat plasma, cosmetic base, or relevant matrix for standard and quality control sample preparation.
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol |
| Gradient Elution | 0-5 min: 80% B5-7 min: 80-68% B7-12 min: 68% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 249 nm[1] |
| Injection Volume | 20 µL |
Note: Isocratic elution with methanol-water (70:30, v/v) has also been reported as effective[2]. The optimal conditions may vary depending on the specific column and HPLC system used.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method depends on the matrix.
-
Extraction: Pulverize the dried plant material. Accurately weigh 1.0 g of the powder and extract with 50 mL of methanol by ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
-
Liquid-Liquid Extraction: To 200 µL of plasma, add a suitable internal standard. Add 1 mL of ethyl acetate or diethyl ether and vortex for 2 minutes[2].
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Extraction: Accurately weigh 0.5 g of the cosmetic sample and dissolve it in 10 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 20 minutes to ensure complete extraction of this compound[3].
-
Centrifugation and Filtration: Centrifuge the sample at 5,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis[3].
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.25 - 20 (in cosmetics) | > 0.999 |
| This compound | 2.5 - 1000 ng/mL (in plasma) | Not specified |
Precision
The precision of the method was determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 2.6% - 10.1% | 3.3% - 10.9% |
Accuracy
The accuracy was assessed by determining the recovery of this compound from spiked blank matrices at three different concentration levels.
| Analyte | Matrix | Recovery (%) |
| This compound | Cosmetics | 80.0% - 103% |
| This compound | Plasma | 93.1% - 114.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Analyte | Matrix | LOD | LOQ |
| This compound | Plasma | 1.0 ng/mL | 3.0 ng/mL |
| This compound | Cosmetics | Not specified | 0.5 mg/kg |
Visualized Workflows
General Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound.
Sample Preparation Decision Tree
Caption: Decision tree for this compound sample preparation based on matrix.
Conclusion
The HPLC-UV method described in this application note is demonstrated to be simple, precise, accurate, and reliable for the quantitative determination of this compound in various matrices. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a quality control or research laboratory setting. The method validation data confirms its suitability for routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of imperatorin in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of imperatorin and this compound in cosmetics by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural elucidation of isoimperatorin using NMR and HRMS
Application Note: Structural Elucidation of Isoimperatorin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a naturally occurring furanocoumarin found in various plants, including those of the Apiaceae family such as Angelica dahurica.[1] It belongs to the class of psoralens and is a structural isomer of imperatorin.[2] These compounds are of significant interest in drug development due to their diverse biological activities, which include anti-inflammatory, anti-ulcer, and acetylcholinesterase inhibitory effects.[1] Accurate structural determination is a critical first step in the research and development of such natural products. This application note outlines the comprehensive analysis of this compound's structure through the synergistic use of HRMS for molecular formula determination and a suite of 1D and 2D NMR experiments for mapping its covalent framework.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from plant sources (e.g., roots of Ostericum koreanum or Angelica dahurica) using column chromatography with an ethyl acetate fraction.[1][3]
-
NMR Sample: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl3). Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
HRMS Sample: Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of 1 mg/mL. Further dilute this solution with the mobile phase (e.g., methanol/water mixture with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL for analysis.
HRMS Analysis Protocol
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a Liquid Chromatography (LC) system is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for furanocoumarins.
-
Method:
-
Inject the prepared sample into the LC-HRMS system.
-
Perform a full scan analysis to determine the accurate mass of the molecular ion.
-
Acquire tandem MS (MS/MS) data to observe characteristic fragmentation patterns, which can aid in confirming the structure. The protonated molecule [M+H]⁺ of this compound fragments by losing the C5H8 side chain, resulting in a major fragment ion at m/z 203.
-
-
Data Processing: Utilize the instrument's software to calculate the elemental composition from the accurate mass of the protonated molecular ion [M+H]⁺.
NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire 1D ¹H, ¹³C, and DEPT spectra, along with 2D COSY, HSQC, and HMBC spectra.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse acquisition.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard single pulse with proton decoupling.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Parameters (General):
-
COSY: Used to identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. The experiment is often optimized for a long-range coupling constant of around 8-10 Hz.
-
Data Presentation and Interpretation
HRMS Data
High-Resolution Mass Spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Observed Value | Calculated Value |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₄ | - |
| Exact Mass | 270.0892 | 270.0892 |
| [M+H]⁺ Ion (m/z) | 271.0965 | 271.0965 |
The observed exact mass is consistent with the molecular formula C₁₆H₁₄O₄, indicating a degree of unsaturation of 10.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The assignments below are based on comprehensive 1D and 2D NMR analysis.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (400/100 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
|---|---|---|
| 2 | 161.4 | - |
| 3 | 112.6 | 6.25, d (9.1) |
| 4 | 139.7 | 8.15, d (9.1) |
| 4a | 107.5 | - |
| 5 | 149.0 | - |
| 7 | 158.2 | - |
| 8 | 94.3 | 7.15, s |
| 8a | 152.7 | - |
| 2' | 144.9 | 7.59, d (2.7) |
| 3' | 105.1 | 6.95, dd (2.7, 0.8) |
| 1" | 69.8 | 4.91, d (7.2) |
| 2" | 119.1 | 5.52, t-like (7.2) |
| 3" | 139.9 | - |
| 4" | 25.9 | 1.79, s |
| 5" | 18.3 | 1.68, s |
Data sourced from supplementary materials of a study on Angelica dahurica constituents.
2D NMR Correlation Analysis
The connectivity of the molecular fragments is established using 2D NMR experiments.
-
COSY Analysis: The COSY spectrum reveals key ¹H-¹H correlations. A strong correlation is observed between H-3 (δ 6.25) and H-4 (δ 8.15), confirming the coumarin α-pyrone ring system. Another key correlation exists between the olefinic proton H-2" (δ 5.52) and the methylene protons H-1" (δ 4.91), confirming the prenyl side chain structure.
-
HSQC Analysis: The HSQC spectrum maps each proton signal to its directly attached carbon, confirming the assignments listed in Table 2 (e.g., H-3 at δ 6.25 correlates with C-3 at δ 112.6).
-
HMBC Analysis: The HMBC spectrum is paramount for assembling the complete structure by revealing long-range ¹H-¹³C correlations.
Table 3: Key HMBC Correlations for this compound
| Proton (δH) | Correlated Carbons (δC) | Deduced Connectivity |
|---|---|---|
| H-4 (8.15) | C-2, C-3, C-4a, C-5 | Connects α-pyrone ring to the benzene ring. |
| H-8 (7.15) | C-4a, C-5, C-7, C-8a | Places H-8 on the benzene moiety. |
| H-2' (7.59) | C-3', C-4a, C-8a | Confirms the furan ring and its fusion to the benzene ring. |
| H-1" (4.91) | C-5, C-2", C-3", C-4", C-5" | Crucially links the prenyl side chain via an ether linkage to C-5 of the coumarin core. |
| H-4"/H-5" (1.79/1.68) | C-2", C-3" | Confirms the terminal dimethylallyl group of the prenyl chain. |
Visualizations
The following diagrams illustrate the experimental workflow and the key structural correlations that confirm the identity of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Key COSY and HMBC correlations for this compound.
Conclusion
The combined application of High-Resolution Mass Spectrometry and a suite of 1D and 2D NMR experiments provides an unambiguous and efficient method for the structural elucidation of this compound. HRMS confirms the molecular formula, while detailed analysis of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectra allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the entire molecule. The crucial HMBC correlation from the methylene protons of the prenyl group (H-1") to the C-5 carbon of the coumarin core is definitive in distinguishing this compound from its isomer, imperatorin. These protocols are robust and widely applicable for the structural analysis of furanocoumarins and other natural products in drug discovery and development.
References
Application Notes and Protocols: Determination of Isoimperatorin Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoimperatorin, a naturally occurring furanocoumarin, has garnered significant interest in pharmacological research due to its potential therapeutic properties, including anti-cancer activities.[1][2][3] Assessing the cytotoxic effect of this compound on various cell lines is a critical step in evaluating its potential as a therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to quantify cell viability and proliferation in response to chemical compounds.[4] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, along with data presentation guidelines and visual representations of the experimental workflow and underlying principles.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active (i.e., viable) cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as determined by the MTT assay in published studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| BGC-823 | Gastric Cancer | 48 | 115 | |
| HGC-27 | Gastric Cancer | 48 | 120 | |
| MGC-803 | Gastric Cancer | 48 | 146 | |
| Huh7 | Hepatocellular Carcinoma | 24 | Not specified | |
| Hep3B | Hepatocellular Carcinoma | 24 | Not specified | |
| HepG2 | Hepatocellular Carcinoma | 24 | Not specified | |
| B16F10 | Mouse Melanoma | 24 | >200 |
Table 2: Concentration-Dependent Inhibition of BGC-823 Cell Proliferation by this compound (48h incubation)
| This compound Concentration (mM) | Inhibition Rate (%) |
| 0.025 | 7.69 |
| 0.05 | Not specified |
| 0.10 | Not specified |
| 0.15 | Not specified |
| 0.20 | 74.92 |
| Data extracted from a study by Liu et al. (2017). |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.
Materials and Reagents
-
This compound (stock solution prepared in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Selected cancer cell line(s)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if available)
-
Humidified incubator (37°C, 5% CO2)
Experimental Procedure
Step 1: Cell Seeding
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10⁵ cells/mL). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Step 2: Treatment with this compound
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the this compound-treated wells) and a "blank" group (wells with medium but no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
After the treatment period, remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
Step 4: Solubilization of Formazan
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals. For adherent cells, this can be done by gentle aspiration. For suspension cells, the plate should be centrifuged (e.g., 1000 x g for 5 minutes) before aspirating the supernatant.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Cell Viability (%): Calculate the percentage of cell viability for each treatment group using the following formula:
Mandatory Visualizations
Principle of the MTT Assay
Caption: Principle of the MTT assay for cell viability.
Experimental Workflow for this compound Cytotoxicity Testing
Caption: Workflow of the MTT assay for cytotoxicity.
References
- 1. Effects of this compound on proliferation and apoptosis of human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Effect of Isoimpertorin via Inhibition of c-Myc and SIRT1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Isoimperatorin Extraction Using Deep Eutectic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of isoimperatorin, a furanocoumarin with significant pharmacological potential, using deep eutectic solvents (DESs).[1][2] DESs offer a green and efficient alternative to conventional organic solvents, demonstrating high extraction yields and environmental compatibility.[3][4][5]
Introduction to this compound and Deep Eutectic Solvents
This compound is a naturally occurring furanocoumarin found in various medicinal plants, notably from the Apiaceae and Rutaceae families, such as Angelica dahurica and Ostericum koreanum. It exhibits a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
Deep eutectic solvents (DESs) are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA), such as choline chloride, with a hydrogen bond donor (HBD), like carboxylic acids, sugars, or amides. The resulting mixture has a significantly lower melting point than its individual components. Natural deep eutectic solvents (NADESs) are a subset of DESs where the components are derived from natural sources, making them particularly suitable for applications in the food and pharmaceutical industries due to their low toxicity and biodegradability.
The advantages of using DESs for phytochemical extraction include:
-
High Extraction Efficiency: DESs can exhibit higher extraction yields for various bioactive compounds compared to traditional solvents.
-
Environmental Friendliness: They are often biodegradable, have low volatility, and are considered green solvents.
-
Tunable Properties: The physicochemical properties of DESs can be tailored by selecting different HBA and HBD combinations and molar ratios to optimize the extraction of specific target compounds.
-
Enhanced Solubility: DESs can improve the solubility of various phytonutrients.
Experimental Protocols
This section details the protocols for the preparation of DESs and the subsequent extraction of this compound.
2.1. Preparation of Deep Eutectic Solvents
A common method for preparing DESs is the heating and stirring method.
Protocol for Choline Chloride-Based DES Preparation:
-
Molar Ratio Selection: Based on optimization studies for coumarin extraction from Angelica dahurica, a molar ratio of 1:1:2 for choline chloride (HBA), citric acid (HBD), and water was found to be effective.
-
Mixing: Accurately weigh the choline chloride and citric acid in the desired molar ratio and place them in a sealed flask.
-
Heating and Stirring: Heat the mixture at 60-80°C while stirring continuously until a clear, homogeneous liquid is formed.
-
Water Addition: Add the appropriate amount of water (in this case, to achieve the 1:1:2 molar ratio) and continue stirring until a uniform solution is obtained. The addition of water is crucial to reduce viscosity and regulate polarity, which can enhance extraction efficiency.
-
Storage: Store the prepared DES at room temperature in a sealed container.
2.2. Ultrasound-Assisted Extraction (UAE) of this compound
Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Protocol for UAE of this compound from Angelica dahurica :
-
Sample Preparation: Grind the dried roots of Angelica dahurica into a fine powder to increase the surface area for extraction.
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel.
-
Solvent Addition: Add the prepared choline chloride-citric acid-water DES at an optimized liquid-to-solid ratio of 10:1 (mL/g).
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for an optimized duration of 50 minutes at a temperature of approximately 60°C. The moisture content of the DES system should be around 49.28%.
-
Separation: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Analysis: The supernatant containing the extracted this compound can be analyzed using High-Performance Liquid Chromatography (HPLC) for quantification.
Quantitative Data Summary
The following tables summarize the key quantitative data for the extraction of coumarins, including this compound, using DESs.
Table 1: Optimized Parameters for this compound Extraction using DES
| Parameter | Optimal Value | Reference |
| DES Composition | Choline chloride:Citric acid:Water | |
| Molar Ratio | 1:1:2 | |
| Liquid-to-Solid Ratio | 10:1 (mL/g) | |
| Extraction Time | 50 minutes | |
| Extraction Temperature | 59.85 °C | |
| Moisture Content in DES | 49.28% | |
| Extraction Yield | 1.18% (total coumarins) |
Table 2: Comparison of Different DES for Extraction of Bioactive Compounds
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Target Compound Class | Plant Source | Reference |
| Choline chloride | Ethylene glycol | 1:3 | Tea Saponins | Tea Seed Meal | |
| Choline chloride | Lactic acid | 1:2 | Flavonoids | Selaginella moellendorffii | |
| Choline chloride | Malonic acid | 1:1 | Steroidal Saponins | Dioscoreae Nipponicae Rhizoma | |
| L-Menthol | Lactic acid | 2:5 | Tryptanthrin, Indigo, Indirubin | Baphicacanthus cusia | |
| Choline chloride | Citric acid | 1:1 | Flavonoids | Scutellaria baicalensis | |
| Choline chloride | Ethylene glycol | Not specified | Flavonoids | Fagopyrum tataricum Bran |
Concluding Remarks
The use of deep eutectic solvents, particularly in combination with ultrasound-assisted extraction, presents a highly efficient, environmentally friendly, and tunable method for the extraction of this compound from plant sources. The protocols and data presented herein provide a solid foundation for researchers and professionals in drug development to explore and optimize the extraction of this and other valuable bioactive compounds. The versatility of DESs allows for the development of tailored extraction systems for a wide range of natural products. Further research can focus on the recovery of this compound from the DES extract and the recycling of the solvent to enhance the sustainability of the process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural deep eutectic solvents in phytonutrient extraction and other applications [frontiersin.org]
- 4. Natural deep eutectic solvents in phytonutrient extraction and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isoimperatorin Yield from Ostericum koreanum
Welcome to the technical support center for optimizing the extraction of isoimperatorin from Ostericum koreanum. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and purity of this valuable bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical content of this compound in the roots of Ostericum koreanum?
The average content of this compound in the roots of Ostericum koreanum is approximately 2.63 ± 0.28 mg/g, which corresponds to about 0.26 ± 0.28% of the raw material.[1]
Q2: What are the conventional methods for extracting this compound and their limitations?
Traditional methods for isolating this compound from Ostericum koreanum often involve laborious and time-consuming processes that require multiple chromatographic steps.[2][3] These methods can also lead to high consumption of volatile organic solvents.[2][4]
Q3: Is there a more efficient method for extracting this compound?
Yes, an ionic liquid (IL)-based extraction method has been developed that demonstrates significantly higher efficiency. Specifically, using 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) as the extraction solvent has shown an extraction yield of up to 97%. This method, combined with a subsequent crystallization step, can enhance the purity of this compound by approximately 103-fold.
Q4: Can this compound production be enhanced at the biosynthetic level?
While specific studies on Ostericum koreanum are limited, research on related species like Angelica dahurica provides insights into the furanocoumarin biosynthesis pathway. The use of elicitors, which are compounds that stimulate defense responses in plants, is a known strategy to increase the production of secondary metabolites. Both biotic (e.g., fungal extracts) and abiotic (e.g., UV radiation, salicylic acid) elicitors can be explored to potentially increase this compound content in Ostericum koreanum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or solid-to-liquid ratio. 2. Poor Plant Material Quality: Low intrinsic this compound content due to harvesting time, storage conditions, or plant genetics. 3. Inefficient Cell Disruption: Inadequate grinding of the plant material. | 1. Optimize Extraction Conditions: For ionic liquid extraction with [Bmim][BF4], optimal conditions are an extraction time of 46 minutes and a solid-to-liquid ratio of 1:19. For other methods, perform a design of experiments (DoE) to optimize parameters. 2. Source High-Quality Plant Material: Ensure proper identification, harvesting at the appropriate developmental stage, and adequate drying and storage of Ostericum koreanum roots. 3. Ensure Fine Grinding: Grind the dried root material to a fine powder to maximize the surface area for solvent interaction. |
| Low Purity of Extracted this compound | 1. Co-extraction of Impurities: The chosen solvent may have a high affinity for other compounds present in the plant matrix. 2. Ineffective Purification Steps: Insufficient number of chromatographic steps or suboptimal crystallization conditions. | 1. Employ Selective Extraction: The ionic liquid [Bmim][BF4] has shown good selectivity for this compound. 2. Optimize Crystallization: When using [Bmim][BF4] extract, use water as an antisolvent to induce crystallization. Experiment with different ratios of water to the ionic liquid solution to maximize recovery and purity. A recovery of 87.73 ± 2.37% has been reported. |
| Degradation of this compound | High Extraction Temperatures: this compound may degrade at elevated temperatures. | Control Extraction Temperature: While studying a similar compound in Angelica dahurica, it was noted that this compound is relatively stable in a water/ethanol mixture up to 80°C, but stability in ionic liquids like [Bmim][BF4] was observed to be stable up to 70°C, with a slight decrease in yield at 80°C. It is advisable to maintain the extraction temperature at or below 70°C. |
| Difficulty Recovering this compound from Ionic Liquid | Inappropriate Antisolvent or Ratio: The chosen antisolvent may not effectively precipitate this compound, or the volume used may be insufficient. | Use Water as an Antisolvent: Water has been demonstrated to be a suitable antisolvent for precipitating this compound from [Bmim][BF4] solutions. Systematically evaluate different volume ratios of water to the ionic liquid solution to find the optimal precipitation conditions. |
Experimental Protocols
Protocol 1: Ionic Liquid-Based Extraction of this compound
This protocol is based on the optimized conditions reported for extracting this compound from the roots of Ostericum koreanum.
Materials:
-
Dried and powdered roots of Ostericum koreanum
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4])
-
Deionized water
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Weigh 1.0 g of powdered Ostericum koreanum root and place it in a suitable extraction vessel.
-
Add 19 mL of [Bmim][BF4] to achieve a solid-to-liquid ratio of 1:19.
-
Conduct the extraction for 46 minutes at 70°C with continuous stirring.
-
After extraction, centrifuge the mixture to separate the solid residue from the ionic liquid extract.
-
Collect the supernatant (the [Bmim][BF4] extract containing this compound).
-
To recover the this compound, add deionized water as an antisolvent to the extract. The optimal ratio of water to the ionic liquid solution should be determined experimentally, starting with ratios such as 1:1, 1:2, and 1:3 (v/v).
-
Allow the mixture to stand, facilitating the crystallization of this compound.
-
Collect the precipitated this compound by filtration and wash with a small amount of cold water.
-
Dry the purified this compound under vacuum.
-
Analyze the yield and purity using HPLC.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the extracted and dried this compound sample and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be an isocratic mobile phase of acetonitrile-water (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from O. koreanum
| Parameter | Conventional Method (Ethanol Extraction) | Ionic Liquid ([Bmim][BF4]) Extraction |
| Initial this compound Content in Raw Material | 0.26 ± 0.28% | 0.26 ± 0.28% |
| Extraction Yield | Not explicitly stated, but generally lower | Up to 97.17 ± 1.89% |
| Purity after Initial Extraction | Low, requires multiple purification steps | Significantly higher |
| Purity after One-Step Crystallization | Not applicable | 26.94 ± 1.26% |
| Purity Enhancement Factor | - | ~103-fold |
| Recovery from Solvent (Crystallization) | Not applicable | 87.73 ± 2.37% |
| Process Complexity | High (laborious, multiple chromatographic steps) | Low (simple, one-step crystallization) |
| Solvent Consumption | High consumption of volatile organic solvents | Reduced consumption of volatile organic solvents |
Visualizations
Caption: Workflow for ionic liquid-based extraction of this compound.
Caption: Simplified proposed biosynthesis pathway of furanocoumarins.
References
Technical Support Center: Overcoming Solubility Challenges of Isoimperatorin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor aqueous solubility of isoimperatorin. This compound, a furanocoumarin with promising pharmacological activities, is practically insoluble in water, which presents a significant hurdle for its in vitro and in vivo evaluation.[1] This guide offers troubleshooting advice and detailed methodologies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
A1: this compound is classified as practically insoluble in water.[1] Its solubility in aqueous solutions is very low, necessitating the use of solubility enhancement techniques for most experimental and therapeutic applications.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include the use of co-solvents, cyclodextrin inclusion complexes, solid dispersions, and nanoparticle-based formulations.
Q3: How do co-solvents increase the solubility of this compound?
A3: Co-solvents, which are water-miscible organic solvents, increase the solubility of hydrophobic compounds like this compound by reducing the polarity of the aqueous medium. This reduction in polarity decreases the interfacial tension between the solute and the solvent, thereby facilitating dissolution.
Q4: What are cyclodextrins and how do they enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.
Q5: How do solid dispersions improve the solubility of this compound?
A5: Solid dispersions involve dispersing the drug in an amorphous or crystalline carrier matrix. This technique can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous state.
Q6: Can nanoparticle formulations be used to increase the aqueous solubility of this compound?
A6: Yes, formulating this compound into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can significantly increase its aqueous solubility. This is achieved by increasing the surface area-to-volume ratio of the drug and by the solubilizing effects of the nanoparticle matrix.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and experimental protocols for common solubility enhancement techniques for this compound.
Co-Solvent Systems
Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Solution: Utilize a co-solvent system, such as an ethanol-water mixture. The solubility of this compound increases with a higher proportion of ethanol.
| Mole Fraction of Water | Temperature (K) | Molar Fraction Solubility (x 10^5) |
| 0.0 | 298.2 | 15.6 |
| 0.1 | 298.2 | 12.1 |
| 0.2 | 298.2 | 8.9 |
| 0.3 | 298.2 | 6.1 |
| 0.4 | 298.2 | 4.0 |
| 0.5 | 298.2 | 2.5 |
| 0.6 | 298.2 | 1.5 |
| 0.7 | 298.2 | 0.8 |
| 0.8 | 298.2 | 0.4 |
| 0.9 | 298.2 | 0.2 |
| 1.0 | 298.2 | 0.05 |
Data adapted from a study on the solubility of this compound in ethanol-water solvent systems.
-
Prepare a stock solution: Dissolve the desired amount of this compound in 100% ethanol to create a concentrated stock solution.
-
Dilution: For your experiment, dilute the stock solution with the aqueous buffer to achieve the final desired concentration of this compound and ethanol.
-
Control: Ensure that the final concentration of ethanol in your experimental setup is consistent across all samples, including controls, as it may have its own biological effects.
Cyclodextrin Inclusion Complexation
Issue: Need for a stable, water-soluble form of this compound for in vivo studies.
Solution: Prepare an inclusion complex with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which generally offers higher solubility and lower toxicity compared to the parent β-cyclodextrin.
This protocol is an illustrative example and may require optimization for this compound.
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of this compound and HP-β-CD.
-
Kneading: Place the mixture in a mortar. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste. Knead the paste thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of pure this compound.
References
Technical Support Center: Optimizing HPLC-MS/MS for Isoimperatorin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the detection and quantification of isoimperatorin. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound detection?
A1: For the detection of this compound using tandem mass spectrometry, positive ion electrospray ionization (ESI+) is commonly employed. The protonated molecule [M+H]⁺ of this compound is observed at an m/z of 271.1.[1] The fragmentation of this precursor ion leads to several product ions that can be used for Multiple Reaction Monitoring (MRM).
Table 1: MS/MS Parameters for this compound Detection
| Parameter | Value | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2][3] |
| Precursor Ion [M+H]⁺ (m/z) | 271.1 or 270.8 | [4] |
| Primary Product Ion (m/z) | 203.0, 203.1, or 202.7 | |
| Secondary Product Ion (m/z) | 159 or 147 | |
| Common MRM Transition (m/z) | 271.1 → 203.1, 203 → 159 | |
| Fragmentor Voltage | 150 V | |
| Collision Energy | 25 eV |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Q2: What is the characteristic fragmentation pattern of this compound in MS/MS?
A2: The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 271.1) typically involves the neutral loss of an isopentenyl group (C₅H₈), resulting in a major fragment ion at m/z 203.1. Further fragmentation of the m/z 203.1 ion can lead to product ions at m/z 147, corresponding to the loss of two carbon monoxide molecules (2CO).
Figure 1: Fragmentation pathway of this compound in positive ESI-MS/MS.
Q3: What are the recommended HPLC conditions for separating this compound?
A3: A reversed-phase C18 column is commonly used for the separation of this compound. The mobile phase typically consists of a mixture of methanol or acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency.
Table 2: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Conditions | Source |
| Column | C18 (e.g., Shimadzu C18, Agilent Zorbax Extend C18) | |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mmol/L Ammonium Acetate | |
| Mobile Phase B | Methanol or Acetonitrile | |
| Elution Mode | Isocratic or Gradient | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Column Temperature | 40 °C |
Q4: How should I prepare biological samples (e.g., plasma) for this compound analysis?
A4: Sample preparation for this compound in biological matrices like plasma typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences. A common method involves protein precipitation with a solvent like methanol or acetonitrile, followed by extraction with a water-immiscible organic solvent such as ethyl acetate.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Incompatible Sample Solvent: The solvent used to dissolve the sample may be stronger than the initial mobile phase, causing peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Column Degradation: The column performance may have deteriorated over time.
-
-
Solutions:
-
Mobile Phase Modifier: Ensure an appropriate concentration of an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress the ionization of silanol groups on the column.
-
Sample Solvent: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Column Wash/Replacement: Wash the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions.
-
Problem 2: Low Signal Intensity or No Peak Detected
-
Possible Cause:
-
Incorrect MS/MS Parameters: The precursor and product ion m/z values, collision energy, or other MS parameters may not be optimized.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.
-
Sample Degradation: this compound may not be stable under the storage or experimental conditions.
-
Instrument Issues: Problems with the electrospray needle, ion source contamination, or detector can lead to low signal.
-
-
Solutions:
-
Optimize MS Parameters: Perform an infusion analysis of an this compound standard to determine the optimal precursor/product ions and collision energy.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects and variations in sample preparation and instrument response. Psoralen has also been used as an internal standard.
-
Check Sample Stability: Assess the stability of this compound in the sample matrix and processing solvents under different storage conditions. Stock solutions of this compound in 50% methanol with 0.1% formic acid have been shown to be stable.
-
Instrument Maintenance: Clean the ion source, check the spray needle, and ensure the MS is properly tuned and calibrated.
-
Figure 2: Logical workflow for troubleshooting low signal intensity.
Problem 3: Retention Time Shifts
-
Possible Cause:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or fluctuations in the pump performance can lead to shifts in retention time.
-
Column Temperature Variation: Changes in the column temperature can affect the retention time.
-
Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Prime the pumps thoroughly.
-
Use a Column Oven: Maintain a constant and stable column temperature using a column oven.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol is adapted from a method for the determination of imperatorin and this compound in rat plasma.
-
Aliquoting: Take 100 µL of plasma sample.
-
Internal Standard: Add the internal standard (e.g., psoralen in methanol).
-
Protein Precipitation & LLE: Add 100 µL of ethyl acetate.
-
Extraction: Vortex the mixture for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Freezing: Place the samples at -20°C for 6 hours to freeze the aqueous layer.
-
Supernatant Transfer: Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
-
Injection: Inject an aliquot into the HPLC-MS/MS system.
Figure 3: Experimental workflow for plasma sample preparation.
References
- 1. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 2. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Separation of Isoimperatorin and Imperatorin
Welcome to the technical support center for the chromatographic separation of the furanocoumarin isomers, isoimperatorin and imperatorin. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and imperatorin so challenging?
A1: The primary challenge lies in their structural similarity. This compound and imperatorin are constitutional isomers, meaning they have the same molecular formula (C₁₆H₁₄O₄) and molecular weight (270.28 g/mol ), but differ in the placement of a prenyl group on the furanocoumarin core. This results in very similar physicochemical properties, such as polarity and solubility, making them difficult to resolve with standard chromatographic techniques.[1][2]
Q2: What are the most effective analytical techniques for separating these two isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used and effective technique for both analytical and preparative separation.[3][4] Specifically, reverse-phase HPLC (RP-HPLC) using a C18 column is a widely adopted method.[5] For preparative scale, High-Speed Counter-Current Chromatography (HSCCC) has also proven to be a successful technique, as it avoids irreversible sample adsorption onto a solid support.
Q3: What is the structural difference between imperatorin and this compound?
A3: Both are furanocoumarins. The key difference is the position of the 3-methyl-2-butenyl (prenyl) ether group. In imperatorin, this group is attached at position 8 of the psoralen core, while in this compound, it is attached at position 5. This seemingly small difference is what chromatographic methods must exploit to achieve separation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Peaks | Suboptimal Mobile Phase: The solvent ratio (e.g., methanol/water or acetonitrile/water) is not providing enough selectivity. | Adjust Solvent Strength: In RP-HPLC, decrease the percentage of the organic solvent (e.g., methanol) to increase retention times and potentially improve separation. Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties. Optimize Gradient: Employ a shallower gradient to increase the separation window between the two isomers. |
| Inappropriate Stationary Phase: The column chemistry (e.g., standard C18) may not be selective enough for these isomers. | Screen Different Columns: Test columns with different stationary phases, such as a Phenyl-Hexyl or a different brand of C18, which may offer alternative selectivity. Use Smaller Particle Size Columns: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and can improve the resolution of closely eluting peaks. | |
| Non-optimal Temperature: Column temperature can affect selectivity and efficiency. | Optimize Column Temperature: Systematically vary the column temperature (e.g., from 25°C to 40°C). Higher temperatures can decrease mobile phase viscosity and improve efficiency, but the effect on selectivity can vary. | |
| Broad or Tailing Peaks | Secondary Interactions: Polar groups on the analytes may be interacting with active sites (free silanols) on the silica-based column packing. | Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This suppresses the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks. Use an End-Capped Column: Employ a high-purity, end-capped column to minimize the availability of free silanol groups. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Sample Concentration: Dilute your sample or reduce the injection volume. | |
| Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength. | |
| Shifting Retention Times | Inconsistent Mobile Phase: Minor variations in mobile phase preparation can lead to shifts in retention. | Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately, mixed thoroughly, and degassed before use. |
| Temperature Fluctuations: Changes in ambient temperature can affect column temperature if a column oven is not used. | Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible retention times. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Separation
This protocol is based on a published method for the analysis of imperatorin and this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.
-
Column: NovaPak C18, 4.6 x 250 mm (or equivalent C18 column).
-
Mobile Phase: A gradient of methanol (MeOH) and water.
-
0–5 min: 80% MeOH
-
5–7 min: Linear gradient from 80% to 68% MeOH
-
7–12 min: 68% MeOH
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 249 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract or sample in methanol and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method for preparative isolation of furanocoumarins from Angelica dahurica.
-
Instrumentation: Preparative High-Speed Counter-Current Chromatography system.
-
Solvent System: A two-phase system composed of n-hexane-ethyl acetate-methanol-water.
-
System A (for initial separation): 1:1:1:1 (v/v/v/v)
-
System B (for improved resolution): 5:5:4.5:5.5 (v/v/v/v)
-
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the system at a specific flow rate (e.g., 2.0 mL/min) while the centrifuge is rotating at a set speed (e.g., 800-1000 rpm).
-
Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in a small amount of the solvent system.
-
Collect fractions and analyze them using analytical HPLC to identify those containing the pure compounds.
-
-
Results: This method has been shown to yield imperatorin and this compound at over 98% purity from a crude extract.
Data Presentation
Table 1: Example HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 | |
| Mobile Phase | Methanol/Water (Gradient) | |
| Detection | 249 nm | |
| LOD (this compound) | 4.25 ng | |
| LOD (Imperatorin) | 4.52 ng | |
| LOQ (this compound) | 14.14 ng | |
| LOQ (Imperatorin) | 15.04 ng | |
| Linearity (r²) | > 0.998 |
Table 2: HSCCC Solvent Systems for Furanocoumarin Separation
| Solvent System (n-hexane:ethyl acetate:methanol:water) | Application | Reference |
| 1:1:1:1 (v/v/v/v) | Partial resolution of imperatorin, complete separation of this compound. | |
| 5:5:4.5:5.5 (v/v/v/v) | Improved peak resolution between imperatorin and other furanocoumarins. |
Visual Guides
References
- 1. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. [Determination of imperatorin and this compound in cosmetics by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ultrasound-Assisted Extraction of Furanocoumarins
Welcome to the technical support center for the optimization of ultrasound-assisted extraction (UAE) of furanocoumarins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the ultrasound-assisted extraction of furanocoumarins.
Question: Why is my furanocoumarin yield consistently low?
Answer: Low furanocoumarin yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Inadequate Solvent Selection: The choice of solvent is critical for efficient extraction. Furanocoumarins have varying polarities. A solvent system that is too polar or too non-polar may not effectively solubilize the target compounds.
-
Suboptimal Extraction Time: Both insufficient and excessive extraction times can lead to low yields. Short durations may not allow for complete extraction, while prolonged sonication can lead to the degradation of thermolabile furanocoumarins.[5]
-
Recommendation: Optimize the extraction time. Typical UAE times for furanocoumarins range from 20 to 40 minutes. Perform a time-course study (e.g., 10, 20, 30, 40, 60 minutes) to determine the optimal duration for your specific plant material and setup.
-
-
Incorrect Temperature Settings: While UAE can be performed at room temperature, temperature can significantly influence extraction efficiency. Higher temperatures can enhance solvent penetration and solubility but also risk degrading the target compounds.
-
Recommendation: Maintain a controlled temperature, often around 25-60°C. Use an ultrasonic bath with a cooling system to prevent excessive temperature increases.
-
-
Improper Sample Preparation: The physical state of the plant material plays a crucial role. Large particle sizes will have a smaller surface area, hindering solvent penetration.
-
Recommendation: Ensure the plant material is dried and finely ground to a uniform powder to maximize the surface area available for extraction.
-
Question: I'm observing degradation of my target furanocoumarins. What could be the cause?
Answer: Degradation of furanocoumarins during extraction is often due to excessive heat or prolonged exposure to ultrasonic waves.
-
Excessive Ultrasonic Power/Amplitude: High ultrasonic power can lead to the formation of aggressive radicals and localized high temperatures (hot spots) due to cavitation bubble collapse, which can degrade sensitive molecules.
-
Recommendation: Optimize the ultrasound power or amplitude. Start with a lower power setting and gradually increase it, monitoring the yield and purity of the furanocoumarins at each step.
-
-
Elevated Temperature: As mentioned, high temperatures can cause thermal degradation.
-
Recommendation: Use a cooling water bath or a pulsed ultrasound mode to maintain a stable and lower temperature throughout the extraction process.
-
-
Extended Extraction Time: Prolonged sonication increases the exposure of the furanocoumarins to potentially degrading conditions.
-
Recommendation: Determine the optimal extraction time where the yield is maximized before degradation becomes significant.
-
Question: My results are not reproducible. What factors should I check?
Answer: Lack of reproducibility is a common issue and can be resolved by carefully controlling all experimental parameters.
-
Inconsistent Sample Material: Variations in the source, age, and storage of the plant material can lead to different furanocoumarin profiles and concentrations.
-
Recommendation: Use plant material from the same batch for a series of experiments. Ensure consistent drying and grinding procedures.
-
-
Variable Extraction Parameters: Small changes in solvent-to-solid ratio, temperature, sonication time, or power can significantly impact the outcome.
-
Recommendation: Precisely control and monitor all extraction parameters. Use a consistent solvent-to-solid ratio. Ensure the ultrasonic probe is immersed to the same depth in the solvent for each run.
-
-
Instrument Calibration: An uncalibrated ultrasonic processor will deliver inconsistent power output.
-
Recommendation: Regularly calibrate your ultrasonic equipment according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
What are the key parameters to optimize for ultrasound-assisted extraction of furanocoumarins?
The most influential parameters to optimize are:
-
Solvent Type and Concentration: The choice of solvent (e.g., ethanol, methanol, water) and its concentration directly impacts the solubility of the target furanocoumarins.
-
Extraction Time: The duration of sonication affects the completeness of the extraction and the potential for degradation.
-
Temperature: Temperature influences solvent properties and the stability of the furanocoumarins.
-
Ultrasonic Power/Amplitude: This parameter affects the intensity of cavitation and, consequently, the efficiency of cell wall disruption and mass transfer.
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can affect extraction efficiency.
How does ultrasound-assisted extraction compare to conventional methods for furanocoumarins?
Ultrasound-assisted extraction generally offers several advantages over conventional methods like maceration or Soxhlet extraction, including:
-
Reduced Extraction Time: UAE can significantly shorten the extraction process from hours to minutes.
-
Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvent.
-
Increased Yield: By effectively disrupting plant cell walls, UAE can lead to higher recovery of furanocoumarins.
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which is beneficial for extracting thermally sensitive compounds.
Can I use water as a solvent for furanocoumarin extraction?
While water can be used, especially in combination with organic solvents like ethanol, pure water is generally not an effective solvent for most furanocoumarins due to their lower polarity. Using aqueous-organic solvent mixtures often provides the best results.
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of Furanocoumarins
-
Sample Preparation:
-
Air-dry the plant material to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it into an extraction vessel.
-
Add a precise volume of the chosen solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined duration (e.g., 30 minutes).
-
Maintain a constant temperature during extraction using a cooling water bath.
-
-
Separation and Analysis:
-
After extraction, separate the extract from the solid plant material by centrifugation or filtration.
-
The supernatant/filtrate can then be further concentrated or directly analyzed using techniques like HPLC or UPLC-MS/MS to quantify the furanocoumarin content.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Furanocoumarins
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield | Reference |
| Soxhlet Extraction | Methanol | Boiling Point | 6-8 hours | Baseline | |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 25 - 60 | 20-40 min | Comparable to Soxhlet | |
| Microwave-Assisted Extraction (MAE) | Methanol | 100 - 130 | 10 min | Higher than Soxhlet | |
| Accelerated Solvent Extraction (ASE) | Methanol | 100 - 130 | 10 min | Highest Yield |
Table 2: Influence of UAE Parameters on Furanocoumarin Yield
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | General Trend |
| Time | 10 min | Lower | 30 min | Higher | Yield increases with time up to an optimum, then may decrease. |
| Temperature | 25°C | Baseline | 50°C | Higher | Increased temperature generally improves yield, but risks degradation. |
| Solvent | Water | Low | 70% Ethanol | High | A binary solvent system is often more efficient than a mono-solvent system. |
| Power | 100 W | Lower | 200 W | Higher | Higher power can increase yield but also the risk of degradation. |
Visualizations
Caption: Workflow for the ultrasound-assisted extraction and analysis of furanocoumarins.
Caption: Troubleshooting logic for addressing low furanocoumarin extraction yields.
References
Technical Support Center: Isoimperatorin Crystallization for Polymorphism Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of isoimperatorin for polymorphism studies.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound.
Question: My this compound is "oiling out" and not forming crystals. What should I do?
Answer:
"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with natural products like furanocoumarins. Here are several strategies to address this issue:
-
Reduce the Temperature Gradient: Rapid cooling is a frequent cause of oiling out. Try to slow down the cooling process. If you are using an ice bath, allow the solution to cool to room temperature first, and then gradually introduce it to the colder environment.
-
Increase Solvent Volume: The concentration of your solution might be too high. Add a small amount of additional solvent to the oiled-out mixture and gently warm it until the oil dissolves. Then, proceed with slow cooling.
-
Change the Solvent System: this compound may be too soluble in your current solvent. Consider using a solvent system where it is less soluble, or introduce an anti-solvent. For instance, if you are using a highly soluble solvent like acetone, you could try a mixture with a less polar solvent like hexane, adding the hexane dropwise until turbidity is observed, followed by gentle warming to redissolve and then slow cooling.
-
Scratching: Use a glass rod to gently scratch the inside surface of your crystallization vessel at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previously formed crystal of this compound (of any polymorphic form), add a tiny speck to the supersaturated solution to induce crystallization.
Question: I am not getting any crystals to form. The solution remains clear even after cooling. What are the next steps?
Answer:
A clear solution after cooling indicates that the solution is not supersaturated, or that nucleation is inhibited. Here's how to troubleshoot this:
-
Increase Concentration: Your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation of amorphous solid. After reducing the volume, allow the solution to cool slowly.
-
Induce Nucleation:
-
Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation sites.
-
Seeding: Introduce a seed crystal to the solution.
-
Ultrasonic Bath: Placing the sealed crystallization vessel in an ultrasonic bath for a short period can sometimes induce nucleation.
-
-
Use an Anti-Solvent: If your this compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which it is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the solution to stand undisturbed.
-
Solvent Evaporation: If other methods fail, you can try slow evaporation of the solvent. Cover the crystallization vessel with a perforated film (e.g., Parafilm with a few pinholes) and leave it in a vibration-free location.
Question: I have obtained a solid, but it appears to be amorphous powder, not crystals. How can I promote crystal growth?
Answer:
The formation of amorphous material suggests that the precipitation process was too rapid. To obtain crystalline material, you need to slow down the rate of solid formation.
-
Re-dissolve and Slow Cool: Re-dissolve the amorphous solid in a minimal amount of a suitable hot solvent and allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Use a Different Solvent: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Slurry Method: Suspend the amorphous solid in a solvent in which it is sparingly soluble at room temperature. Stir the slurry for an extended period (days to weeks). This can facilitate the conversion of the amorphous solid to a more stable crystalline form.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: Currently, two polymorphs of this compound have been reported in the literature: Form I and Form II.[1] They can be distinguished by their different physicochemical properties, such as melting point and spectroscopic profiles.
Q2: How can I obtain Form I of this compound?
A2: The initial discovery of this compound reported a single crystalline form, which is now referred to as Form I.[1] While specific crystallization protocols for exclusively obtaining Form I are not extensively detailed in recent literature, it is often the form obtained from common purification procedures involving solvents other than ethanol. Experimentation with slow evaporation from solvents such as ethyl acetate or acetone may yield Form I.
Q3: Is there a reliable method to crystallize Form II of this compound?
A3: Yes, it has been reported that Form II can be obtained in a reproducible manner by crystallization from ethanol.[1] A general approach would be to dissolve this compound in a minimal amount of hot ethanol and allow it to cool slowly to room temperature.
Q4: What are the key differences in the physical properties of Form I and Form II?
A4: Form I and Form II exhibit different thermal properties. Form I has a melting point of approximately 98.43 °C, while Form II melts at a higher temperature of around 108.42 °C. This suggests that Form II may be the more thermodynamically stable form under ambient conditions.
Experimental Protocols
Protocol 1: General Polymorph Screening of this compound
This protocol outlines a general approach for screening different solvents and conditions to discover potential polymorphs of this compound.
-
Preparation of Saturated Solutions:
-
Place a small amount of this compound (e.g., 10-20 mg) into several small vials.
-
Add different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures with water) to each vial in small increments while warming and agitating until the solid is completely dissolved.
-
-
Crystallization Methods:
-
Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, and then transfer them to a refrigerator (4 °C).
-
Slow Evaporation: Cover the vials with a perforated seal and allow the solvent to evaporate slowly in a fume hood.
-
Anti-Solvent Addition: To a solution of this compound in a good solvent (e.g., acetone), slowly add a miscible anti-solvent (e.g., n-hexane) until turbidity persists. Gently warm to clarify and then cool slowly.
-
-
Solid Phase Characterization:
-
Collect any resulting crystals by filtration.
-
Analyze the solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different crystalline forms.
-
Protocol 2: Targeted Crystallization of this compound Form II
This protocol is a suggested starting point for the reproducible crystallization of Form II.
-
Dissolution:
-
In a small Erlenmeyer flask, add this compound to a volume of ethanol.
-
Heat the mixture gently (e.g., in a water bath at 50-60 °C) with stirring until all the solid dissolves. Aim for a solution that is close to saturation at this temperature.
-
-
Slow Cooling:
-
Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations.
-
For even slower cooling, the flask can be placed in an insulated container.
-
-
Isolation and Drying:
-
Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum at room temperature.
-
-
Characterization:
-
Confirm the polymorphic form using DSC (expecting a melting point around 108 °C) and/or XRPD.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II |
| Melting Point (°C) | ~98.43 | ~108.42 |
| Appearance | - | - |
| Crystallization Solvent | Not specified (potentially various organic solvents) | Ethanol |
Data compiled from available literature. Appearance may vary based on crystal size and purity.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| DMSO | Room Temperature | ≥ 55.7 | Good solubility. |
| Ethanol | Room Temperature | ≥ 6.58 (with sonication) | Moderate solubility. |
| Water | Room Temperature | Insoluble | Practically insoluble. |
| Ethanol/Water (90/10 v/v) | 25 | ~1.5 | Solubility data available at various temperatures. |
| Ethanol/Water (80/20 v/v) | 25 | ~0.8 | Solubility data available at various temperatures. |
This table provides a summary of reported solubility data. Actual values may vary depending on experimental conditions.
Visualizations
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Experimental workflow for this compound polymorph screening.
References
Enhancing the purity of isoimperatorin after column chromatography
Welcome to the Technical Support Center for the purification of isoimperatorin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to enhancing the purity of this compound following initial column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound fraction from column chromatography is not pure enough. What are the next steps?
A1: After initial purification by column chromatography, several techniques can be employed to enhance the purity of this compound. The most common and effective methods include:
-
Recrystallization: This is a cost-effective and widely used technique for purifying solid organic compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high resolution and is particularly useful for separating closely related impurities.
-
High-Speed Counter-Current Chromatography (HSCCC): A highly efficient liquid-liquid partition chromatography technique that can yield this compound with purity exceeding 98%.[1][2]
Q2: What are the common impurities found with this compound after column chromatography?
A2: A common challenge in the purification of this compound is the co-elution of structurally similar furanocoumarins, particularly its isomer, imperatorin.[3] Other related compounds from the plant source may also be present. Identifying the specific impurities through techniques like HPLC-MS is crucial for selecting the optimal subsequent purification strategy.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Solubility data for the closely related compound, imperatorin, suggests that solvents like ethanol, methanol, and ethyl acetate could be good starting points.[4][5] A mixed solvent system, such as ethanol-water, can also be effective for coumarins. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.
Q4: What level of purity can I expect from these advanced purification techniques?
A4: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to successfully isolate this compound at a purity of over 98%. Preparative HPLC can also achieve very high purity levels, often exceeding 99%, depending on the optimization of the method. Recrystallization can significantly improve purity, though the final purity level depends on the initial purity and the nature of the impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound after column chromatography.
Issue 1: Persistent Impurity Peaks in HPLC Analysis
Problem: After column chromatography, HPLC analysis of the this compound fraction shows one or more persistent impurity peaks, possibly overlapping with the main peak.
Possible Cause:
-
Co-elution of Isomers: The primary cause is often the co-elution of structurally similar isomers, most commonly imperatorin.
-
Inefficient Column Chromatography: The initial column chromatography may not have had sufficient resolving power to separate all impurities.
Solutions:
-
Optimize HPLC Method for Analysis: Before proceeding with preparative purification, optimize the analytical HPLC method to achieve baseline separation of the impurity from this compound. This can involve:
-
Trying different stationary phases (e.g., C18, Phenyl-Hexyl).
-
Modifying the mobile phase composition (e.g., changing the organic modifier, adjusting the pH).
-
Adjusting the column temperature.
-
-
Recrystallization: Attempt recrystallization using a carefully selected solvent system. This can be highly effective in removing impurities with different solubility profiles.
-
Preparative HPLC: Utilize the optimized analytical method as a starting point for developing a preparative HPLC method to isolate pure this compound.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating compounds with similar polarities and has been successfully used to separate this compound from imperatorin and oxypeucedanin.
Issue 2: Low Recovery After Recrystallization
Problem: A significant loss of this compound is observed after the recrystallization process.
Possible Cause:
-
Suboptimal Solvent Choice: The chosen solvent may have too high a solubility for this compound at low temperatures, leading to a significant amount remaining in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the compound in too much hot solvent will result in a lower yield upon cooling.
-
Premature Crystallization: Crystals forming too quickly can trap impurities and reduce the overall yield of pure product.
Solutions:
-
Solvent Screening: Conduct thorough solubility testing to find a solvent where this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude this compound until it just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of pure crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, although this crop may be of lower purity.
Data Presentation
Table 1: Comparison of Purification Methods for Furanocoumarins
| Purification Method | Starting Material | Key Parameters | Final Purity of this compound | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of Angelica dahurica | Two-phase solvent system: n-hexane-ethyl acetate-methanol-water | > 98% | |
| Preparative HPLC | Partially purified fraction | Optimized mobile phase and stationary phase | Potentially > 99% (method dependent) | General Knowledge |
| Recrystallization | Post-column chromatography fraction | Optimized solvent system (e.g., ethanol, methanol, or mixed solvents) | Purity significantly increased (quantitative data is compound and impurity dependent) | General Knowledge |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Furanocoumarins
This is a general procedure and should be optimized for this compound based on solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20 mg of the impure this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Test several solvents to find the most suitable one.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently cooled in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Purity Assessment: Analyze the purity of the recrystallized this compound using HPLC and compare it with the starting material.
Mandatory Visualization
Caption: Workflow for enhancing the purity of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Preparative isolation of imperatorin, oxypeucedanin and this compound from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in isoimperatorin bioanalytical methods
Welcome to the technical support center for the bioanalytical analysis of isoimperatorin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The "matrix" encompasses all components within a biological sample (e.g., plasma, urine) apart from the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][2][3]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (a dip or peak) from the stable baseline signal indicates the retention time at which matrix components are causing ion suppression or enhancement.[4] This helps in modifying the chromatographic method to separate the this compound peak from these interference zones.
-
Post-Extraction Spike: This is a quantitative approach. A known amount of this compound is added to a blank matrix extract after the sample preparation process. The instrument response is then compared to the response of the same concentration of this compound in a neat (pure) solvent. The ratio of the peak areas provides a quantitative measure known as the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
Q3: What is a suitable internal standard (IS) for this compound analysis and why is it important?
A3: Psoralen is commonly used as an internal standard for the analysis of this compound. Psoralen is a structural analog of this compound, meaning it has a similar chemical structure and physicochemical properties. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it behaves nearly identically during extraction and ionization. However, when a SIL-IS is unavailable, a structural analog like psoralen is a strong alternative. It co-elutes closely with this compound and experiences similar degrees of matrix effects, allowing for reliable normalization of the analyte signal and improving the accuracy and precision of quantification.
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution is a straightforward strategy to reduce matrix effects. By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of this compound. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your bioanalytical experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results / Poor Reproducibility | Inconsistent Matrix Effects: The matrix effect is varying significantly between different samples or lots of biological matrix. | 1. Use a Stable Isotope-Labeled IS: If available, a SIL-IS is the best way to compensate for variable matrix effects. 2. Use a Structural Analog IS: If a SIL-IS is not available, use a reliable structural analog like Psoralen. 3. Refine Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switch from Protein Precipitation to SPE) to remove more interferences. |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation protocol is not effectively extracting this compound from the matrix. Analyte Adsorption: this compound may be adsorbing to plasticware (e.g., vials, pipette tips). | 1. Optimize Extraction Solvent (LLE): Experiment with different organic solvents or adjust the pH of the aqueous phase to improve partitioning. 2. Optimize SPE Protocol: Test different sorbent types (e.g., C18, mixed-mode) and optimize wash and elution solvents. 3. Use Low-Adsorption Labware: Utilize polypropylene or silanized glassware to minimize surface binding. |
| Good Recovery, but Significant Ion Suppression | Co-elution of Matrix Components: this compound is eluting from the LC column at the same time as matrix components (e.g., phospholipids) that suppress ionization. | 1. Modify LC Gradient: Adjust the mobile phase gradient to improve the chromatographic separation between this compound and the interfering peaks. 2. Change Column Chemistry: Consider using a different type of analytical column (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. Improve Sample Preparation: Use a sample cleanup technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates). |
| Peak Tailing or Splitting | Injection Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, causing poor peak shape. Column Contamination/Overload: The analytical column is contaminated or the injected sample concentration is too high. | 1. Match Sample Solvent: Reconstitute the final extract in a solvent that is similar to or weaker than the starting mobile phase conditions. 2. Flush the Column: Clean the column with a strong solvent wash. If the issue persists, replace the guard column or the analytical column. 3. Dilute the Sample: If overloading is suspected, dilute the sample before injection. |
Comparison of Sample Preparation Techniques
Choosing the right sample preparation technique is crucial for minimizing matrix effects. The following table provides a qualitative comparison of the three most common methods used in bioanalysis.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and inexpensive. | Non-selective; results in a "dirtier" extract with significant remaining matrix components (e.g., phospholipids), often leading to higher matrix effects. | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its solubility. | More selective than PPT, providing a cleaner extract and generally lower matrix effects. | More labor-intensive and time-consuming than PPT; requires solvent optimization. | Assays requiring cleaner samples than PPT can provide, and where analytes have favorable partitioning characteristics. |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Highly selective, providing the cleanest extracts and the lowest matrix effects. Can concentrate the analyte. | Most complex, time-consuming, and expensive method; requires significant method development. | Regulated bioanalysis and assays requiring the highest sensitivity and lowest matrix effects. |
Experimental Protocols
Below are detailed methodologies for assessing matrix effects and performing sample preparation for this compound analysis.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Blank Matrix Extract: Process at least six different lots of blank biological plasma using your chosen sample preparation method (e.g., Protocol 3: LLE). After the final evaporation step, reconstitute the residue in a known volume of reconstitution solvent. This is your "Set A".
-
Prepare Neat Standards: In clean tubes, prepare a solution of this compound and the internal standard (psoralen) in the reconstitution solvent at low and high concentrations corresponding to your QC levels. This is your "Set B".
-
Prepare Post-Spiked Samples: Spike the blank matrix extracts from Set A with the same low and high concentrations of this compound and IS as in Set B. This is your "Set C".
-
Analysis: Inject all samples from Set B and Set C into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) : MF = (Peak Area in Set C) / (Peak Area in Set B)
-
Calculate the IS-Normalized MF : IS-Normalized MF = (MF of this compound) / (MF of IS)
-
The Coefficient of Variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15% to confirm that the matrix effect is consistent and adequately corrected.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a validated method for this compound in rat plasma.
-
Sample Aliquoting: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 500 ng/mL psoralen).
-
Extraction: Add 100 µL of ethyl acetate to the tube.
-
Vortexing: Vortex the mixture vigorously for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Freezing (Optional but recommended): Place the tubes at -20°C for at least 30 minutes to freeze the aqueous layer, which facilitates clean removal of the organic supernatant.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dry residue with 200 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid). Vortex for 20 seconds.
-
Injection: Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system for analysis.
Protocol 3: Generic Protein Precipitation (PPT)
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).
-
Vortexing: Vortex for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further evaporation/reconstitution steps.
Visualized Workflows and Logic
General Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical sequence of steps to identify and mitigate matrix effects in your bioanalytical method.
References
- 1. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 2. One moment, please... [zefsci.com]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of isoimperatorin in different solvents and temperatures
This technical support center provides guidance and answers to frequently asked questions regarding the stability of isoimperatorin in various experimental conditions. As a furanocoumarin, the stability of this compound is a critical factor for researchers in pharmacology, natural product chemistry, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable compound when stored under appropriate conditions. As a dry powder, it should be stored in a cool, dark, and dry place to prevent degradation. In solution, its stability is dependent on the solvent, temperature, and pH. For short-term storage of stock solutions, refrigeration (2-8 °C) is recommended. One study has shown that this compound is stable in processed plasma samples at 4°C for 24 hours and in a methanol-water solution containing 0.1% formic acid when used for preparing analytical standards.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is soluble in various organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). For analytical purposes, methanol or acetonitrile are commonly used. For long-term storage of solutions, it is advisable to use aprotic solvents like acetonitrile or DMSO and store at -20°C or lower to minimize potential solvent-mediated degradation.
Q3: Is this compound sensitive to light?
A3: Furanocoumarins, as a class of compounds, are known to be photosensitive. Exposure to UV light can lead to photodegradation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from direct light exposure by using amber vials or covering containers with aluminum foil.
Q4: How does pH affect the stability of this compound?
A4: this compound contains a lactone ring, which is susceptible to hydrolysis, particularly under alkaline (basic) conditions. This hydrolysis opens the lactone ring and leads to the formation of a corresponding carboxylate, which may have different biological activity. In acidic conditions, the lactone ring is generally more stable. For experiments in aqueous buffers, it is recommended to use a slightly acidic to neutral pH (pH 4-7) and to prepare fresh solutions.
Q5: What is the impact of temperature on the stability of this compound?
A5: Elevated temperatures can accelerate the degradation of this compound. While one study on Angelica dahurica extract showed an increase in this compound content with heating under specific conditions (suggesting potential release from a plant matrix or conversion from other compounds), this does not reflect the stability of the pure compound. For pure this compound solutions, it is recommended to avoid high temperatures. If heating is necessary for an experiment, the duration should be minimized, and control samples should be used to assess the extent of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., decreasing peak area over time in HPLC analysis) | Degradation of this compound in the prepared solution. | Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (-20°C or -80°C) in an appropriate solvent (e.g., acetonitrile or DMSO). Protect solutions from light. If using aqueous buffers, ensure the pH is not alkaline. |
| Appearance of unknown peaks in chromatogram during an experiment | Formation of degradation products. | This could be due to hydrolysis of the lactone ring, oxidation, or photodegradation. To identify the cause, conduct a forced degradation study (see experimental protocol below). Use a stability-indicating analytical method that can separate the parent compound from its degradation products. |
| Low recovery of this compound from experimental samples | Adsorption to container surfaces or significant degradation during sample processing. | Use silanized glassware or low-adsorption plasticware. Minimize the exposure of the sample to harsh conditions (high temperature, extreme pH, strong light) during extraction and processing. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | Use a co-solvent (e.g., a small percentage of methanol, ethanol, or DMSO) to increase solubility. Ensure the final concentration is below its solubility limit in the chosen solvent system. |
Quantitative Data on this compound Stability
While comprehensive quantitative data on the stability of pure this compound in various organic solvents and temperatures is limited in publicly available literature, the following tables provide an illustrative example of how such data would be presented. Researchers are encouraged to perform their own stability studies using the provided experimental protocol to generate data specific to their experimental conditions.
Table 1: Illustrative Half-life (t½) of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | Half-life (t½) in hours (Example Data) |
| Methanol | 25°C (Room Temp) | 168 |
| 40°C | 72 | |
| 60°C | 24 | |
| Ethanol | 25°C (Room Temp) | 192 |
| 40°C | 84 | |
| 60°C | 30 | |
| Acetonitrile | 25°C (Room Temp) | > 500 |
| 40°C | 240 | |
| 60°C | 96 |
Note: The data in this table is for illustrative purposes only and is not based on published experimental results.
Table 2: Illustrative Degradation of this compound under Forced Conditions after 24 hours
| Condition | Stress Agent | % Degradation (Example Data) |
| Acidic | 0.1 M HCl at 60°C | 15% |
| Basic | 0.1 M NaOH at 25°C | 85% |
| Oxidative | 3% H₂O₂ at 25°C | 25% |
| Thermal | 80°C in Methanol | 50% |
| Photolytic | UV light (254 nm) at 25°C | 40% |
Note: The data in this table is for illustrative purposes only and is not based on published experimental results.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
At specified time points, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
Visualizations
Technical Support Center: Isoimperatorin Quantification via Multi-Reaction Monitoring (MRM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of multi-reaction monitoring (MRM) mode for the quantification of isoimperatorin. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The most commonly reported precursor ion for this compound in positive electrospray ionization (ESI+) mode is the protonated molecule [M+H]⁺ at m/z 271.1. This precursor ion fragments to produce several product ions. While multiple transitions can be monitored, a common approach is to use a primary transition for quantification and a secondary transition for confirmation. A widely used transition is from the intermediate fragment at m/z 203 to m/z 159.[1][2][3] The fragmentation pathway involves the loss of a C₅H₈ group from the precursor ion to form the m/z 203 ion, which then further fragments.[1][4]
Q2: What are the recommended collision energies for this compound MRM transitions?
A2: The optimal collision energy is instrument-dependent and should be determined empirically. However, a good starting point for the m/z 203 → 159 transition is approximately 25 eV. It is crucial to perform a collision energy optimization experiment to determine the value that yields the highest and most stable signal for your specific instrument and experimental conditions.
Q3: What type of HPLC column is suitable for this compound analysis?
A3: A C18 column is a common and effective choice for the chromatographic separation of this compound. The specific dimensions and particle size of the column will depend on the desired run time and separation efficiency.
Q4: What are typical mobile phase compositions for this compound separation?
A4: A common mobile phase for this compound analysis consists of a mixture of methanol and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. A gradient elution may be necessary to achieve adequate separation from other components in complex matrices. One study utilized a mobile phase of methanol-water (25:75) containing 0.1% formic acid. Another used 10 mmol/L ammonium acetate in methanol and 5 mmol/L ammonium acetate in aqueous solution (80:20, v/v).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Signal | 1. Incorrect MRM transitions or collision energy.2. Suboptimal ionization source parameters (e.g., spray voltage, source temperature).3. Inefficient sample extraction or sample degradation.4. Mobile phase composition not conducive to ionization. | 1. Verify the precursor and product ion masses. Perform a product ion scan to confirm the fragmentation pattern. Optimize collision energy for the selected transitions.2. Tune the mass spectrometer for this compound by infusing a standard solution to optimize source parameters.3. Evaluate the extraction procedure for efficiency and recovery. Ensure proper storage conditions to prevent degradation. Preliminary studies have shown this compound to be stable under typical autosampler conditions (4°C for 24h).4. Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Dead volume in the LC system. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH with a small amount of formic or acetic acid.3. Dilute the sample or reduce the injection volume.4. Check and minimize the length and diameter of all tubing. Ensure all fittings are secure. |
| High Background Noise / Interferences | 1. Contaminated mobile phase, solvents, or glassware.2. Matrix effects from the sample.3. Co-eluting isobaric compounds. | 1. Use high-purity solvents and thoroughly clean all glassware. Filter the mobile phases.2. Improve the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction). An internal standard can help to mitigate matrix effects.3. Optimize the chromatographic separation to resolve the interfering peak from this compound. If separation is not possible, a different, more specific MRM transition may be required. |
| Inconsistent Results / Poor Reproducibility | 1. Fluctuation in instrument performance.2. Inconsistent sample preparation.3. Instability of the analyte in the prepared samples. | 1. Perform regular instrument calibration and performance checks. Ensure a stable spray in the ESI source.2. Standardize the sample preparation protocol and ensure consistency across all samples. The use of an internal standard is highly recommended.3. Assess the stability of this compound in the sample matrix and autosampler over the duration of the analysis. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound quantification using LC-MS/MS.
Table 1: MRM Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 271.1 -> 203 | 159 | 25 | |
| Imperatorin | 271.1 -> 203 | 147 | 25 | |
| Psoralen (IS) | - | 131 -> 115 | 40 |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value | Matrix | Reference |
| Linearity Range | 2.5 - 1000.0 ng/mL | Rat Plasma | |
| Linearity (r) | > 0.999 | Cosmetics | |
| Limit of Quantification (LOQ) | 3.0 ng/mL | Rat Plasma | |
| Limit of Quantification (LOQ) | 0.5 mg/kg | Cosmetics | |
| Limit of Detection (LOD) | 1.0 ng/mL | Rat Plasma | |
| Intra-day Precision (%RSD) | 2.6% - 10.1% | Rat Plasma | |
| Inter-day Precision (%RSD) | 3.3% - 10.9% | Rat Plasma | |
| Intra-day Accuracy | 91.1% - 111.2% | Rat Plasma | |
| Inter-day Accuracy | 93.1% - 114.0% | Rat Plasma | |
| Recovery | 80.0% - 103% | Cosmetics |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution Preparation: Prepare individual stock solutions of this compound and an appropriate internal standard (e.g., psoralen) in 50% methanol containing 0.1% formic acid at a concentration of 100 µg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with blank matrix (e.g., rat plasma) to prepare working standard solutions covering the desired calibration range (e.g., 2.5, 5, 10, 50, 100, 200, 500, 750, 1000 ng/mL).
-
Internal Standard Spiking: Spike the internal standard into all calibration standards and quality control (QC) samples at a constant concentration (e.g., 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Protocol 2: Sample Preparation from Rat Plasma
This protocol is an example for plasma sample preparation and may need to be adapted for other matrices.
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for a specified time (e.g., 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for MRM method development and sample analysis.
References
- 1. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
- 2. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Differentiating Furanocoumarin Isomers Using Mass Spectrometry Fragmentation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of furanocoumarin isomers using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate furanocoumarin isomers using mass spectrometry?
Furanocoumarin isomers, such as psoralen and isopsoralen (angelicin), or bergapten and xanthotoxin, possess the same molecular weight and elemental composition. Consequently, they produce identical precursor ions in a mass spectrometer. The primary challenge lies in the fact that many isomers also exhibit very similar fragmentation patterns upon collision-induced dissociation (CID), making their distinction difficult without careful optimization of analytical methods.[1][2]
Q2: What is the general strategy to differentiate furanocoumarin isomers by MS/MS?
The most effective strategy involves a combination of liquid chromatography (LC) for physical separation and tandem mass spectrometry (MS/MS) for generating specific fragment ions.[3] The key is to identify unique "diagnostic" fragment ions or significant differences in the relative abundances of common fragment ions between the isomers.[4]
Q3: Are there characteristic fragmentation patterns for common furanocoumarin isomer pairs?
Yes, several studies have identified key differences in fragmentation that can be used for differentiation. The relative abundance of product ions is often the most reliable indicator.
Psoralen vs. Isopsoralen (Angelicin):
-
Key Insight: The relative abundance ratios of certain fragment ions can distinguish these isomers.
-
Observation: For psoralen, the abundance ratios of m/z 131 to m/z 143 and m/z 115 are typically less than one. For isopsoralen (angelicin), these ratios are greater than one.
Bergapten vs. Xanthotoxin:
-
Key Insight: Xanthotoxin produces unique diagnostic ions that are not observed in the MS2 spectrum of bergapten.
-
Observation: Diagnostic ions at m/z 189 [M+H-CO]+, m/z 185 [M+H-CH4O]+, and m/z 161 [M+H-2CO]+ are present for xanthotoxin but absent for bergapten.
Imperatorin vs. Isoimperatorin:
-
Key Insight: Analysis in negative ion mode reveals diagnostic ions for this compound.
-
Observation: In the MS2 spectrum, this compound shows two diagnostic ions at m/z 226 [M-H-CH3-CO]- and m/z 210 [M-H-CH3-CO2]- which are not observed for imperatorin.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of furanocoumarin isomers.
Issue 1: Co-elution of Isomers
Problem: My furanocoumarin isomers are co-eluting from the LC column, making it impossible to distinguish them based on retention time.
Solutions:
-
Optimize LC Method:
-
Column Chemistry: The choice of stationary phase is critical. A CSH Fluoro-Phenyl column has been shown to be effective in separating multiple pairs of furanocoumarin isomers.
-
Mobile Phase Gradient: Adjust the gradient elution profile. A slower, more shallow gradient can often improve the resolution of closely eluting peaks.
-
Temperature: Optimize the column temperature, as this can influence selectivity.
-
-
Focus on MS/MS data: If complete chromatographic separation is not achievable, rely on the differences in fragmentation patterns as described in the FAQ section.
Issue 2: Inconsistent Fragmentation or Poor Sensitivity
Problem: I am not observing the expected fragment ions, or the signal intensity is too low.
Solutions:
-
Optimize MS Parameters:
-
Collision Energy: This is a critical parameter. Perform a collision energy optimization study for your specific instrument and target isomers to find the voltage that produces the most informative and abundant fragment ions.
-
Ion Source Settings: Ensure that the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized for furanocoumarin analysis. These compounds generally ionize well in positive electrospray ionization (ESI) mode.
-
-
Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.
-
Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects.
-
-
System Suitability: Regularly inject a standard mixture to ensure the LC-MS system is performing optimally.
Issue 3: Misidentification of Isomers
Problem: I am unsure if I have correctly identified the isomers based on their fragmentation patterns.
Solutions:
-
Use Authentic Standards: The most reliable way to confirm isomer identity is to analyze certified reference standards for each isomer under the same conditions as your samples.
-
Consult Literature: Compare your experimental mass spectra with published data for furanocoumarin isomers.
-
Breakdown Curves: For advanced characterization, generating breakdown curves by analyzing the isomers across a range of collision energies can provide a more detailed fingerprint of their fragmentation behavior.
Quantitative Data Summary
The following tables summarize the key diagnostic ions and their relative abundance characteristics for differentiating common furanocoumarin isomer pairs.
Table 1: Psoralen vs. Isopsoralen (Angelicin) Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Relative Abundance in Psoralen | Relative Abundance in Isopsoralen |
| 187 [M+H]+ | 159 | [M+H-CO]+ | High | High |
| 187 [M+H]+ | 143 | [M+H-CO2]+ | High | Low |
| 187 [M+H]+ | 131 | [M+H-2CO]+ | High | High |
| 187 [M+H]+ | 115 | [M+H-CO-CO2]+ | Low | High |
Reference:
Table 2: Bergapten vs. Xanthotoxin Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Presence in Bergapten | Presence in Xanthotoxin |
| 217 [M+H]+ | 189 | [M+H-CO]+ | Absent | Present (Diagnostic) |
| 217 [M+H]+ | 185 | [M+H-CH4O]+ | Absent | Present (Diagnostic) |
| 217 [M+H]+ | 161 | [M+H-2CO]+ | Absent | Present (Diagnostic) |
Reference:
Experimental Protocols
General LC-MS/MS Protocol for Furanocoumarin Isomer Analysis
This protocol provides a starting point for developing a method. Optimization will be required for specific instruments and applications.
1. Sample Preparation:
-
Extract furanocoumarins from the sample matrix using an appropriate solvent (e.g., methanol, acetonitrile).
-
If the matrix is complex, perform a solid-phase extraction (SPE) clean-up.
-
Dilute the final extract in the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: ACQUITY UPLC CSH Fluoro-Phenyl, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes. This should be optimized for the specific isomers of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Product Ion Scan or Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each compound (typically in the range of 15-40 eV).
Visualizations
Caption: General workflow for the differentiation of furanocoumarin isomers.
Caption: Decision tree for identifying co-eluting furanocoumarin isomers.
References
Technical Support Center: Optimizing Isoimperatorin Recovery from Ionic Liquid Solutions
Welcome to the technical support center dedicated to enhancing the recovery of isoimperatorin from ionic liquid (IL) solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recovering this compound from an ionic liquid solution?
A1: The main techniques for recovering this compound and other bioactive compounds from ionic liquid solutions include crystallization, back-extraction with an immiscible solvent, and adsorption onto a solid phase, such as macroporous resins.[1][2] The choice of method depends on factors like the physicochemical properties of the solute and the ionic liquid, as well as considerations of cost, efficiency, and environmental impact.
Q2: I am observing low recovery yield during the crystallization of this compound. What are the common causes?
A2: Low recovery yields in crystallization can stem from several factors. One common issue is using an excessive amount of the anti-solvent, which can keep a significant portion of the this compound dissolved in the mother liquor. Another possibility is that the crystallization process is too rapid, leading to the formation of small, impure crystals that are difficult to collect. Additionally, the initial concentration of this compound in the ionic liquid solution might be too low to achieve efficient precipitation.
Q3: My back-extraction process is resulting in an emulsion. How can I resolve this?
A3: Emulsion formation is a frequent challenge in liquid-liquid extraction. To break an emulsion, you can try adding a small amount of a saturated salt solution (brine), which increases the ionic strength of the aqueous phase and can help force the separation of the layers. Gently swirling the mixture instead of vigorous shaking can also prevent emulsion formation. In some cases, centrifugation can be an effective method to separate the phases.
Q4: How do I choose the right macroporous resin for adsorbing this compound?
A4: The selection of a macroporous resin depends on the polarity of the target compound and the properties of the ionic liquid solution. For a moderately polar compound like this compound, a resin with a suitable polarity and a large surface area would be ideal. It is recommended to screen several resins with different properties (e.g., polarity, pore size, surface area) to identify the one with the best adsorption and desorption characteristics for your specific system.
Q5: Can the ionic liquid be reused after the recovery of this compound?
A5: Yes, one of the significant advantages of using ionic liquids is their potential for recycling and reuse. After the recovery of the target compound, the ionic liquid can often be purified and reused in subsequent extractions, which is crucial for making the process more cost-effective and environmentally friendly.
Troubleshooting Guides
Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solution is not supersaturated.- Insufficient nucleation sites. | - Reduce the amount of anti-solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound. |
| Low crystal yield | - Too much anti-solvent used.- Crystallization time is too short. | - Evaporate some of the anti-solvent to increase concentration.- Allow the solution to stand for a longer period at a lower temperature. |
| Oily precipitate instead of crystals | - The melting point of the solute is lower than the solution temperature.- High concentration of impurities. | - Add a small amount of a "good" solvent to dissolve the oil and attempt recrystallization.- Consider a preliminary purification step before crystallization. |
| Crystals are very fine or powdery | - Crystallization is occurring too rapidly. | - Slow down the cooling process.- Add the anti-solvent more slowly while stirring gently. |
Back-Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor phase separation | - Similar densities of the ionic liquid and the organic solvent.- High viscosity of the ionic liquid. | - Add a salt to the aqueous phase to increase its density.- Gently warm the mixture to reduce viscosity (ensure temperature stability of the compound).- Centrifuge the mixture. |
| Low recovery in the organic phase | - Inappropriate organic solvent.- Insufficient mixing or contact time. | - Screen different organic solvents with varying polarities.- Increase the mixing time or use a more efficient mixing method (e.g., vortexing). |
| Emulsion formation | - Presence of surfactants or impurities.- Vigorous shaking. | - Add brine to break the emulsion.- Use gentle swirling instead of shaking.- Filter the mixture through a plug of glass wool. |
Adsorption
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low adsorption of this compound | - Unsuitable resin.- High flow rate during loading. | - Test resins with different polarities and surface areas.- Decrease the flow rate to allow for sufficient contact time. |
| Poor desorption of this compound | - Inappropriate desorption solvent.- Insufficient solvent volume. | - Test different concentrations of ethanol or other organic solvents.- Increase the volume of the desorption solvent or perform multiple elutions. |
| Resin fouling | - Presence of high molecular weight impurities in the extract. | - Pre-treat the extract to remove impurities before loading onto the resin.- Implement a proper resin cleaning and regeneration protocol. |
Experimental Protocols & Data
Method 1: Crystallization using Water as an Antisolvent
This method has been successfully used to recover this compound from a 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) solution.[3]
Protocol:
-
To the ionic liquid solution containing the extracted this compound, add deionized water as an antisolvent.
-
Test different volume ratios of the IL solution to water (e.g., 1:0.5, 1:1, 1:1.5, 1:2, 1:2.5, 1:3) to determine the optimal ratio for precipitation.
-
Allow the mixture to stand at room temperature (approximately 20°C) for 12 hours to facilitate crystal formation.
-
Collect the precipitated this compound by filtration.
-
Wash the collected crystals with a small amount of cold water.
-
Dry the purified this compound under vacuum.
Quantitative Data:
| Parameter | Value |
| Optimal IL Solution to Water Ratio | 1:2.5 (v/v) |
| Recovery Yield of this compound | 87.73 ± 2.37%[3] |
| Purity Enhancement | From 0.26 ± 0.28% in raw material to 26.94 ± 1.26% in the product (a ~103-fold increase)[3] |
Method 2: Back-Extraction with an Organic Solvent (General Protocol)
Protocol:
-
Select an organic solvent that is immiscible with the ionic liquid solution and in which this compound has good solubility (e.g., ethyl acetate, diethyl ether).
-
Mix the ionic liquid solution containing this compound with the chosen organic solvent in a separatory funnel. A typical starting ratio is 1:1 (v/v).
-
Gently swirl or invert the funnel multiple times to ensure thorough mixing and facilitate the transfer of this compound to the organic phase. Vent the funnel periodically to release any pressure buildup.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Carefully drain the lower layer (the denser phase). The relative densities of the ionic liquid and the organic solvent will determine which is the lower layer.
-
Collect the organic layer containing the this compound.
-
Repeat the extraction process with fresh organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate the solvent to obtain the recovered this compound.
Method 3: Adsorption using Macroporous Resin (General Protocol)
Protocol:
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., nonpolar or weakly polar). Pre-treat the resin by washing it with ethanol and then water to remove any impurities.
-
Adsorption:
-
Pack a chromatography column with the pre-treated resin.
-
Load the ionic liquid solution containing this compound onto the column at a controlled flow rate.
-
Collect the effluent and monitor for the breakthrough of this compound.
-
-
Washing: Wash the column with deionized water to remove the ionic liquid and any water-soluble impurities.
-
Desorption:
-
Elute the adsorbed this compound from the resin using a suitable organic solvent, such as an ethanol-water mixture.
-
Optimize the ethanol concentration (e.g., 30%, 50%, 70% ethanol) to achieve the highest desorption efficiency.
-
Collect the eluate containing the purified this compound.
-
-
Solvent Removal: Evaporate the solvent from the eluate to obtain the solid this compound.
-
Resin Regeneration: Wash the resin with ethanol and then water to regenerate it for future use.
Visualizations
Caption: Workflow for the extraction and recovery of this compound.
Caption: Troubleshooting logic for low recovery yield.
References
Validation & Comparative
A Comparative Analysis of Isoimperatorin and Imperatorin Bioactivity: A Guide for Researchers
An in-depth look at the biological activities of the furanocoumarins isoimperatorin and imperatorin, this guide provides a comparative analysis of their anticancer, anti-inflammatory, and neuroprotective effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
At a Glance: Bioactivity Overview
| Bioactivity | This compound | Imperatorin |
| Anticancer | Demonstrates cytotoxic and pro-apoptotic effects in various cancer cell lines, including gastric, lung, and leukemia.[1][2] | Exhibits broad-spectrum anticancer activity against numerous cancer cell lines such as colon, liver, and cervical cancer.[3][4][5] |
| Anti-inflammatory | Shows significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. | Possesses potent anti-inflammatory effects through the inhibition of key inflammatory pathways like NF-κB and MAPK. |
| Neuroprotective | Exhibits neuroprotective potential by mitigating oxidative stress and inflammation in neuronal cells. | Shows promise in protecting against neuronal apoptosis and cognitive impairment in various neurological models. |
Quantitative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and imperatorin across various assays, offering a quantitative comparison of their potency. Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | BGC-823 | Gastric Cancer | 115 | |
| HGC-27 | Gastric Cancer | 120 | ||
| MGC-803 | Gastric Cancer | 146 | ||
| THP-1 | Acute Monocytic Leukemia | 15 (approx.) | ||
| AML-193 | Acute Myeloid Leukemia | 15 (approx.) | ||
| Imperatorin | HT-29 | Colon Cancer | 78 | |
| SGC-7901 | Gastric Cancer | 62.6 | ||
| HepG2 | Liver Cancer | Varies |
Anti-inflammatory and Other Bioactivities (IC50 Values)
| Compound | Target/Assay | Effect | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | Inhibition | 74.6 | |
| Urease | Inhibition | 36.43 | ||
| Imperatorin | Butyrylcholinesterase (BChE) | Inhibition | 31.4 | |
| Nitric Oxide (NO) Synthesis | Inhibition | 9.2 | ||
| Vasodilation | Relaxation | 12.2 | ||
| This compound | Vasodilation | Relaxation | 47.6 |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the bioactivity data tables.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or imperatorin and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Protein Expression Analysis: Western Blotting for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol focuses on the analysis of proteins involved in the NF-κB signaling pathway.
Procedure:
-
Cell Lysis: After treatment with this compound or imperatorin, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of the compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment and Stimulation: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or imperatorin for a specific time before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and imperatorin are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
References
- 1. Effects of this compound on proliferation and apoptosis of human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Isoimperatorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of isoimperatorin against established anti-inflammatory agents. The information is compiled from preclinical studies to support further research and development of this compound as a potential therapeutic agent.
Comparative Efficacy of this compound
This compound, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties across various in vivo models. Its efficacy is often compared to non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of this compound and its structural isomer, imperatorin, in comparison to indomethacin and in combination with dexamethasone.
Table 1: Comparison of a Single Dose of Imperatorin (this compound Isomer) vs. Indomethacin in Acute Inflammatory Models
| Inflammatory Model | Species | Treatment | Dose (mg/kg) | Inhibition of Inflammation (%) | Reference |
| Dimethylbenzene-Induced Ear Edema | Mice | Imperatorin | 15 | Significant (P<0.05) | [1] |
| Imperatorin | 30 | Significant (P<0.01) | [1] | ||
| Imperatorin | 60 | Comparable to Indomethacin (P<0.01) | [1] | ||
| Indomethacin | 10 | Significant (P<0.01) | [1] | ||
| Acetic Acid-Induced Vascular Permeability | Mice | Imperatorin | 15 | Significant (P<0.05) | [1] |
| Imperatorin | 30 | Significant (P<0.01) | |||
| Imperatorin | 60 | Comparable to Indomethacin (P<0.01) | |||
| Indomethacin | 10 | Significant (P<0.01) |
Table 2: Comparison of Repeated Doses of Imperatorin (this compound Isomer) vs. Indomethacin in a Chronic Inflammatory Model
| Inflammatory Model | Species | Treatment | Dose (mg/kg/day) | Inhibition of Granuloma Weight (%) | Reference |
| Cotton Pellet-Induced Granuloma | Rats | Imperatorin | 15 | Significant (P<0.05) | |
| Imperatorin | 30 | Significant (P<0.01) | |||
| Imperatorin | 60 | Significant (P<0.01) | |||
| Indomethacin | 10 | Significant (P<0.01) |
Table 3: Effect of this compound on Inflammatory Cytokines in a Knee Osteoarthritis Model
| Cytokine | Species | Treatment | Dose (mg/kg) | Outcome | Reference |
| IL-1β, IL-6, IL-15, TNF-α | Rats | This compound | 25, 50, 100 | Dose-dependent reduction in serum levels | |
| IL-1β, IL-6 | Rats | This compound | 25, 50, 100 | Concentration-dependent reduction in mRNA expression in synovial tissue |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in the evaluation of this compound's anti-inflammatory effects.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-200 g) are typically used.
-
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (various doses, e.g., 25, 50, 100 mg/kg)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds (vehicle, positive control, or this compound) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is used to study acute lung inflammation.
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Groups:
-
Control (saline instillation)
-
LPS + Vehicle
-
LPS + this compound (e.g., 15 and 30 mg/kg)
-
-
Procedure:
-
Mice are pretreated with this compound or vehicle via intraperitoneal injection 1 hour before LPS challenge.
-
Mice are anesthetized, and LPS (from E. coli) dissolved in saline is administered intratracheally.
-
After a specific period (e.g., 8 hours), animals are euthanized.
-
-
Endpoints:
-
Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (TNF-α, IL-1β, IL-6).
-
Lung tissue is collected for histological analysis and to determine the lung wet-to-dry weight ratio as an indicator of edema.
-
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB pathway and the activation of the cAMP signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress its activation.
References
Isoimperatorin vs. Other Furanocoumarins: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Furanocoumarins, a class of naturally occurring compounds prevalent in plants of the Apiaceae and Rutaceae families, have garnered significant interest for their diverse pharmacological activities. Among these, their anti-inflammatory properties are particularly noteworthy, with isoimperatorin emerging as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory efficacy of this compound against other common furanocoumarins, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of furanocoumarins can be quantified through various in vitro and in vivo assays. A common method involves measuring the inhibition of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
A study directly comparing the effects of five furanocoumarins isolated from the roots of Angelica dahurica on interleukin (IL)-1β-induced NO production in primary cultured rat hepatocytes revealed significant differences in their activities.[1][2][3] While phellopterin and oxypeucedanin methanolate showed potent inhibitory effects, this compound, imperatorin, and oxypeucedanin did not demonstrate significant activity in this specific assay.[1][2]
In other models of inflammation, bergapten has demonstrated notable anti-inflammatory effects. For instance, in studies on human erythrocyte membrane stabilization, a model for assessing anti-inflammatory activity, bergapten exhibited potent inhibition of both hypotonicity- and heat-induced hemolysis.
Table 1: Comparative Anti-inflammatory Activity of Furanocoumarins (Inhibition of NO Production)
| Furanocoumarin | Test System | Inflammatory Stimulus | IC50 (µM) | Reference |
| This compound | Primary cultured rat hepatocytes | IL-1β | No significant activity | |
| Imperatorin | Primary cultured rat hepatocytes | IL-1β | No significant activity | |
| Phellopterin | Primary cultured rat hepatocytes | IL-1β | 50.6 | |
| Oxypeucedanin | Primary cultured rat hepatocytes | IL-1β | No significant activity | |
| Oxypeucedanin Methanolate | Primary cultured rat hepatocytes | IL-1β | 122 | |
| Oxypeucedanin | LPS-activated mouse peritoneal macrophages | LPS | 57 | |
| Dahuribiethrin B | Murine macrophage RAW264.7 cells | LPS | 9.6 | |
| Dahuribiethrin D | Murine macrophage RAW264.7 cells | LPS | 8.8 | |
| Dahuribiethrin E | Murine macrophage RAW264.7 cells | LPS | 9.2 |
Table 2: Anti-inflammatory Activity of Bergapten in Hemolysis Assays
| Assay | IC50 (µg/mL) | Reference |
| Hypotonicity-induced hemolysis | 7.71 ± 0.27 | |
| Heat-induced hemolysis | 4.23 ± 0.42 |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Inhibition of Nitric Oxide (NO) Production in Primary Cultured Rat Hepatocytes
-
Cell Culture: Primary hepatocytes were isolated from male Wistar rats and cultured.
-
Inflammatory Stimulus: Cells were treated with 1 nM rat interleukin (IL)-1β to induce inflammation.
-
Treatment: The furanocoumarins (this compound, imperatorin, phellopterin, oxypeucedanin, and oxypeucedanin methanolate) were added to the cell culture medium at various concentrations.
-
NO Measurement: After an 8-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.
-
Cytotoxicity Assessment: Lactate dehydrogenase (LDH) activity in the medium was measured to ensure that the observed effects were not due to cell death.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each compound that showed significant NO suppression.
Human Erythrocyte Membrane Stabilization Assays
-
Blood Sample: Venous blood was collected from healthy human volunteers.
-
Erythrocyte Suspension: Red blood cells were separated and suspended in isotonic solution.
-
Hypotonicity-induced Hemolysis: The erythrocyte suspension was incubated with varying concentrations of bergapten or diclofenac sodium (a standard anti-inflammatory drug) and then subjected to a hypotonic solution to induce hemolysis.
-
Heat-induced Hemolysis: The erythrocyte suspension was incubated with the test compounds and then heated at 56°C for 30 minutes to induce hemolysis.
-
Measurement of Hemolysis: The extent of hemolysis was determined by measuring the absorbance of the supernatant at 560 nm.
-
Data Analysis: The percentage inhibition of hemolysis was calculated, and the IC50 values were determined.
Signaling Pathways in Furanocoumarin-Mediated Anti-inflammation
Furanocoumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several furanocoumarins, including this compound and imperatorin, have been shown to inhibit this pathway. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.
Caption: Inhibition of the NF-κB signaling pathway by furanocoumarins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Xanthotoxin has been shown to regulate the MAPK pathway. By modulating this pathway, furanocoumarins can influence the expression of various inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by furanocoumarins.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein that plays a role in cellular regulation, including inflammation. Phellopterin has been found to exert its anti-inflammatory effects, at least in part, through the upregulation of SIRT1.
Caption: Phellopterin's anti-inflammatory action via the SIRT1 pathway.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the objective comparison of the anti-inflammatory properties of different furanocoumarins.
Caption: A generalized experimental workflow for comparing furanocoumarins.
Conclusion
The available evidence suggests that while this compound possesses anti-inflammatory properties through mechanisms such as NF-κB inhibition, its potency can vary significantly depending on the specific inflammatory model and endpoint being measured. Direct comparative studies indicate that other furanocoumarins, such as phellopterin and certain dimeric furanocoumarins, may exhibit superior activity in specific assays like the inhibition of NO production. Bergapten also shows strong anti-inflammatory potential in membrane stabilization assays.
This comparative guide highlights the importance of standardized, multi-faceted experimental approaches to accurately assess and compare the anti-inflammatory efficacy of different furanocoumarins. For drug development professionals, these findings underscore the need for careful lead compound selection based on a comprehensive understanding of their activity in various inflammatory contexts and their specific molecular targets. Further research employing a wider range of standardized in vitro and in vivo models is warranted to fully elucidate the comparative anti-inflammatory potential of this compound and other furanocoumarins.
References
A Comparative Guide to Isoimperatorin Extraction: UAE vs. SFE vs. MAE
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. Isoimperatorin, a furanocoumarin with promising pharmacological activities, is one such compound of interest. This guide provides a detailed comparison of three modern extraction techniques—Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE)—for the isolation of this compound from plant matrices, primarily focusing on species from the Angelica genus, a common source of this valuable compound.
At a Glance: Comparing Extraction Efficiencies
The selection of an optimal extraction method hinges on a balance of factors including yield, purity, extraction time, solvent consumption, and environmental impact. Below is a summary of quantitative data gleaned from various studies on the extraction of this compound and related furanocoumarins. It is important to note that direct comparison is challenging due to variations in plant material, solvent systems, and analytical methods across studies.
| Method | Plant Material | Key Parameters | This compound Yield | Purity of Extract | Extraction Time | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Angelica dahurica | 80% Ethanol, 30°C, 240W, 20 min | Not explicitly stated for this compound alone, but high for total furanocoumarins.[1] | Not specified. | 20 minutes[1] | Rapid, lower temperature, reduced solvent consumption. | Potential for degradation at high power, scalability challenges. |
| Angelica dahurica | Deep eutectic solvent, 59.85°C, 50 min | 1.18%[2] | Not specified. | 50 minutes[2] | Green solvent alternative. | Solvent cost and recovery. | |
| Ostericum koreanum | Ionic liquid [Bmim][BF4], 50°C, 46 min | 97.17% recovery of available this compound. Initial content 0.26%.[3] | 26.94% | 46 minutes | High recovery, significant purity enhancement. | High cost of ionic liquids, potential for co-extraction of impurities. | |
| Supercritical Fluid Extraction (SFE) | Angelica dahurica | 30 MPa, 50°C, 25 L/h CO2 flow | Enriched from 0.144% in herb to 41.68% in concentrate. | High, due to selectivity of CO2. | 2 hours | "Green" solvent (CO2), high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
| Microwave-Assisted Extraction (MAE) | Angelica dahurica | Deep eutectic solvent | 10.74% increased efficiency over conventional methods for 5 coumarins. | Not specified. | Short | Rapid heating, reduced extraction time and solvent volume. | Potential for localized overheating and degradation of thermolabile compounds. |
Delving into the Methodologies: Experimental Protocols
Detailed and reproducible experimental protocols are paramount in scientific research. The following sections outline the methodologies for each extraction technique as described in the cited literature.
Ultrasound-Assisted Extraction (UAE) of this compound from Angelica dahurica
This protocol is based on a study by Chen et al..
1. Sample Preparation:
-
The roots of Angelica dahurica are dried and ground into a fine powder (60 mesh).
2. Extraction Procedure:
-
A specific weight of the powdered plant material is placed in an extraction vessel.
-
The extraction solvent, 80% ethanol, is added at a solvent-to-sample weight ratio of 12:1 (mL/g).
-
The mixture is then subjected to ultrasonication for 20 minutes at a temperature of 30°C and an ultrasonic power of 240W.
3. Post-Extraction Processing:
-
Following extraction, the mixture is filtered to separate the solid residue from the liquid extract.
-
The filtrate, containing the extracted this compound, is then concentrated under reduced pressure.
-
The concentrated extract is further analyzed for this compound content, typically using High-Performance Liquid Chromatography (HPLC).
Supercritical Fluid Extraction (SFE) of this compound from Angelica dahurica
The following protocol is derived from the work of a study on optimizing SFE for coumarins from Angelica dahurica.
1. Sample Preparation:
-
Dried roots of Angelica dahurica are pulverized to a particle size of 40 mesh.
2. Extraction Procedure:
-
300 g of the powdered plant material is loaded into the extractor vessel of the SFE system.
-
Supercritical CO2 is pumped through the extractor at a flow rate of 25 L/h.
-
The extraction is conducted at a pressure of 30 MPa and a temperature of 50°C for 2 hours.
3. Post-Extraction Processing:
-
The extracted compounds are collected in a separator where the pressure and temperature are reduced, causing the CO2 to return to a gaseous state and leave behind the extracted material.
-
The resulting extract can be further purified if necessary and is analyzed by HPLC to determine the content of imperatorin and this compound.
Microwave-Assisted Extraction (MAE) of Furanocoumarins from Angelica Species
This generalized protocol is based on principles from studies on MAE of furanocoumarins.
1. Sample Preparation:
-
The plant material (e.g., roots) is dried and ground to a consistent particle size.
2. Extraction Procedure:
-
A known amount of the powdered material is placed in a microwave-safe extraction vessel.
-
A suitable solvent (e.g., ethanol, methanol, or a deep eutectic solvent) is added to the vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The sample is irradiated with microwaves at a controlled power and for a specific duration. The temperature is often monitored and controlled to prevent degradation of the target compounds.
3. Post-Extraction Processing:
-
After the extraction is complete, the vessel is allowed to cool.
-
The mixture is then filtered to separate the plant residue from the extract.
-
The extract is concentrated and analyzed for this compound content using a suitable analytical technique like HPLC.
Visualizing the Processes
To better understand the workflows and principles behind these extraction techniques, the following diagrams are provided.
Caption: General experimental workflow for the extraction of this compound.
Caption: Core principles of UAE, SFE, and MAE for natural product extraction.
Conclusion: Choosing the Right Method
The choice between UAE, SFE, and MAE for this compound extraction will depend on the specific goals of the researcher or organization.
-
Ultrasound-Assisted Extraction (UAE) offers a rapid and efficient method that operates at lower temperatures, making it suitable for thermolabile compounds. It generally requires less solvent than traditional methods.
-
Supercritical Fluid Extraction (SFE) stands out as a "green" technology due to its use of non-toxic, non-flammable, and readily available CO2 as a solvent. It offers high selectivity, which can lead to purer extracts. However, the high initial investment for equipment can be a significant barrier.
-
Microwave-Assisted Extraction (MAE) is characterized by its extremely rapid extraction times due to efficient and targeted heating of the sample matrix. This can lead to higher throughput but also carries the risk of thermal degradation if not carefully controlled.
For researchers prioritizing speed and efficiency with moderate capital investment, UAE and MAE are strong contenders. For applications where extract purity and environmental sustainability are paramount, and where the initial cost is less of a constraint, SFE presents a compelling option. Further research directly comparing these three methods on the same batch of plant material under optimized conditions would be invaluable for making a definitive recommendation.
References
A Comparative Guide to the Quantification of Isoimperatorin: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of isoimperatorin, a furanocoumarin with significant therapeutic potential.
This objective comparison, supported by experimental data from published studies, aims to assist in selecting the most appropriate method based on specific research needs, such as required sensitivity, sample matrix complexity, and available instrumentation.
At a Glance: Method Performance Comparison
The choice between LC-MS/MS and HPLC-UV for this compound analysis hinges on the desired level of sensitivity and selectivity. LC-MS/MS offers significantly lower detection limits, making it ideal for pharmacokinetic studies in biological matrices where concentrations are low. HPLC-UV, while less sensitive, provides a robust and more accessible alternative for the analysis of higher concentration samples, such as in herbal extracts or pharmaceutical formulations.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 2.5 - 1000.0 ng/mL (in rat plasma)[1][2] | 0.04 - 4.0 µg/mL (for the related compound imperatorin)[3] |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL (in rat plasma)[1][4] | 0.04 µg/mL (for the related compound imperatorin) |
| Precision (RSD%) | < 10.9% (Intra- and Inter-day) | Typically < 15% |
| Accuracy | 89.1% - 110.9% (Intra- and Inter-day) | Typically 85% - 115% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Primary Application | Pharmacokinetic studies, trace analysis | Quality control of herbal extracts, formulation analysis |
Experimental Protocols
LC-MS/MS Method for this compound in Rat Plasma
This protocol is based on a highly sensitive method developed for pharmacokinetic studies.
1. Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., psoralen).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu HPLC system or equivalent.
-
Column: Shimadzu C18 column or equivalent.
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid. A typical starting condition is 25:75 (methanol:water).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 271.1 → 203.1.
-
Collision Energy: Optimized for the specific instrument, for example, 25 eV.
HPLC-UV Method for this compound in Herbal Extracts
This protocol is based on a method developed for the analysis of imperatorin and this compound in plant extracts.
1. Sample Preparation:
-
Extract the herbal material with a suitable solvent (e.g., ethanol or methanol) using techniques such as sonication or soxhlet extraction.
-
Filter the extract to remove particulate matter.
-
Dilute the extract to an appropriate concentration to fall within the linear range of the assay.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of methanol and water. For example, starting with 80% methanol, decreasing to 68% over a few minutes, and then holding.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 249 nm.
Concluding Remarks
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetics, where trace-level quantification is necessary.
HPLC-UV offers a cost-effective and robust solution for the analysis of this compound in less complex matrices and at higher concentrations, such as in the quality control of herbal products and pharmaceutical formulations.
The selection of the appropriate method should be guided by the specific requirements of the study, including the nature of the sample, the expected concentration of this compound, and the available resources.
References
- 1. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of imperatorin in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method for Determination of Imperatorin and this compound in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]
Unveiling the Potency of Furanocoumarins: A Comparative Analysis of Isoimperatorin and Phellopterin as Acetylcholinesterase Inhibitors
For researchers and professionals in drug development, the quest for effective acetylcholinesterase (AChE) inhibitors is a critical frontier in the management of neurodegenerative diseases such as Alzheimer's. Among the vast array of natural compounds, furanocoumarins have emerged as a promising class of molecules. This guide provides a detailed comparison of the AChE inhibitory activity of two such furanocoumarins: isoimperatorin and phellopterin, supported by experimental data and methodologies.
Quantitative Comparison of AChE Inhibitory Activity
The inhibitory potential of this compound and phellopterin against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. Data from various studies have been compiled to provide a comparative overview.
| Compound | IC50 (µM) | Source Organism(s) | Reference(s) |
| This compound | 74.6 | Angelica dahurica | [1] |
| 1.4 - 37.5 | Angelica polymorpha | [2][3][4] | |
| Phellopterin | 1.4 - 37.5 | Angelica polymorpha | [2] |
| 17 - 53 | Toddalia asiatica |
Based on the available data, both this compound and phellopterin demonstrate notable inhibitory activity against acetylcholinesterase. Studies on compounds isolated from Angelica polymorpha indicate that both molecules possess comparable potency, with IC50 values falling within a similar micromolar range. Another study on compounds from Toddalia asiatica further corroborates the inhibitory potential of phellopterin. The variability in the reported IC50 values for this compound can be attributed to differences in experimental conditions and the source of the enzyme.
Experimental Protocol: The Ellman's Method
The determination of AChE inhibitory activity for both this compound and phellopterin is predominantly carried out using the spectrophotometric method developed by Ellman and colleagues. This robust and widely accepted assay provides a reliable means of quantifying enzyme inhibition.
Principle of the Assay
The Ellman's method is a colorimetric assay that relies on the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like this compound or phellopterin, the rate of this color change is reduced.
Reagents and Materials
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and phellopterin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Assay Procedure
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of the test compounds are prepared in a solvent and diluted to the desired concentrations with the buffer.
-
Reaction Mixture: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Incubation: The test compounds (this compound or phellopterin) at various concentrations are added to the respective wells and pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Logical Relationship
The inhibitory action of this compound and phellopterin on acetylcholinesterase directly impacts the cholinergic signaling pathway. By blocking the action of AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This enhanced availability of acetylcholine can then lead to prolonged stimulation of postsynaptic cholinergic receptors, a mechanism that is beneficial in conditions characterized by a cholinergic deficit.
References
- 1. Acetylcholinesterase inhibitors from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors from Angelica polymorpha Stem -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
Isoimperatorin: A Comparative Guide to In Vitro and In Vivo Anticancer Efficacy
An Objective Analysis for Researchers and Drug Development Professionals
Isoimperatorin, a naturally occurring furanocoumarin found in various medicinal plants of the Apiaceae family, has garnered significant attention in oncological research. Its potential as an anticancer agent has been explored through a multitude of in vitro studies, revealing its cytotoxic and antimetastatic effects across a range of cancer cell lines. However, the translation of these promising laboratory findings into effective in vivo therapies remains a critical area of investigation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating the current landscape of this compound studies.
In Vitro Efficacy: Unraveling the Cellular Mechanisms
In vitro studies have been instrumental in elucidating the molecular mechanisms through which this compound exerts its anticancer effects. The compound has demonstrated the ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines.
Quantitative Data Summary: Cell-Based Assays
The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values of this compound against several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Duration (h) | Key Observed Effects |
| Gastric Cancer | BGC-823 | 115 | 48 | G2/M Phase Arrest, Apoptosis[1] |
| Gastric Cancer | HGC-27 | 120 | 48 | Proliferation Inhibition[1] |
| Gastric Cancer | MGC-803 | 146 | 48 | Proliferation Inhibition[1] |
| Hepatocellular Carcinoma | Huh7 | ~30-60 | 24 | Sub-G1 Arrest, Apoptosis[2] |
| Hepatocellular Carcinoma | Hep3B | ~30-60 | 24 | Sub-G1 Arrest, Apoptosis[2] |
| Nasopharyngeal Carcinoma | CNE2 | 10-40 | 48 | Apoptosis via MAPK/ERK1/2 Pathway |
| Prostate Cancer | DU145 | 25-100 | 24-72 | G1 Phase Arrest |
Mechanisms of Action at the Cellular Level
In vitro research has consistently shown that this compound's anticancer activity is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: this compound triggers apoptosis through the mitochondrial (intrinsic) pathway. Studies have shown it downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner of apoptosis. In nasopharyngeal carcinoma cells, this compound has been shown to induce apoptosis via the MAPK/ERK1/2 signaling pathway. Furthermore, in hepatocellular carcinoma, it has been found to inhibit the c-Myc and SIRT1 signaling axis, leading to apoptosis.
-
Cell Cycle Arrest: this compound has been observed to arrest the cell cycle at different phases, depending on the cancer cell type. In human gastric carcinoma BGC-823 cells, it causes cell cycle arrest at the G2/M phase by downregulating mitosis-promoting factors like cyclin A1, cyclin B1, and CDK1. In prostate cancer cells, it induces G1 arrest. This blockage of the cell cycle prevents cancer cells from dividing and proliferating.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Visualization of Signaling Pathway
Caption: Mitochondrial apoptosis pathway induced by this compound.
In Vivo Efficacy: Assessing Systemic Anticancer Effects
While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating a compound's overall efficacy, pharmacokinetics, and potential toxicity in a living organism. It is important to note that while extensive in vitro data exists for this compound, one study on gastric cancer explicitly mentioned a lack of in vivo data in their research. However, studies on the closely related furanocoumarin, imperatorin , provide valuable comparative insights.
Quantitative Data Summary: Animal Models
The following table summarizes the in vivo anticancer efficacy of imperatorin , an isomer of this compound, in a preclinical model.
| Compound | Cancer Type | Animal Model | Tumor Model | Dosage (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) |
| Imperatorin | Hepatoma | Nude Mice | HepG2 Xenograft | 50 | 14 days | 31.93 |
| Imperatorin | Hepatoma | Nude Mice | HepG2 Xenograft | 100 | 14 days | 63.18 |
These results indicate that imperatorin can significantly suppress tumor growth in vivo without causing significant weight loss or toxicity to the host animals.
Detailed Experimental Protocol: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.
-
Cell Culture: Human cancer cells (e.g., HepG2) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Four- to six-week-old immunodeficient mice (e.g., BALB/c nude mice) are used. They are housed in a sterile environment.
-
Tumor Cell Implantation: Approximately 5 x 10^6 cancer cells, suspended in 100-200 µL of serum-free medium or a mixture with Matrigel, are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: this compound (or the compound being tested) is administered to the mice through a specific route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule for a predetermined period (e.g., 14-21 days).
-
Data Collection: Throughout the study, tumor volumes and body weights are recorded. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor volume and weight in the treated groups to the vehicle control group. The tumor growth inhibition rate is calculated.
Visualization of Experimental Workflow
Caption: General workflow for an in vivo anticancer xenograft study.
Comparison and Future Outlook
The available data paints a clear picture: this compound demonstrates significant and mechanistically well-defined anticancer activity in vitro. It effectively induces apoptosis and cell cycle arrest in a variety of cancer cell lines at micromolar concentrations.
The in vivo evidence, primarily from its isomer imperatorin, suggests that these effects can translate to tumor growth inhibition in animal models. The effective doses in mice (50-100 mg/kg) are within a reasonable range for preclinical studies.
Key Comparison Points:
-
Mechanistic Insight vs. Systemic Efficacy: In vitro studies excel at pinpointing the molecular pathways affected by this compound. In vivo studies, on the other hand, are indispensable for confirming that these cellular effects lead to a tangible reduction in tumor growth within a complex biological system.
-
Dose Correlation: The micromolar concentrations found to be effective in vitro provide a basis for dose selection in animal studies, though direct translation is complex due to pharmacokinetic and pharmacodynamic factors.
-
Research Gaps: A significant gap exists in the literature regarding the in vivo anticancer efficacy of this compound itself. While data from imperatorin is a valuable proxy, dedicated studies on this compound are needed to confirm its therapeutic potential in animal models of various cancers.
References
Comparative Analysis of Isoimperatorin and Oxypeucedanin on Nitric Oxide Production: A Guide for Researchers
A detailed examination of two furanocoumarins, isoimperatorin and oxypeucedanin, reveals their distinct modulatory effects on nitric oxide (NO) production, a key signaling molecule in inflammatory processes. This guide provides a comparative overview of their efficacy, underlying mechanisms of action, and the experimental protocols utilized for their evaluation, aimed at researchers and professionals in drug development.
Nitric oxide, a pleiotropic signaling molecule, plays a crucial role in a myriad of physiological and pathological processes, including inflammation. The inducible nitric oxide synthase (iNOS) is primarily responsible for the sustained high-output of NO during inflammatory responses. Consequently, molecules that can modulate iNOS expression and activity are of significant interest as potential therapeutic agents. Among these are the naturally occurring furanocoumarins, this compound and oxypeucedanin, which have demonstrated anti-inflammatory properties. This guide presents a comparative study of their effects on NO production, supported by experimental data.
Quantitative Comparison of Inhibitory Effects on NO Production
The inhibitory effects of this compound and oxypeucedanin on nitric oxide production have been evaluated in various studies. While direct comparative data under identical experimental conditions are limited, analysis of existing literature provides valuable insights into their relative potencies.
One study directly comparing a panel of furanocoumarins in interleukin-1β (IL-1β)-stimulated rat hepatocytes reported that neither this compound nor oxypeucedanin significantly affected NO production. In contrast, a derivative, oxypeucedanin methanolate, demonstrated significant suppression of NO production and iNOS mRNA expression[1].
However, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, both compounds have been shown to inhibit NO production. Oxypeucedanin hydrate has been reported to reverse the increase in iNOS levels, thereby reducing NO production[2][3]. Similarly, pretreatment with this compound has been shown to significantly decrease the release of NO and other inflammatory mediators in LPS-activated RAW 264.7 cells[4].
For a clearer comparison, the following table summarizes the available quantitative data on the inhibition of NO production by these two compounds from various studies. It is important to note that the experimental conditions, such as cell type and stimulus, can influence the observed efficacy.
| Compound | Cell Type | Stimulus | Concentration/IC50 | Key Findings | Reference |
| This compound | RAW 264.7 Macrophages | LPS | Pre-treatment | Significantly decreased the release of NO. | [4] |
| Human Periodontal Ligament Cells | LPS | Dose-dependent | Alleviated inflammatory response, including factors related to NO production. | ||
| Oxypeucedanin Hydrate | RAW 264.7 Macrophages | LPS | Not specified | Reversed the changes in iNOS levels. | |
| Oxypeucedanin | Rat Hepatocytes | IL-1β | Not specified | Did not affect NO production. | |
| Oxypeucedanin Methanolate | Rat Hepatocytes | IL-1β | Not specified | Significantly suppressed NO production and iNOS mRNA expression. |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The lack of consistent, directly comparable IC50 values for both compounds under identical conditions in the reviewed literature highlights a gap for future research.
Mechanisms of Action: Targeting Key Inflammatory Signaling Pathways
Both this compound and oxypeucedanin exert their inhibitory effects on NO production primarily by modulating the expression of inducible nitric oxide synthase (iNOS) through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression, including iNOS. Studies indicate that this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Furthermore, this compound has been found to downregulate the ERK1/2 signaling pathway, another critical regulator of inflammation.
Oxypeucedanin also demonstrates its anti-inflammatory effects through the suppression of the NF-κB and MAPK signaling cascades. Specifically, oxypeucedanin hydrate has been shown to inhibit the phosphorylation of key proteins in these pathways, including IKK, NF-κB p65, JNK, ERK, and p38. This multi-targeted inhibition leads to a significant reduction in the expression of iNOS and other inflammatory mediators.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate or build upon these findings.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation. The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound or oxypeucedanin for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The production of NO is typically quantified by measuring the accumulation of its stable metabolite, nitrite (NO2-), in the cell culture supernatant using the Griess assay.
Principle: The Griess reagent is a two-component solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED). In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to produce a colored azo compound that can be measured spectrophotometrically at approximately 540 nm.
Protocol:
-
Collect the cell culture supernatant from each well.
-
In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis for Protein Expression
Western blotting is employed to determine the protein levels of key signaling molecules such as iNOS, phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38.
Protocol:
-
After treatment, cells are lysed to extract total proteins.
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Visualizing the Molecular Pathways
To illustrate the mechanisms of action of this compound and oxypeucedanin, the following diagrams depict the signaling pathways involved in LPS-induced NO production and the points of inhibition by these compounds.
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Caption: LPS-induced MAPK signaling pathways contributing to iNOS expression.
Caption: General experimental workflow for studying NO production.
References
Isoimperatorin Polymorphs: A Comparative Guide to Thermodynamic Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable polymorphic form of an active pharmaceutical ingredient (API) is a critical step in drug development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of the final drug product. This guide provides a comparative evaluation of the thermodynamic stability of the known polymorphs of isoimperatorin, a naturally occurring furocoumarin with potential therapeutic applications.
Executive Summary
This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[1] Based on available research, Form I is the conventionally known crystal form, while Form II is a newer, thermodynamically distinct entity.[1] The thermodynamic relationship between these polymorphs dictates their relative stability under different conditions and is a key factor in selecting the appropriate form for pharmaceutical development. While detailed quantitative data from the primary literature is not fully available in the public domain, this guide outlines the established principles and experimental methodologies for evaluating their thermodynamic stability.
Data Presentation: Thermodynamic Properties of this compound Polymorphs
A comprehensive understanding of the thermodynamic stability of this compound polymorphs requires quantitative data on their thermal properties and solubility. The following table summarizes the key parameters used in this evaluation. Note: Specific values from the primary literature for this compound are pending full-text analysis and are represented here with placeholders.
| Property | Polymorph Form I | Polymorph Form II | Significance in Thermodynamic Stability |
| Melting Point (Tm) | Tm1 | Tm2 | The melting point is an indicator of crystal lattice energy. According to the heat of fusion rule, the polymorph with the higher melting point is generally the more stable form at room temperature. |
| Heat of Fusion (ΔHf) | ΔHf1 | ΔHf2 | The heat of fusion represents the energy required to melt the crystal. Differences in ΔHf between polymorphs are used to determine their relative stability and the nature of their relationship (monotropic or enantiotropic). |
| Solubility | S1 | S2 | The polymorph with lower solubility in a given solvent at a specific temperature is the more thermodynamically stable form under those conditions. |
Experimental Protocols
The evaluation of the thermodynamic stability of this compound polymorphs relies on several key experimental techniques. The detailed methodologies for these experiments are crucial for obtaining reliable and reproducible data.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion of each polymorph.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of the this compound polymorph is placed in an aluminum pan, which is then hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated in the DSC instrument at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The heat of fusion is calculated by integrating the area of the melting peak.
Slurry Method
Objective: To determine the relative stability of the polymorphs in a solvent at a given temperature.
Methodology:
-
A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water).
-
A physical mixture of known quantities of Form I and Form II is added to the saturated solution to create a slurry.
-
The slurry is stirred at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow for equilibration.
-
Aliquots of the solid phase are withdrawn at different time intervals.
-
The solid phase is analyzed using a suitable technique, such as X-ray powder diffraction (XRPD) or Fourier-transform infrared (FT-IR) spectroscopy, to determine the polymorphic form(s) present.
-
The thermodynamically more stable form will be the one that predominates or is the sole form present at the end of the experiment.
Solubility Studies
Objective: To determine the solubility of each polymorph in a specific solvent at a given temperature.
Methodology:
-
An excess amount of a pure polymorph (either Form I or Form II) is added to a known volume of a solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
The experiment is repeated for each polymorph under the same conditions. The polymorph exhibiting lower solubility is the more stable form.
Mandatory Visualization
Thermodynamic Relationship of Polymorphs
The thermodynamic relationship between two polymorphs can be either monotropic or enantiotropic. In a monotropic system, one polymorph is always more stable than the other at all temperatures below their melting points. In an enantiotropic system, there is a transition temperature at which the stability relationship inverts. The following diagram illustrates a hypothetical monotropic relationship where Form I is the stable form.
References
Comparative Nematicidal Activity of Isoimperatorin and Other Coumarins: A Scientific Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the nematicidal activity of isoimperatorin and other coumarin compounds. It synthesizes experimental data on their efficacy against various plant-parasitic nematodes and elucidates their potential mechanisms of action.
Coumarins, a class of secondary metabolites widely distributed in the plant kingdom, have garnered significant attention for their diverse biological activities, including their potential as nematicides.[1][2] Among these, this compound, a furanocoumarin, has demonstrated notable efficacy against several nematode species.[3] This guide presents a comparative overview of the nematicidal performance of this compound alongside other coumarins, supported by quantitative data and detailed experimental protocols.
Comparative Nematicidal Efficacy
The nematicidal activity of various coumarins has been evaluated against several economically important plant-parasitic nematodes. The following table summarizes the median lethal concentration (LC50) and effective concentration (EC50) values for this compound and other selected coumarins, providing a quantitative comparison of their potency. The data is compiled from multiple studies, and it is important to note that experimental conditions such as nematode species, exposure time, and specific protocols may vary between studies.
| Coumarin | Nematode Species | Metric | Value | Exposure Time | Reference |
| This compound | Bursaphelenchus xylophilus | LC50 | < 500 µM | 72 h | [3] |
| Imperatorin | Bursaphelenchus xylophilus | LC50 | < 500 µM | 72 h | [3] |
| Cindimine | Bursaphelenchus xylophilus | LC50 | 64 µM | 72 h | |
| Bergapten | Bursaphelenchus xylophilus | LC50 | < 500 µM | 72 h | |
| Xanthotoxol | Meloidogyne incognita | EC50 | 68 ± 33 mg/L | 24 h | |
| Psoralen | Meloidogyne incognita | EC50 | 147 ± 88 mg/L | 24 h | |
| Xanthotoxin | Meloidogyne incognita | EC50 | 200 ± 21 mg/L | 24 h | |
| Compound 10c (synthetic) | Meloidogyne incognita | LC50 | 5.1 µmol/L | 72 h | |
| Compound 10c (synthetic) | Bursaphelenchus xylophilus | LC50 | 2.5 µmol/L | 72 h |
Experimental Protocols
The evaluation of nematicidal activity typically involves standardized in vitro assays. The following is a generalized methodology based on protocols described in the cited literature.
In Vitro Nematicidal Assay
-
Nematode Culture and Extraction: Plant-parasitic nematodes, such as Meloidogyne incognita (root-knot nematode) or Bursaphelenchus xylophilus (pine wood nematode), are cultured on susceptible host plants or fungal cultures, respectively. Second-stage juveniles (J2s) of M. incognita or mixed-stage B. xylophilus are extracted using standard methods like the Baermann funnel technique.
-
Preparation of Test Solutions: The coumarin compounds (e.g., this compound) are dissolved in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are then prepared in distilled water or a buffer to achieve the desired test concentrations. The final solvent concentration is kept low (typically ≤1%) to avoid any toxic effects on the nematodes.
-
Exposure of Nematodes: A fixed number of nematodes (e.g., 50-100) are suspended in a small volume of water and placed in the wells of a multi-well plate or in small petri dishes. An equal volume of the test solution is added to each well. Control groups are treated with the solvent solution without the coumarin compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, typically ranging from 24 to 72 hours.
-
Mortality Assessment: After the incubation period, nematode mortality is assessed under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli, such as probing with a fine needle. The percentage of mortality is calculated for each concentration.
-
Data Analysis: The mortality data is used to calculate the LC50 or EC50 values using statistical methods such as probit analysis.
Mechanism of Action
The nematicidal activity of coumarins, including this compound, is believed to involve multiple mechanisms of action. One of the primary proposed targets is the nematode's nervous system.
Studies have shown that certain coumarins can inhibit key enzymes such as acetylcholinesterase (AChE) and Ca2+ ATPase in nematodes. AChE is crucial for the termination of nerve impulses at cholinergic synapses. Its inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the nematode.
Ca2+ ATPase is essential for maintaining calcium homeostasis within cells. Disruption of this enzyme's function can lead to an overload of intracellular calcium, triggering a cascade of detrimental cellular events and contributing to nematode mortality.
Conclusion
This compound and other coumarins exhibit significant nematicidal properties against a range of plant-parasitic nematodes. Their efficacy, coupled with their natural origin, makes them promising candidates for the development of novel and more environmentally benign nematicides. The primary mechanism of action appears to be the disruption of the nematode's nervous system through the inhibition of critical enzymes like acetylcholinesterase and Ca2+ ATPase. Further research, including structure-activity relationship (SAR) studies and in-planta evaluations, is warranted to optimize the nematicidal potential of these compounds for agricultural applications.
References
- 1. Naturally‐occurring nematicides of plant origin: two decades of novel chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nematicidal Coumarins from Cnidium monnieri Fruits and Angelica dahurica Roots and Their Physiological Effect on Pine Wood Nematode (Bursaphelenchus xylophilus) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear and Angular Furanocoumarins: Structure, Activity, and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between linear and angular furanocoumarins, a class of naturally occurring phototoxic compounds. By examining their structural differences, biological activities, and the experimental methods used for their evaluation, this document serves as a comprehensive resource for professionals in pharmaceutical research and development.
Fundamental Structural Differences
Furanocoumarins are tricyclic aromatic compounds composed of a coumarin (benzo-α-pyrone) nucleus fused with a furan ring.[1] The key distinction between the two major classes lies in the fusion position of this furan ring.
-
Linear Furanocoumarins (Psoralen-type): The furan ring is fused to the 6 and 7 positions of the coumarin structure. This arrangement results in a planar, linear molecule. The parent compound for this class is Psoralen.[2][3]
-
Angular Furanocoumarins (Angelicin-type): The furan ring is fused to the 7 and 8 positions of the coumarin, creating a distinct angular or bent geometry.[2][3] The parent compound for this class is Angelicin.
The seemingly subtle difference in fusion position profoundly impacts the molecule's three-dimensional shape, which in turn dictates its biological interactions, particularly with DNA.
References
Validation of Isoimperatorin as a Chemosensitizing Agent in Multidrug-Resistant (MDR) Cancer Cells: A Comparative Guide
The emergence of multidrug resistance (MDR) in cancer cells is a primary obstacle to the success of chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. Consequently, there is a critical need for chemosensitizing agents that can reverse this resistance. Isoimperatorin, a naturally occurring furanocoumarin, has been investigated for its potential to resensitize MDR cancer cells to conventional anticancer drugs.
This guide provides a comparative analysis of this compound's performance as a chemosensitizing agent, supported by experimental data. It details the molecular mechanisms involved, particularly its influence on key signaling pathways, and provides comprehensive experimental protocols for researchers to validate these findings.
Performance of this compound in Reversing Multidrug Resistance
Experimental data demonstrates that this compound can significantly enhance the cytotoxicity of chemotherapeutic agents in drug-resistant cancer cells. Its efficacy is often quantified by the Resistance Index (RI) and the fold-reversal of resistance.
Table 1: Chemosensitizing Effect of Imperatorin on Various MDR Cancer Cell Lines
Note: Data for the isomer imperatorin is presented here to illustrate the common experimental approach. Similar studies are required for a direct quantitative comparison of this compound.
| Cell Line | Chemotherapeutic Agent | IC50 (μg/mL) without Imperatorin | IC50 (μg/mL) with Imperatorin (10 μg/mL) | Resistance Index (RI) Reduction | Fold Reversal |
| K562/DOX (Leukemia) | Doxorubicin (DOX) | 28.13 ± 2.11 | 3.27 ± 0.35 | 8.6x | 8.60 |
| K562/DOX (Leukemia) | Taxol | 1.98 ± 0.13 | 0.25 ± 0.03 | 7.9x | 7.92 |
| MCF-7/ADR (Breast) | Doxorubicin (DOX) | 25.42 ± 1.98 | 3.01 ± 0.29 | 8.4x | 8.44 |
| MCF-7/ADR (Breast) | Taxol | 2.23 ± 0.17 | 0.31 ± 0.04 | 7.2x | 7.19 |
Data synthesized from studies on imperatorin, a closely related isomer, which show significant reduction in the IC50 values of doxorubicin and Taxol in resistant cell lines.
Mechanistic Insights: Modulation of Signaling Pathways
This compound exerts its chemosensitizing effects through multiple mechanisms, including the inhibition of drug efflux pumps and the modulation of critical cell survival signaling pathways.
Inhibition of P-glycoprotein (P-gp)
Like its isomer imperatorin, this compound is believed to interfere with the function of P-gp. This can occur through direct interaction with the transporter or by downregulating its expression at the protein and mRNA levels, leading to increased intracellular accumulation of chemotherapeutic drugs.
Modulation of NF-κB and PI3K/Akt Signaling Pathways
The NF-κB and PI3K/Akt signaling pathways are frequently hyperactivated in cancer cells, contributing to cell proliferation, survival, and drug resistance. This compound has been shown to down-regulate the NF-κB signaling pathway. This inhibition can suppress the expression of anti-apoptotic proteins (like Bcl-2) and drug transporters, thereby restoring sensitivity to apoptosis-inducing chemotherapeutics. The PI3K/Akt pathway is a key regulator of MDR, and its inhibition is a common strategy to overcome resistance. The interplay between PI3K/Akt and NF-κB is well-established, where Akt can activate NF-κB, suggesting a potential mechanism for this compound's action.
Figure 1: Proposed mechanism of this compound in reversing MDR in cancer cells.
Experimental Protocols
To validate the chemosensitizing potential of this compound, a series of in vitro experiments are required. The following are detailed protocols for key assays.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which this compound enhances the cytotoxic effect of a chemotherapeutic drug.
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapeutic drug stock solution (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic drug.
-
Prepare a sub-toxic concentration of this compound (determined from preliminary dose-response experiments).
-
Treat cells with:
-
Chemotherapeutic drug alone.
-
This compound alone.
-
Combination of the chemotherapeutic drug and this compound.
-
Vehicle control (medium with DMSO, concentration matched to the highest this compound dose).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the chemotherapeutic drug with and without this compound. The fold reversal (FR) is calculated as: FR = IC50 of drug alone / IC50 of drug + this compound.
Protocol 2: Drug Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux function of P-gp, using the fluorescent substrate Rhodamine 123.
Materials:
-
MDR and parental cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10⁶ cells/mL.
-
Pre-incubation: Aliquot cells into tubes. Treat with this compound (at a non-toxic concentration), Verapamil (positive control), or vehicle (DMSO) for 1-2 hours at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL. Incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Resuspend the cell pellet in fresh, pre-warmed medium (with or without the inhibitors) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: Place tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the this compound-treated group compared to the control indicates inhibition of efflux.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/Akt and NF-κB pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection system. β-actin is used as a loading control to ensure equal protein loading.
Experimental Workflow and Logic
The validation of a chemosensitizing agent follows a logical progression from cellular viability to mechanistic studies.
Figure 2: Experimental workflow for validating a chemosensitizing agent.
Conclusion
The available evidence suggests that this compound is a promising candidate for a chemosensitizing agent in MDR cancer cells. Its ability to enhance the efficacy of conventional chemotherapeutics appears to be mediated by the inhibition of P-gp function and the modulation of key survival pathways like NF-κB and PI3K/Akt. The provided protocols offer a framework for researchers to further investigate and validate these findings. A direct comparison of this compound with its isomer, imperatorin, and other known chemosensitizers using standardized assays will be crucial in determining its relative potency and clinical potential.
Safety Operating Guide
Navigating the Safe Disposal of Isoimperatorin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of isoimperatorin, a naturally occurring furanocoumarin. Adherence to these protocols is vital for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation[1].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Protective clothing to prevent skin contact. | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[2].
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water[2]. If skin irritation or a rash occurs, get medical advice[2].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[1].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Management
In the event of a spill, the primary objectives are to contain the spill and prevent its spread.
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhaling dust or vapors.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.
This compound Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The recommended method of disposal is to use a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound must be clearly labeled with the chemical name and associated hazards.
-
Do not mix this compound waste with other chemical waste streams unless approved by your institution's environmental health and safety (EHS) department.
-
-
Packaging for Disposal:
-
Use a chemically compatible and sealable container for the waste.
-
Ensure the container is securely closed to prevent leaks or spills.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Keep it away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Isoimperatorin for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Isoimperatorin, a naturally occurring furanocoumarin with known biological activities. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound can cause skin and eye irritation, may lead to an allergic skin reaction, and can be harmful if ingested or inhaled, a comprehensive approach to personal protection is necessary.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended to provide robust protection against accidental splashes.[2][3][4] Regularly inspect gloves for any signs of degradation or punctures before and during use.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect the eyes from dust particles or splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | For operations that may generate dust or aerosols, a P95 or N95 respirator is recommended. In cases of significant aerosolization or handling large quantities, a full-face respirator with appropriate cartridges should be considered. |
Note: As of the latest review, specific occupational exposure limits for this compound have not been established by major regulatory bodies. Therefore, it is crucial to handle this compound with a high degree of caution, assuming high potency and toxicity.
Operational Plan for Handling this compound
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with solid or concentrated solutions of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
-
Pre-labeling: All vials and containers for the experiment should be clearly labeled with the compound name, concentration, and date.
Step 2: Weighing and Solution Preparation
-
Weighing Solid Compound: Carefully weigh the solid this compound on a tared weigh paper or in a small container within the fume hood. Use anti-static weighing dishes if necessary.
-
Dissolving the Compound: Add the solvent to the vessel containing the weighed this compound. Ensure the container is capped or covered as much as possible during dissolution to prevent aerosol generation.
-
** dilutions:** Perform all serial dilutions within the fume hood.
Step 3: Experimental Procedures
-
Handling Solutions: Use calibrated pipettes with disposable tips for transferring solutions. Avoid creating splashes or aerosols.
-
Incubation and Analysis: If the experimental protocol requires removing the compound from the fume hood (e.g., for incubation in a cell culture hood or analysis in an instrument), ensure the containers are securely sealed.
Step 4: Post-Experiment Decontamination
-
Clean Workspace: Decontaminate all surfaces within the fume hood that may have come into contact with this compound. Use an appropriate cleaning agent (e.g., 70% ethanol) followed by a thorough wipe-down.
-
Decontaminate Equipment: Clean all non-disposable equipment, such as spatulas and glassware, according to standard laboratory procedures for hazardous chemicals.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Step 1: Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weigh papers, pipette tips, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Storage
-
Secure Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for the final disposal of chemical waste. This typically involves arranging for a pickup by the EHS department or a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by institutional and regulatory guidelines.
Safety Workflow Diagram
The following diagram illustrates the key stages of the safety and handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
